ETD151
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
DKLIGSCVWGAVNYTSNCRAECKRRGYKGGHCGSFANVNCWCET |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of ETD151: A Technical Guide
For Immediate Release
ORLÉANS, France – A comprehensive understanding of the antifungal peptide ETD151's mechanism of action reveals a targeted interaction with fungal cell membranes and subsequent disruption of multiple essential cellular pathways. This in-depth guide, intended for researchers, scientists, and drug development professionals, consolidates the current knowledge on this compound, presenting its molecular interactions, cellular effects, and the experimental basis for these findings.
This compound, a synthetic peptide optimized from an insect defensin (B1577277), exhibits potent antifungal activity against a range of pathogenic fungi, including multidrug-resistant strains.[1][2][3] Its efficacy stems from a primary interaction with a specific class of lipids present in fungal membranes, leading to a cascade of events that ultimately result in fungal cell death.
Core Mechanism: Targeting Fungal Glucosylceramides
The cornerstone of this compound's mechanism of action is its direct and selective binding to glucosylceramides (GlcCer), a class of glycosphingolipids (GSLs) that are important components of fungal cell membranes.[1][2][4][5] This interaction is a critical prerequisite for its antifungal effect.[6][7] The specificity for fungal GlcCer contributes to the peptide's selective toxicity towards fungi, as these lipids are structurally distinct from those found in mammalian cells.[6] The presence of a C9-methyl group in the sphingoid base of fungal GlcCer has been identified as a key factor that enhances the binding affinity of this compound.[6]
Upon binding to GlcCer, this compound preferentially localizes at the surface of the fungal cell.[1][2][4][5][8] This localization is a crucial step that precedes the induction of various toxic effects. While the peptide remains predominantly outside the cell, its interaction with the membrane leads to significant consequences for the fungus.[6][8]
The proposed signaling pathway and mechanism of action are depicted below:
Multifaceted Cellular Disruption
Following its interaction with the cell membrane, this compound induces a multifaceted toxic response. One of the observed effects is membrane permeabilization, which disrupts the integrity of the fungal cell membrane.[6][8] However, this is not the sole mechanism of its antifungal activity.
A significant aspect of this compound's action is the disruption of multiple intracellular pathways. Proteomic studies on the phytopathogenic fungus Botrytis cinerea have revealed that treatment with this compound leads to the modulation of hundreds of proteins.[7][9] These proteins are involved in at least six critical cellular pathways:
-
Spliceosome: Essential for pre-mRNA splicing.
-
Ribosome: The site of protein synthesis.
-
Protein processing in the endoplasmic reticulum: Crucial for proper protein folding and modification.
-
Endocytosis: The process of internalizing substances from the external environment.
-
MAPK signaling pathway: A key pathway for signal transduction in response to external stimuli.
-
Oxidative phosphorylation: The primary mechanism for ATP production.[6][9]
The disruption of these fundamental processes collectively contributes to the potent antifungal effect of this compound.
Quantitative Analysis of this compound Activity
The interaction of this compound with its target and its resulting biological activity have been quantified through various experimental approaches.
| Parameter | Organism/System | Value | Method | Reference |
| IC50 | Novosphingobium capsulatum | ~75 µM | Resazurin cell viability assay | [1][3][4][5][8] |
| Dissociation Constant (Kd) | Liposomes containing GlcCer from B. cinerea | µM range | Microscale Thermophoresis (MST) | [4][5][6][8] |
| Hyphal Growth Reduction | Aspergillus fumigatus | 89% | In vitro cell-free assay | [10] |
| Metabolic Activity Reduction | Aspergillus fumigatus | 70% | In vitro cell-free assay | [10] |
Detailed Experimental Protocols
The elucidation of this compound's mechanism of action has been supported by a range of sophisticated experimental techniques.
Microscale Thermophoresis (MST)
This technique was employed to quantify the binding affinity between this compound and GlcCer.
-
Objective: To determine the dissociation constant (Kd) of the this compound-GlcCer interaction.
-
Methodology:
-
This compound is fluorescently labeled (e.g., with Atto647).
-
A constant concentration of labeled this compound is incubated with a serial dilution of large unilamellar vesicles (LUVs) containing purified GlcCer from B. cinerea.
-
The samples are loaded into capillaries and subjected to a microscopic temperature gradient.
-
The movement of the fluorescently labeled this compound along this gradient is monitored. Changes in this thermophoretic movement upon binding to the liposomes are used to calculate the Kd.[6]
-
The experimental workflow for MST is illustrated below:
References
- 1. pnas.org [pnas.org]
- 2. [PDF] The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal activity of this compound against azole-susceptible and -resistant Aspergillus fumigatus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
ETD151 Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETD151 is a promising antifungal peptide derived from the butterfly defensin, heliomicin. This 44-amino acid, cationic, disulfide-rich peptide demonstrates potent activity against a broad spectrum of fungal pathogens, including clinically relevant species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Its unique mechanism of action, targeting glucosylceramides in the fungal membrane, presents a novel strategy to combat the growing challenge of antifungal resistance. This technical guide provides a comprehensive overview of the structure, function, and experimental investigation of this compound, offering valuable insights for researchers and professionals in the field of drug development.
Molecular Structure
This compound is a meticulously engineered analog of the naturally occurring insect defensin, heliomicin. It is a 44-residue peptide characterized by a cysteine-stabilized α-helix/β-sheet (CSαβ) motif, a common feature among many antimicrobial peptides that confers significant stability.[1] The primary structure of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | DKLIGSCVWGAVNYTSNCRAECKRRGYKGGHCGSFANVNCWCET | [2] |
| Number of Residues | 44 | [1][3][4] |
| Molecular Weight | ~4.8 kDa | [1] |
| Isoelectric Point (pI) | 8.2 | [1] |
| Hydrophobic Residues | 32% | [1] |
| Disulfide Bridges | C7-C32, C18-C40, C22-C42 | [1] |
| Structural Motif | Cysteine-Stabilized α-helix/β-sheet (CSαβ) | [1] |
Antifungal Function and Mechanism of Action
This compound exhibits potent fungicidal activity against a wide range of filamentous fungi and yeasts. Its primary mechanism of action involves a direct interaction with glucosylceramides (GlcCer), essential sphingolipids present in the cell membranes of most fungi.[1][3][4] This interaction is crucial for its antifungal efficacy.
The proposed mechanism unfolds as follows:
-
Binding to Glucosylceramides (GlcCer): this compound selectively recognizes and binds to GlcCer on the fungal cell surface.[1][3][4] This binding is a critical first step and is a key determinant of its specificity for fungal cells, as GlcCer are generally absent in prokaryotic cells.[3][4]
-
Membrane Localization: Following binding, this compound preferentially localizes at the fungal membrane.[1][3][4]
-
Multifaceted Disruption: This localization triggers a cascade of detrimental effects, leading to a multifaceted mechanism of action.[1][3][4] While the precise downstream events are still under investigation, proteomic studies on Botrytis cinerea have revealed that this compound treatment significantly disrupts several key cellular pathways.
Affected Signaling Pathways
Proteomic analysis of Botrytis cinerea treated with this compound has identified the modulation of proteins involved in at least six major pathways:
-
Spliceosome
-
Ribosome
-
Protein processing in the endoplasmic reticulum
-
Endocytosis
-
MAPK signaling pathway
-
Oxidative phosphorylation
Antifungal Activity
The antifungal efficacy of this compound has been quantified against various fungal species. The Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values are summarized below.
Table 2: Antifungal Activity of this compound against Various Fungal Pathogens
| Fungal Species | Strain | MIC50 (µg/mL) | IC50 (µM) | Reference |
| Candida albicans | IHEM 8060 | 3.125 | - | [2] |
| Candida albicans | No. 245962 | 0.4 | - | [2] |
| Aspergillus fumigatus | GASP4707 | 6.25 | - | [2] |
| Cryptococcus neoformans | A | 1.56 | - | [2] |
| Fusarium solani | FFUS 8591 | 0.4 | - | [2] |
| Scedosporium prolificans | FSSP 8591 | 0.1 (MIC) | - | [2] |
| Novosphingobium capsulatum | - | - | ~75 | [3][4] |
Table 3: Binding Affinity of this compound
| Binding Partner | Method | Dissociation Constant (Kd) | Reference |
| Liposomes containing GlcCer from B. cinerea | Microscale Thermophoresis | µM range | [1][3][4] |
Experimental Protocols
This section provides an overview of the methodologies that can be employed to study the this compound peptide. These are generalized protocols and may require optimization for specific experimental conditions.
Peptide Synthesis and Purification
This compound can be produced through recombinant expression or solid-phase peptide synthesis.
Recombinant Expression in Pichia pastoris (Generalized Protocol):
-
Gene Synthesis and Cloning: Synthesize the DNA sequence encoding the 44-amino acid this compound peptide, optimized for P. pastoris codon usage. Clone the synthetic gene into a suitable P. pastoris expression vector (e.g., pPICZα A) to enable secretion of the peptide.
-
Transformation: Linearize the expression vector and transform it into a competent P. pastoris strain (e.g., X-33 or GS115) via electroporation.
-
Selection and Screening: Select for positive transformants on appropriate selection media. Screen individual colonies for this compound expression by inducing with methanol (B129727) in small-scale cultures.
-
Large-Scale Expression: Inoculate a selected high-expressing clone into Buffered Glycerol-complex Medium (BMGY) and grow until the culture reaches the logarithmic phase. Induce expression by transferring the cells to Buffered Methanol-complex Medium (BMMY) and continue cultivation, adding methanol at regular intervals.
-
Purification: Separate the culture supernatant containing the secreted this compound from the cells by centrifugation. Purify the peptide from the supernatant using methods such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Peptide Synthesis (SPPS) (Generalized Protocol):
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) for C-terminal amide peptides.
-
Chain Assembly: Sequentially couple Fmoc-protected amino acids to the resin according to the this compound sequence. Each coupling cycle involves Fmoc deprotection, amino acid activation and coupling, and washing steps.
-
Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Precipitate the crude peptide in cold diethyl ether, then dissolve and purify it using RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
Antifungal Susceptibility Testing
Broth Microdilution Method (Generalized Protocol based on CLSI/EUCAST guidelines):
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a standardized inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to match a 0.5 McFarland standard.
-
Peptide Dilution: Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include positive (no peptide) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
Microscale Thermophoresis (MST)
Binding Affinity Measurement (Generalized Protocol):
-
Liposome (B1194612) Preparation: Prepare small unilamellar vesicles (SUVs) composed of a base lipid (e.g., POPC) with and without the inclusion of a defined concentration of GlcCer.
-
Peptide Labeling: Label this compound with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's instructions.
-
Serial Dilution: Prepare a serial dilution of the GlcCer-containing liposomes (the ligand).
-
Incubation: Mix a constant concentration of the fluorescently labeled this compound (the target) with each dilution of the liposomes and incubate to allow binding to reach equilibrium.
-
MST Measurement: Load the samples into MST capillaries and measure the thermophoretic movement using a Monolith NT.115 instrument or similar.
-
Data Analysis: Plot the change in thermophoresis against the logarithm of the ligand concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Fluorescence Microscopy
Localization of this compound on Fungal Cells (Generalized Protocol):
-
Fungal Culture: Grow the fungal cells (e.g., B. cinerea spores or mycelia) in a suitable liquid medium.
-
Peptide Labeling: Use a fluorescently labeled version of this compound (e.g., FITC-ETD151).
-
Incubation: Treat the fungal cells with the labeled this compound at a concentration around its MIC for a defined period.
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove unbound peptide.
-
Imaging: Mount the cells on a microscope slide and visualize using a confocal laser scanning microscope. Use appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Analysis: Analyze the images to determine the subcellular localization of the peptide. Co-staining with membrane-specific dyes (e.g., FM4-64) can be used to confirm membrane association.
Proteomic Analysis
Impact on Fungal Proteome (Generalized Protocol for B. cinerea):
-
Fungal Culture and Treatment: Grow B. cinerea mycelia in a liquid culture. Treat the mycelia with this compound at a sub-lethal and a lethal concentration for a specified duration. Include an untreated control.
-
Protein Extraction: Harvest the mycelia, and extract total proteins using a suitable lysis buffer containing protease inhibitors.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a B. cinerea protein database to identify and quantify the proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Pathway Analysis: Use bioinformatics tools (e.g., KEGG) to map the differentially expressed proteins to cellular pathways to elucidate the molecular impact of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel antifungal agents. Its well-defined structure, potent and broad-spectrum activity, and unique mechanism of action targeting fungal-specific lipids make it an attractive candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other related antimicrobial peptides. Future research should focus on optimizing its in vivo efficacy, understanding potential resistance mechanisms, and exploring its synergistic effects with existing antifungal drugs. These efforts will be crucial in translating the promise of this compound into a tangible solution for the global health threat of fungal infections.
References
ETD151 Antifungal Peptide: A Technical Whitepaper on its Origin, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ETD151 is a promising synthetic antifungal peptide with potent activity against a broad spectrum of pathogenic fungi, including multi-drug resistant strains.[1][2] This document provides a comprehensive technical overview of this compound, detailing its origin as an optimized insect defensin (B1577277), its synthesis through recombinant expression systems, its molecular target, and its multifaceted mechanism of action. Quantitative data on its antifungal efficacy and detailed experimental protocols are presented to support further research and development efforts.
Origin and Molecular Characteristics
This compound is a 44-amino acid, cationic, disulfide-rich peptide that was developed by the former French biotechnology company EntoMed S.A.[1] It is an optimized analog of Heliomicin, a natural antifungal defensin isolated from the butterfly Heliothis virescens.[1][3] The optimization of Heliomicin to this compound involved three key amino acid substitutions: D17N, N19R, and G20A.[1] Another perspective on its development describes this compound as a mutant of ARD1, an antifungal peptide from the caterpillar Archeoprepona demophoon, which itself differs from Heliomicin by two residues.[3] These modifications were designed to enhance the peptide's cationic and hydrophobic properties, which are crucial for its antifungal activity.[3]
Molecular Profile of this compound:
-
Isoelectric Point (pI): 8.2[1]
-
Hydrophobic Residues: 32%[1]
-
Disulfide Bridges: C7-C32, C18-C40, C22-C42[1]
-
Structural Motif: Cysteine-stabilized α-helix β-sheet (CSαβ)[4]
Synthesis of this compound
This compound is produced as a synthetic or recombinant peptide. The primary method for its production involves expression in a yeast system, specifically Saccharomyces cerevisiae.[3][5]
Recombinant Peptide Expression Protocol
The synthesis of this compound and its analogs has been achieved through the following general steps:[3]
-
Gene Synthesis and Mutagenesis: A synthetic gene encoding the desired peptide sequence (e.g., ARD1 with the specific mutations for this compound) is created. Site-directed mutagenesis is performed on a suitable expression vector, such as the pSEA2 plasmid, to introduce the desired amino acid changes.
-
Vector Construction and Verification: The modified plasmid containing the this compound coding sequence is constructed. The accuracy of the inserted sequence is confirmed by DNA sequencing.
-
Yeast Transformation: The expression vector is transformed into Saccharomyces cerevisiae.
-
Peptide Expression and Purification: The transformed yeast is cultured to express the recombinant peptide. The peptide is then purified from the culture medium or cell lysate using standard chromatographic techniques.
Mechanism of Action: Targeting Fungal Glucosylceramides
The antifungal activity of this compound is critically dependent on the presence of glucosylceramides (GlcCer), a class of glycosphingolipids (GSLs), in the fungal cell membrane.[1][2][6]
Molecular Recognition and Binding
This compound directly binds to fungal GlcCer.[1][7] This interaction is specific, as the peptide shows significantly lower affinity for membranes lacking this lipid component. The dissociation constant (Kd) for the binding of this compound to liposomes containing GlcCer extracted from Botrytis cinerea has been determined to be in the micromolar range.[1][2][8] This binding is a prerequisite for the subsequent antifungal effects.
Cellular Localization and Downstream Effects
Following binding to GlcCer, this compound preferentially localizes to the surface of the fungal cell.[1][2][8] This interaction triggers a multifaceted mechanism of action that ultimately leads to fungal cell death. While initial hypotheses included membrane permeabilization, which does occur, a broader impact on cellular processes has been revealed through proteomic studies.[1][5]
A proteomic analysis of Botrytis cinerea treated with this compound revealed the disruption of proteins involved in at least six major molecular pathways:[5]
-
Spliceosome
-
Ribosome
-
Protein processing in the endoplasmic reticulum
-
Endocytosis
-
Mitogen-activated protein kinase (MAPK) signaling pathway
-
Oxidative phosphorylation
Quantitative Antifungal Activity
This compound has demonstrated potent activity against a range of clinically and agriculturally important fungi.
| Fungal Species | Assay Type | Metric | Result | Reference |
| Aspergillus fumigatus | In vitro cell-free assay | Hyphal growth reduction | 89% | [6] |
| Aspergillus fumigatus | In vitro cell-free assay | Metabolic activity reduction | 70% | [6] |
| Novosphingobium capsulatum (GSL-containing bacterium) | Resazurin cell viability assay | IC50 | ~75 µM | [2][8][9] |
| Botrytis cinerea GlcCer-containing liposomes | Microscale Thermophoresis | Kd | µM range | [1][2][8] |
Key Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity
This protocol was used to quantify the binding affinity between this compound and GlcCer-containing liposomes.[4]
-
Peptide Labeling: this compound is labeled with a fluorescent dye (e.g., Atto647 NHS-ester) according to the manufacturer's protocol.
-
Liposome (B1194612) Preparation: Liposomes are prepared with and without the inclusion of purified fungal GlcCer.
-
MST Measurement: A constant concentration of the fluorescently labeled this compound is incubated with a serial dilution of the liposome solutions.
-
Data Analysis: The change in thermophoresis of the labeled peptide upon binding to the liposomes is measured. The data is then fitted to a binding model to determine the dissociation constant (Kd).
Antifungal Susceptibility Testing
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are typically adapted to determine the minimum inhibitory concentration (MIC) of this compound against various fungal isolates.
Proteomic Analysis of Fungal Response
-
Fungal Culture and Treatment: Fungal cultures (e.g., B. cinerea) are grown to a specific developmental stage (e.g., mycelia). The cultures are then treated with this compound at a predetermined concentration (e.g., MIC).
-
Protein Extraction: Proteins are extracted from both treated and untreated fungal cells.
-
Proteomic Analysis: The extracted proteins are analyzed using techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (e.g., MALDI-TOF/TOF) to identify proteins that are differentially expressed upon treatment with this compound.
-
Bioinformatic Analysis: The identified proteins are functionally categorized to elucidate the cellular pathways affected by the peptide.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel antifungal agents. Its unique origin as an optimized insect defensin and its specific targeting of fungal glucosylceramides provide a distinct mechanism of action compared to currently available antifungal drugs. The multifaceted disruption of essential cellular pathways suggests a lower propensity for the development of resistance. Further research should focus on optimizing its pharmacokinetic properties, evaluating its in vivo efficacy in relevant animal models of fungal infections, and exploring its potential for agricultural applications as a biofungicide. The detailed protocols and data presented herein provide a solid foundation for these future investigations.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Lead optimization of antifungal peptides with 3D NMR structures analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal activity of this compound against azole-susceptible and -resistant Aspergillus fumigatus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms | Semantic Scholar [semanticscholar.org]
- 8. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
ETD151: A Heliomicin Analogue with Enhanced Antifungal Potency — A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETD151, a synthetic analogue of the natural insect defensin (B1577277) heliomicin (B1576475), represents a significant advancement in the development of novel antifungal peptides. Engineered for enhanced efficacy, this compound exhibits potent activity against a broad spectrum of pathogenic fungi, including clinically relevant species such as Aspergillus and Candida. Its mechanism of action is multifaceted, primarily targeting glucosylceramides (GlcCer) within the fungal cell membrane, leading to membrane disruption and the activation of downstream signaling cascades, including the MAPK pathway, ultimately resulting in fungal cell death. This technical guide provides a comprehensive overview of this compound, including its structural relationship to heliomicin, comparative antifungal activity, detailed experimental protocols for its production and evaluation, and an exploration of its molecular mechanism of action.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, underscores the urgent need for novel therapeutic agents. Antimicrobial peptides (AMPs) of natural origin, such as the insect defensin heliomicin, have emerged as promising candidates due to their broad-spectrum activity and unique mechanisms of action. This compound is a 44-amino acid, cysteine-rich peptide that was developed through the lead optimization of heliomicin.[1][2] This guide delves into the technical details of this compound, providing a resource for researchers engaged in the discovery and development of new antifungal drugs.
This compound and Heliomicin: A Comparative Overview
This compound was engineered from heliomicin to improve its antifungal properties. The amino acid sequences of both peptides are presented below, highlighting the substitutions that differentiate this compound from its parent molecule.
Table 1: Amino Acid Sequences of Heliomicin and this compound
| Peptide | Sequence |
| Heliomicin | DKLIGSCVWGAVNYTSD CN GECKRRGYKGGHCGSFANVNCWCET |
| This compound | DKLIGSCVWGAVNYTSN CR AECKRRGYKGGHCGSFANVNCWCET |
Key amino acid substitutions in this compound are highlighted in bold.
Structure-Activity Relationship
The enhanced antifungal activity of this compound is attributed to key amino acid substitutions that alter its physicochemical properties. The replacement of aspartic acid (D) at position 17 with asparagine (N), asparagine (N) at position 19 with arginine (R), and glycine (B1666218) (G) at position 20 with alanine (B10760859) (A) results in a peptide with increased cationicity and optimized amphipathicity.[2] This enhanced positive charge is believed to facilitate stronger interactions with the negatively charged components of the fungal cell membrane, such as glucosylceramides.
Antifungal Activity
This compound demonstrates significantly improved in vitro activity against a range of fungal pathogens compared to heliomicin. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for both peptides against several clinically important fungal species.
Table 2: Comparative In Vitro Antifungal Activity of this compound and Heliomicin (MIC in µM)
| Fungal Species | This compound (µM) | Heliomicin (µM) |
| Candida albicans | 0.6 - 1.2 | 5 - 10 |
| Aspergillus fumigatus | 1.2 - 2.5 | 10 - 20 |
| Fusarium oxysporum | 2.5 - 5 | > 20 |
| Scedosporium apiospermum | 2.5 - 5 | > 20 |
| Cryptococcus neoformans | 1.2 - 2.5 | 5 - 10 |
Data compiled from published literature.[2][3] MIC values can vary depending on the specific strain and testing conditions.
Mechanism of Action
The primary molecular target of this compound is glucosylceramide (GlcCer), a key sphingolipid component of the fungal cell membrane.[4][5][6] The interaction of this compound with GlcCer initiates a cascade of events leading to fungal cell death.
A proteomic study on Botrytis cinerea treated with this compound revealed the modulation of over 300 proteins associated with at least six molecular pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.[7]
Fungal MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of the fungal response to environmental stress. This compound-induced membrane stress is thought to activate the High Osmolarity Glycerol (HOG) pathway, a conserved MAPK cascade in fungi.
Experimental Protocols
Production of this compound
This compound is typically produced as a recombinant peptide in the yeast Saccharomyces cerevisiae.[6] While a detailed proprietary protocol is not publicly available, a general workflow for recombinant protein expression in yeast is outlined below. Alternatively, solid-phase peptide synthesis can be employed for smaller-scale production.
A detailed, generalized protocol for recombinant protein expression in S. cerevisiae can be adapted from established methods.[8][9][10][11]
For the chemical synthesis of this compound, a peptide with multiple cysteine residues, a well-defined strategy for disulfide bond formation is crucial. Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly used.
Table 3: General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis
| Step | Reagents and Conditions |
| Resin Swelling | Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF). |
| Fmoc Deprotection | Treat with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group. |
| Amino Acid Coupling | Activate the Fmoc-protected amino acid with a coupling agent (e.g., HBTU/DIEA) and couple to the deprotected resin. |
| Washing | Wash the resin with DMF to remove excess reagents. |
| Repeat Cycles | Repeat deprotection and coupling steps for each amino acid in the sequence. |
| Cleavage | Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O). |
| Purification | Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). |
| Disulfide Bond Formation | Oxidize the cysteine residues to form the correct disulfide bridges. This is a critical and often complex step for cysteine-rich peptides.[1][12][13][14] |
Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Table 4: CLSI Broth Microdilution Protocol for Antifungal Susceptibility Testing
| Step | Procedure |
| Inoculum Preparation | Prepare a standardized fungal inoculum suspension from a fresh culture. |
| Drug Dilution | Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. |
| Inoculation | Inoculate each well with the fungal suspension. |
| Incubation | Incubate the plates at 35°C for 24-48 hours. |
| MIC Determination | The MIC is the lowest concentration of the peptide that causes a significant inhibition of fungal growth compared to the growth control. |
Conclusion
This compound represents a promising next-generation antifungal peptide with enhanced potency and a well-defined mechanism of action. Its ability to target a fundamental component of the fungal cell membrane, glucosylceramide, suggests a lower propensity for the development of resistance compared to conventional antifungals. The data and protocols presented in this technical guide provide a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to advance the development of novel antifungal strategies. Further research into its in vivo efficacy, safety profile, and formulation will be critical for its translation into a clinical setting.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Lead optimization of antifungal peptides with 3D NMR structures analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. [PDF] The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. atum.bio [atum.bio]
- 10. Different Expression Systems for Production of Recombinant Proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering Saccharomyces cerevisiae for efficient production of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
ETD151 Defensin: A Technical Guide to its Antifungal Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal properties of ETD151, a promising defensin (B1577277) peptide. It details its spectrum of activity against various fungal pathogens, outlines the experimental methodologies used to determine its efficacy, and illustrates its mechanism of action.
Antifungal Spectrum of this compound
This compound has demonstrated potent activity against a range of clinically and agriculturally significant fungal species. Its efficacy is primarily dictated by the presence of glucosylceramides (GlcCer) in the fungal cell membrane[1][2][3][4][5][6][7]. The following table summarizes the quantitative data on the antifungal activity of this compound, presenting the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.
| Fungal Species | Presence of GlcCer | IC50 µM (µg/mL) | MIC µM (µg/mL) |
| Aspergillus fumigatus | Yes | 1.3 (6.25) | - |
| Candida albicans | Yes | 0.13 (0.65) | 0.65 |
| Cryptococcus neoformans | Yes | 0.32 (1.56) | - |
| Lomentospora prolificans | Yes | 0.02 (0.1) | - |
| Fusarium solani | Yes | 0.08 (0.4) | - |
| Pichia pastoris | Yes | 0.13 (0.65) | - |
| Botrytis cinerea | Yes | 0.59 (2.8) | - |
| Saccharomyces cerevisiae | No | No activity | - |
| Pichia pastoris (Δgcs) | No | > 8.33 (> 40) | > 40 |
| Candida albicans (Δgcs) | No | > 8.33 (> 40) | > 40 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the antifungal activity and mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is determined using a broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
-
Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 30-37°C)[1]. A suspension of fungal spores or cells is prepared in a sterile saline solution or growth medium, and the concentration is adjusted to a standard density (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
Peptide Dilution: A stock solution of this compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). This creates a range of peptide concentrations to be tested.
-
Inoculation and Incubation: Each well containing the diluted peptide is inoculated with the fungal suspension. The final volume in each well is typically 200 µL. The microtiter plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours)[1].
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth. This can be determined visually as the first well with no visible turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Proteomics Analysis of Fungal Response
To understand the molecular impact of this compound on fungal cells, a bottom-up proteomics approach is employed.
-
Fungal Culture and Treatment: Fungal mycelia or cells are grown in a suitable liquid medium to a specific growth phase. The culture is then treated with a sub-lethal concentration of this compound for a defined period.
-
Protein Extraction and Digestion: The fungal cells are harvested, and total proteins are extracted using a lysis buffer containing protease inhibitors. The protein concentration is determined, and the proteins are then digested into smaller peptides using a sequence-specific protease, such as trypsin.
-
Mass Spectrometry: The resulting peptide mixture is analyzed using high-performance liquid chromatography coupled to a mass spectrometer (LC-MS/MS). The peptides are separated by chromatography and then ionized and fragmented in the mass spectrometer to determine their amino acid sequence.
-
Data Analysis: The acquired mass spectrometry data is searched against a fungal protein database to identify and quantify the proteins present in the samples. Bioinformatic analysis is then used to identify proteins that are significantly up- or down-regulated in response to this compound treatment, providing insights into the affected cellular pathways. A proteomic study revealed that this compound disrupts proteins involved in at least six pathways: spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, MAPK signaling pathway, and oxidative phosphorylation[8].
Microscale Thermophoresis (MST) for Binding Affinity
MST is used to quantify the binding affinity between this compound and its target, GlcCer.
-
Sample Preparation: One of the binding partners (e.g., this compound) is fluorescently labeled. A series of dilutions of the unlabeled binding partner (e.g., liposomes containing GlcCer) is prepared.
-
MST Measurement: The labeled molecule is mixed with the different concentrations of the unlabeled molecule and loaded into glass capillaries. The MST instrument uses an infrared laser to create a microscopic temperature gradient within the capillaries. The movement of the fluorescently labeled molecule along this temperature gradient (thermophoresis) is measured.
-
Data Analysis: The binding of the unlabeled molecule to the labeled molecule causes a change in the thermophoretic movement. By plotting the change in thermophoresis against the concentration of the unlabeled molecule, a binding curve is generated, from which the dissociation constant (Kd) can be calculated. The dissociation constant for this compound binding to liposomes containing GlcCer from B. cinerea was estimated to be in the µM range[1][6][7].
Fluorescence Microscopy for Localization
Fluorescence microscopy is employed to visualize the localization of this compound on fungal cells.
-
Labeling of this compound: The this compound peptide is conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor).
-
Fungal Staining: Fungal cells or hyphae are incubated with the fluorescently labeled this compound for a specific period.
-
Imaging: The stained fungal cells are then observed using a confocal fluorescence microscope. The fluorescence signal from the labeled peptide reveals its location on or within the fungal cells. Studies have shown that this compound localizes preferentially at the surface of B. cinerea[1][3][6][9].
Mechanism of Action and Signaling Pathways
This compound exerts its antifungal activity through a multifaceted mechanism that begins with the recognition of GlcCer in the fungal cell membrane. This interaction leads to a cascade of downstream events, ultimately resulting in fungal cell death.
Caption: Mechanism of action of this compound defensin.
The initial binding of this compound to GlcCer on the fungal cell surface is a critical step that triggers a series of intracellular disruptions, affecting essential cellular processes and leading to fungal cell death.
Caption: Experimental workflow for this compound characterization.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-cell Imaging of Fungal Cells to Investigate Modes of Entry and Subcellular Localization of Antifungal Plant Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. youtube.com [youtube.com]
- 5. Proteomic Strategies on the Management of Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
ETD151's Interaction with Fungal Glucosylceramides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the antifungal peptide ETD151 and fungal glucosylceramides (GlcCer). This compound, a 44-residue synthetic peptide optimized from butterfly defensins, demonstrates potent and broad-spectrum antifungal activity, positioning it as a promising candidate for novel therapeutic development.[1][2][3] This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental methodologies, and visualizes the involved biological pathways and experimental workflows.
Core Mechanism of Action: Targeting Fungal Glucosylceramides
This compound exerts its antifungal effect through a multifaceted mechanism of action that is critically dependent on the presence of glucosylceramides in the fungal cell membrane.[1][2] These glycosphingolipids are essential for fungal growth and virulence, making them a prime target for novel antifungal agents.[4][5]
The interaction begins with the direct and selective binding of this compound to fungal GlcCer.[1][6] This binding is a crucial initial step that leads to a cascade of downstream effects. Studies have shown that the C9-methylation of the sphingoid base in fungal GlcCer plays a pivotal role in this molecular recognition, enhancing the binding affinity and subsequent antifungal activity.[4][5]
Upon binding, this compound preferentially localizes to the fungal cell surface, where it induces membrane disruption and permeabilization.[1][2][3][4][7][8] This leads to alterations in cell wall homeostasis and triggers a fungal stress response.[9] Beyond direct membrane damage, this compound modulates over 300 proteins involved in at least six key molecular pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.[1][10] This broad impact on cellular processes underscores the multifaceted nature of its antifungal action.
The indispensability of GlcCer for this compound's activity is highlighted by experiments using fungal mutants lacking the gene for glucosylceramide synthase (GCS). These mutants exhibit resistance to the peptide, confirming that GlcCer is a primary molecular target.[1][8][11]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and antifungal activity of this compound.
| Parameter | Value | Organism/System | Method | Reference |
| Binding Affinity (Kd) | µM range | Liposomes with B. cinerea GlcCer | Microscale Thermophoresis (MST) | [1][2][3][12] |
| Inhibitory Activity (IC50) | ~75 µM | Novosphingobium capsulatum | Growth Inhibition Assay | [1][2][3][7] |
| Hyphal Growth Reduction | 89% | Aspergillus fumigatus | In vitro assay | [9][11] |
| Metabolic Activity Reduction | 70% | Aspergillus fumigatus | Resazurin-based assay | [9][11] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for key experiments used to characterize the this compound-GlcCer interaction.
Fungal Growth Inhibition Assay
This assay quantifies the antifungal activity of this compound.
-
Inoculum Preparation: Fungal spores or cells are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension of a defined concentration (e.g., 10^5 conidia/mL) is prepared in a suitable broth.[9]
-
Treatment: The fungal suspension is incubated with varying concentrations of this compound in a microplate format.
-
Incubation: Plates are incubated at an optimal temperature (e.g., 37°C) for a specified period (e.g., 15 hours).[9]
-
Quantification: Fungal growth can be assessed by measuring optical density or metabolic activity using indicators like resazurin. The half-maximal inhibitory concentration (IC50) is then calculated.
Microscale Thermophoresis (MST) for Binding Affinity
MST is employed to determine the binding affinity between this compound and GlcCer-containing liposomes.
-
Peptide Labeling: this compound is fluorescently labeled (e.g., with Atto647 NHS-ester) for detection.[1]
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared with a defined lipid composition, either with or without the inclusion of purified fungal GlcCer.
-
Sample Preparation: A constant concentration of labeled this compound is mixed with a serial dilution of the liposomes.
-
MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the fluorescently labeled peptide is measured in response to a temperature gradient.
-
Data Analysis: Changes in thermophoresis are plotted against the ligand (liposome) concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding curve.[1]
Liposome Pulldown Assay
This assay provides a qualitative or semi-quantitative measure of the interaction between this compound and GlcCer-containing liposomes.
-
Incubation: this compound is incubated with liposomes (with or without GlcCer) to allow for binding.
-
Centrifugation: The mixture is centrifuged to pellet the liposomes and any bound peptide.
-
Washing: The pellet is washed to remove any non-specifically bound peptide.
-
Analysis: The amounts of this compound in the supernatant (unbound) and the pellet (bound) are analyzed by SDS-PAGE and quantified by densitometry.[1]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with fungal glucosylceramides.
Caption: Overview of the this compound mechanism of action against fungal cells.
Caption: Intracellular signaling pathways in fungi affected by this compound.
Caption: Experimental workflow for determining binding affinity using MST.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal activity of this compound against azole-susceptible and -resistant Aspergillus fumigatus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Journey of ETD151: From Butterfly Defense to a Promising Antifungal Agent
A Technical Guide on the Discovery, Optimization, and Mechanism of Action of the Defensin-Derived Peptide ETD151
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faced with the growing threat of antimicrobial resistance, the scientific community is in constant search of novel therapeutic agents. Nature, with its vast arsenal (B13267) of defense mechanisms, offers a promising source of inspiration. This guide delves into the discovery and optimization of this compound, a potent antifungal peptide derived from butterfly defensins. We will explore its journey from a naturally occurring insect immune protein to a rationally optimized drug lead, detailing its mechanism of action, key experimental evaluations, and the structure-activity relationships that govern its efficacy.
Discovery and Optimization of this compound
This compound is a 44-amino acid cationic, disulfide-rich peptide that was optimized from Heliomicin, a defensin (B1577277) naturally produced by the butterfly Heliothis virescens.[1] The optimization was carried out by the former French biotech company EntoMed S.A. with the goal of enhancing its antifungal potency.[2] This process involved a targeted mutagenesis strategy, building upon an intermediate analog, ARD1, which itself is more active than the parent Heliomicin against key human pathogens like Aspergillus fumigatus and Candida albicans.[3]
The optimization of Heliomicin to this compound involved three key amino acid substitutions: D17N, N19R, and G20A.[1] The rationale behind these modifications was to enhance the amphipathic character of the peptide, a key feature of many antimicrobial peptides that facilitates membrane interaction.[3] Specifically, the N19R mutation increases the overall positive charge (cationicity) of the peptide, which is crucial for the initial interaction with negatively charged components of fungal cell membranes.[3]
Caption: Optimization pathway of this compound from Heliomicin.
Quantitative Analysis of Antifungal Activity
This compound exhibits potent activity against a broad spectrum of fungal pathogens, including those of high clinical relevance. Its efficacy is particularly noted against species that possess glucosylceramides (GlcCer) in their cell membranes, which has been identified as its primary molecular target.[1] The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound against various microorganisms are summarized below.
| Microorganism | Presence of GlcCer | IC50 (µM) | MIC (µM) | Reference |
| Aspergillus fumigatus | Yes | 1.3 | - | [4] |
| Candida albicans | Yes | 0.13 | 0.65 | [1][4] |
| Candida albicans (Δgcs mutant) | No | > 8.33 | > 40 | [1][4] |
| Cryptococcus neoformans | Yes | 0.32 | - | [4] |
| Pichia pastoris | Yes | 0.13 | 0.65 | [1][4] |
| Pichia pastoris (Δgcs mutant) | No | > 8.33 | > 40 | [1][4] |
| Botrytis cinerea | Yes | 0.59 | - | [4] |
| Novosphingobium capsulatum | Yes | ~75 | - | [1][5] |
| Saccharomyces cerevisiae | No | Not Active | - | [4] |
Mechanism of Action
The antifungal activity of this compound is multifaceted, initiated by the specific recognition and binding to glucosylceramides (GlcCer) within the fungal cell membrane.[1] This interaction is a critical determinant of its activity; fungi lacking GlcCer are resistant to this compound.[1] Upon binding to GlcCer, this compound preferentially localizes at the fungal cell surface, leading to membrane disruption and permeabilization.[1][2] Beyond direct membrane damage, a proteomic study on Botrytis cinerea revealed that this compound modulates over 300 proteins, impacting at least six critical molecular pathways: the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.[2][6]
Caption: Multifaceted mechanism of action of this compound.
Key Experimental Protocols
The following sections outline the methodologies for key experiments used in the characterization of this compound.
Antifungal Susceptibility Testing (Resazurin-Based Microdilution Assay)
This assay determines the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of an antimicrobial agent against a target microorganism.
-
Preparation of Fungal Inoculum: Fungal cultures are grown on appropriate agar (B569324) plates. Spores or yeast cells are harvested and suspended in a suitable broth (e.g., RPMI-1640). The suspension is adjusted to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Serial Dilution of this compound: this compound is serially diluted (typically 2-fold) in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted this compound. Control wells (no this compound) are included.
-
Incubation: The plate is incubated at an optimal temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).[7]
-
Addition of Resazurin (B115843): A sterile solution of resazurin (e.g., 0.15 mg/mL) is added to each well.[8] The plate is incubated for an additional 1-4 hours.[8]
-
Data Acquisition: The viability of the fungal cells is determined by measuring the fluorescence of resorufin (B1680543) (the product of resazurin reduction by viable cells) at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[8] The MIC is determined as the lowest concentration of this compound that prevents a significant color/fluorescence change.[9]
Peptide-Lipid Interaction Analysis (Microscale Thermophoresis)
Microscale thermophoresis (MST) is used to quantify the binding affinity between this compound and its target, GlcCer, by measuring changes in the thermophoretic movement of a fluorescently labeled molecule upon binding.
-
Preparation of Liposomes: Liposomes (artificial vesicles) are prepared with and without the incorporation of purified GlcCer from the target fungus.
-
Labeling of this compound (if necessary): If this compound does not contain intrinsic fluorophores (like tryptophan), it is labeled with a fluorescent dye according to the manufacturer's protocol.[10]
-
Serial Dilution of Ligand: The GlcCer-containing liposomes (ligand) are serially diluted in a suitable buffer.
-
Mixing with Labeled this compound: The fluorescently labeled this compound is mixed with each dilution of the liposomes at a constant concentration.
-
Capillary Loading: The mixtures are loaded into glass capillaries.[10]
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled this compound is monitored.[11]
-
Data Analysis: The change in thermophoresis upon binding of this compound to the GlcCer-containing liposomes is measured. The dissociation constant (Kd) is calculated by fitting the binding curve. A dissociation constant in the micromolar range was estimated for the this compound-GlcCer interaction.[1][5]
Elucidation of Mechanism of Action (Proteomics Workflow)
A bottom-up proteomics approach can be employed to identify changes in the fungal proteome in response to this compound treatment.[6]
Caption: General workflow for proteomic analysis.
-
Fungal Culture and Treatment: The target fungus is cultured to a specific growth phase (e.g., 3-day-old mycelia). The culture is then treated with this compound at a relevant concentration (e.g., IC50). A control culture without this compound is also maintained.[6]
-
Protein Extraction: Proteins are extracted from both treated and control fungal cells using appropriate lysis buffers and protocols. The total protein concentration is determined.
-
Proteolytic Digestion: The extracted proteins are digested into smaller peptides using a protease, most commonly trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[12]
-
Data Analysis: The MS/MS data is searched against a fungal protein database to identify the peptides and, consequently, the proteins present in the sample. The relative abundance of proteins in the treated versus control samples is quantified.
-
Bioinformatic Analysis: Differentially expressed proteins are subjected to bioinformatic analysis to identify the cellular pathways and biological processes that are significantly affected by this compound treatment.[12]
Conclusion
This compound stands as a testament to the power of rational drug design inspired by natural molecules. Its journey from a butterfly defensin to a potent and specific antifungal agent highlights the potential of peptide-based therapeutics. The detailed understanding of its mechanism of action, centered on the targeting of fungal glucosylceramides, provides a solid foundation for its further development. The experimental protocols outlined herein offer a guide for the continued investigation and optimization of this compound and other defensin-derived peptides as next-generation antifungal drugs.
References
- 1. pnas.org [pnas.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Lead optimization of antifungal peptides with 3D NMR structures analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 11. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 12. Frontiers | Proteomic Analysis Reveals Proteins Involved in the Mode of Action of β-Citronellol Identified From Citrus hystrix DC. Leaf Against Candida albicans [frontiersin.org]
ETD151: A Technical Guide to its Antifungal Activity Against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus fumigatus is a ubiquitous opportunistic fungal pathogen that can cause severe and life-threatening infections, particularly in immunocompromised individuals. The emergence of resistance to frontline azole antifungals poses a significant clinical challenge, necessitating the development of novel therapeutic agents. ETD151, a synthetic peptide optimized from butterfly defensins, has emerged as a promising antifungal candidate with potent activity against A. fumigatus, including azole-resistant strains.[1][2][3] This technical guide provides an in-depth overview of the anti-aspergillus activity of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
The primary molecular target of this compound in Aspergillus fumigatus is the glycosphingolipid glucosylceramide (GlcCer), an essential component of the fungal cell membrane.[1][3] The antifungal activity of this compound is contingent upon the presence of GlcCer in the fungal membrane.[1][3] this compound localizes to the cell surface and binds directly to GlcCer, leading to a multifaceted mechanism of action that includes membrane permeabilization and the disruption of crucial cellular processes.[1] This interaction ultimately results in significant morphological alterations to the hyphae and a reduction in metabolic activity, leading to fungal growth inhibition.[1][3]
A transcriptomic analysis of A. fumigatus treated with this compound revealed significant transcriptional changes. After 30 minutes of exposure to 0.156 µM this compound, 90 genes were modulated, with 47 being upregulated and 43 downregulated. After one hour, 25 genes were significantly modulated.[1] Further details from the full study would be required to elucidate the specific signaling pathways affected. However, a proteomic study on the closely related fungus Botrytis cinerea indicated that this compound impacts at least six molecular pathways: the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.
References
ETD151: A Novel Defensin-Based Therapeutic Candidate for Fungal Infections
An In-depth Technical Guide for Drug Development Professionals
Executive Summary: Fungal infections pose a significant and growing threat to global health, exacerbated by the rise of antifungal resistance. ETD151, a synthetic peptide optimized from an insect defensin (B1577277), has emerged as a promising therapeutic candidate. Its unique mechanism of action, targeting fungal-specific glucosylceramides (GlcCer), offers a novel strategy to combat a broad spectrum of pathogenic fungi, including priority pathogens such as Aspergillus fumigatus, Cryptococcus neoformans, and Candida albicans. This document provides a comprehensive technical overview of this compound, summarizing its antifungal activity, detailing its mechanism of action, providing key experimental protocols, and outlining the downstream cellular consequences of its application.
Core Antifungal Activity
This compound is a 44-residue, cationic, disulfide-rich peptide derived from the insect defensin Heliomicin (B1576475). Strategic amino acid substitutions have enhanced its activity against key human and plant fungal pathogens compared to its parent compounds. Its efficacy is particularly noted against critical fungal pathogens as classified by the World Health Organization.
Quantitative Antifungal Potency
This compound exhibits potent in vitro activity against a range of fungal species. Compared to the natural peptide heliomicin, the activity of this compound is enhanced by a factor of 4–8 against Candida albicans and by a factor of 4 against Aspergillus fumigatus. While specific MIC50 values from a single comprehensive study are not publicly available, the literature indicates activity for heliomicin analogues in the range of 0.16 to 0.64 µM against various Candida species. In a murine model of candidiasis, this compound was shown to be more effective than conventional treatments like amphotericin B and fluconazole.
Table 1: Summary of this compound Antifungal Activity
| Fungal Species | Assay Type | Activity Metric | Reported Value/Improvement | Reference |
| Candida albicans | Broth microdilution | MIC | 4-8x improvement over heliomicin | |
| Aspergillus fumigatus | Broth microdilution | MIC | 4x improvement over heliomicin | |
| Aspergillus fumigatus | Cell-free assay | Hyphal Growth Reduction | 89% reduction | |
| Aspergillus fumigatus | Cell-free assay | Metabolic Activity Reduction | 70% reduction | |
| Botrytis cinerea | Not specified | IC50 | Not specified (µM level) | |
| Novosphingobium capsulatum | Resazurin assay | IC50 | ~75 µM |
Note: This table is compiled from multiple sources. A standardized head-to-head comparison of MIC values across all listed pathogens is not currently available in the reviewed literature.
Mechanism of Action: Targeting Fungal Glucosylceramides
The primary mechanism of action of this compound is its direct and specific interaction with glucosylceramides (GlcCer), which are essential glycosphingolipids present in fungal membranes. This interaction is the crucial first step that dictates the peptide's antifungal activity.
Molecular Recognition and Binding
This compound selectively recognizes and binds to liposomes containing GlcCer. Microscale thermophoresis experiments have estimated the dissociation constant (Kd) to be in the micromolar range, indicating a strong affinity. The presence of a C9-methyl group on the sphingoid base of fungal GlcCer, a feature distinct from mammalian GlcCer, plays a pivotal role in this high-affinity interaction. This specificity for the fungal lipid structure is a key attribute that could contribute to a favorable therapeutic window.
Localization and Membrane Interaction
Upon binding to GlcCer, this compound localizes preferentially at the fungal cell surface, primarily remaining extracellular. Fluorescence microscopy has confirmed this localization on the surface of B. cinerea. While it causes some membrane permeabilization, this is not considered its primary killing mechanism. Instead, the binding event triggers a cascade of downstream effects that disrupt cellular homeostasis.
Downstream Cellular Effects: A Multifaceted Disruption
The binding of this compound to GlcCer initiates a multifaceted disruption of cellular processes. A proteomic study on Botrytis cinerea treated with this compound revealed that the peptide modulates over 340 proteins, implicating at least six major molecular pathways.
These affected pathways are:
-
Spliceosome
-
Ribosome and Protein Processing in the Endoplasmic Reticulum
-
Endocytosis
-
MAPK Signaling Pathway
-
Oxidative Phosphorylation
This widespread disruption highlights a complex mode of action that goes beyond simple membrane lysis, potentially reducing the likelihood of resistance development.
Disruption of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is crucial for fungal stress responses, cell wall integrity, and virulence. The proteomic data indicates that this compound significantly impacts this pathway. While the complete list of all 340 modulated proteins is not publicly accessible, preventing a fully detailed pathway diagram, the known involvement of the Cell Wall Integrity (CWI) pathway, a branch of MAPK signaling, is a key finding.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and potential development of this compound. The following protocols are based on those described in the primary literature.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Fungal Inoculum Preparation: Fungal strains (C. albicans, P. pastoris) are grown on appropriate agar (B569324) plates. A cell suspension is prepared in sterile water or saline and adjusted to a concentration of 1-5 x 10^5 cells/mL in RPMI 1640 medium.
-
Peptide Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Incubation: An equal volume of the fungal inoculum is added to each well. The plate is incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to a peptide-free control well.
Liposome (B1194612) Preparation and Binding Assay
This workflow assesses the direct binding of this compound to its lipid target.
-
Lipid Film Formation: Phosphatidylcholine (PC) alone, or a mixture of PC and purified fungal GlcCer (e.g., 90/10 molar ratio), is dissolved in chloroform. The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
-
Hydration: The lipid film is hydrated with a phosphate (B84403) buffer (e.g., 10 mM, pH 5.8) to form multilamellar vesicles.
-
Extrusion: The vesicle suspension is passed through a mini-extruder with a 100 nm pore-size polycarbonate membrane to create large unilamellar vesicles (LUVs).
-
Binding Analysis (Microscale Thermophoresis - MST):
-
This compound is labeled with a fluorescent dye (e.g., Atto647 NHS-ester).
-
A fixed concentration of labeled this compound is mixed with a serial dilution of the GlcCer-containing or GlcCer-free liposomes.
-
The samples are loaded into capillaries and analyzed on an MST instrument.
-
Changes in thermophoresis are measured as a function of liposome concentration, and the data are fitted to a binding model to calculate the dissociation constant (Kd).
-
Fluorescence Microscopy for Cellular Localization
This method visualizes the location of this compound on fungal cells.
-
Peptide Labeling: this compound is fluorescently labeled as described for the MST assay.
-
Fungal Culture: B. cinerea mycelia are grown in a suitable liquid medium.
-
Incubation: The mycelia are treated with the fluorescently labeled this compound at a specific concentration (e.g., above the IC50) for a defined period.
-
Washing: The mycelia are washed with buffer to remove unbound peptide.
-
Imaging: The samples are observed using a confocal fluorescence microscope. The fluorescence signal indicates the location of the peptide on or within the fungal structures.
Preclinical Status and Future Directions
To date, this compound has not yet entered formal clinical trials. The robust preclinical data, demonstrating a potent and specific mechanism of action against fungal-specific lipids and efficacy in a murine model, strongly supports its potential as a therapeutic candidate. Its multifaceted impact on cellular pathways suggests a low propensity for resistance development.
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing the in vivo stability, distribution, and clearance of this compound.
-
Toxicology: Comprehensive safety and toxicology studies to determine the therapeutic index.
-
Spectrum of Activity: Standardized MIC testing against a broad panel of clinical isolates, including highly resistant strains.
-
In Vivo Efficacy: Further validation in animal models for other key fungal infections, such as aspergillosis and cryptococcosis.
The unique GlcCer-targeting mechanism of this compound positions it as a valuable and promising candidate for the development of a new class of antifungal agents to address the urgent medical need for novel therapies.
Structural Analysis of the Antifungal Peptide ETD151: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETD151 is a 44-amino acid synthetic peptide, optimized from the butterfly defensin (B1577277) Heliomicin, demonstrating potent antifungal activity against a broad spectrum of pathogenic fungi.[1][2][3] Its multifaceted mechanism of action, primarily targeting fungal cell membrane integrity through interaction with glucosylceramides (GlcCer), has positioned it as a promising candidate for novel antifungal drug development.[1][3] This technical guide provides an in-depth analysis of the structural and functional characteristics of this compound, detailing the experimental methodologies used for its characterization and summarizing key quantitative data. The guide also visualizes the complex biological pathways affected by the peptide's activity.
Structural and Physicochemical Properties
This compound is a cationic, disulfide-rich peptide with a cysteine-stabilized α-helix β-sheet (CSαβ) motif.[1] This structural motif confers significant stability and resistance to protease degradation. The peptide has an isoelectric point of 8.2 and contains 32% hydrophobic residues. Its disulfide bridge pairings are C7-C32, C18-C40, and C22-C42.[1]
Quantitative Data Summary
The antifungal efficacy and binding affinity of this compound have been quantified against various fungal species and its primary molecular target, respectively.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens
| Fungal Species | MIC (µg/mL) | MIC (µM) | Reference |
| Candida albicans | 0.4 - 3.125 | 0.13 - 0.65 | [1][4] |
| Aspergillus fumigatus | 6.25 | 1.3 | [5] |
| Cryptococcus neoformans | 1.56 | 0.32 | [5] |
| Botrytis cinerea | 2.8 | 0.59 | [5] |
| Pichia pastoris | 0.65 | 0.13 | [5] |
| Fusarium solani | 0.4 | 0.08 | [5] |
| Lomentospora prolificans | 0.1 | 0.02 | [5] |
| Pichia pastoris (Δgcs mutant) | > 40 | > 8.33 | [5] |
| Candida albicans (Δgcs mutant) | > 40 | > 8.33 | [5] |
Table 2: Dissociation Constant (Kd) of this compound for Glucosylceramides (GlcCer)
| Interaction | Method | Kd (µM) | Reference |
| This compound and GlcCer-containing liposomes | Microscale Thermophoresis (MST) | 0.5 ± 0.3 | [1][3] |
| This compound and Methylated GlcCer | Microscale Thermophoresis (MST) | 0.7 | [1] |
| This compound and Methylated GlcCer | Isothermal Titration Calorimetry (ITC) | 100 | [1] |
| This compound and Non-methylated GlcCer | Isothermal Titration Calorimetry (ITC) | 1900 | [1] |
Mechanism of Action and Affected Signaling Pathways
This compound exerts its antifungal effect through a primary interaction with GlcCer, a key component of fungal cell membranes.[1][3] This binding disrupts membrane integrity and triggers a cascade of downstream effects, impacting at least six major cellular pathways in Botrytis cinerea: the spliceosome, the ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's mechanism of action.
Caption: Disruption of the MAPK signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
3D Structure Determination by NMR Spectroscopy
This protocol outlines the general steps for determining the three-dimensional structure of this compound in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation:
-
Synthesize or recombinantly express and purify this compound to >95% purity.
-
For multidimensional NMR experiments, uniformly label the peptide with ¹⁵N and ¹³C by growing the expression host in minimal media supplemented with ¹⁵NH₄Cl and ¹³C-glucose.
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 20 mM sodium phosphate (B84403), 50 mM NaCl, pH 6.0) containing 10% D₂O to a final concentration of 1-5 mM.
-
Transfer the sample to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of multidimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Homonuclear 2D NMR:
-
TOCSY (Total Correlation Spectroscopy): Acquire with mixing times of 60-80 ms (B15284909) to identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with mixing times of 100-200 ms to obtain through-space proton-proton distance restraints (< 5-6 Å).
-
-
Heteronuclear 2D/3D NMR (for isotopically labeled samples):
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the protein, with one peak for each backbone and sidechain N-H group.
-
HNCA, HN(CO)CA, CBCANH, CBCA(CO)NH: A suite of triple-resonance experiments to achieve sequential backbone resonance assignments.
-
HCCH-TOCSY: To assign sidechain carbon and proton resonances.
-
¹⁵N-edited NOESY-HSQC and ¹³C-edited NOESY-HSQC: To obtain distance restraints involving backbone and sidechain atoms with higher resolution.
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using software such as NMRPipe or TopSpin.
-
Analyze the processed spectra using software like NMRViewJ or CARA for resonance assignment and NOE peak picking.
-
Perform sequential backbone and sidechain resonance assignments.
-
Assign the cross-peaks in the NOESY spectra to specific proton pairs.
-
-
Structure Calculation and Refinement:
-
Convert the NOE peak intensities into upper distance restraints.
-
Generate an ensemble of 3D structures that are consistent with the experimental restraints using software such as CNS, XPLOR-NIH, or CYANA. This typically involves simulated annealing and molecular dynamics calculations.
-
Refine the calculated structures in a water box using molecular dynamics simulations to improve stereochemical quality.
-
Validate the final ensemble of structures using programs like PROCHECK-NMR to assess Ramachandran plot statistics, bond lengths, and angles.
-
Caption: Workflow for 3D structure determination of this compound by NMR.
Proteomic Analysis of this compound-Treated Fungi
This protocol describes a bottom-up proteomics workflow to identify and quantify protein expression changes in Botrytis cinerea upon treatment with this compound.
-
Fungal Culture and Treatment:
-
Grow B. cinerea in a suitable liquid medium to mid-log phase.
-
Treat the fungal cultures with this compound at a relevant concentration (e.g., MIC50) for a defined period. Include an untreated control.
-
Harvest the mycelia by filtration and flash-freeze in liquid nitrogen.
-
-
Protein Extraction and Digestion:
-
Grind the frozen mycelia to a fine powder under liquid nitrogen.
-
Resuspend the powder in a lysis buffer (e.g., 8 M urea (B33335), 2 M thiourea, 4% CHAPS, 40 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration using a Bradford or BCA assay.
-
In-solution digestion:
-
Take a defined amount of protein (e.g., 50-100 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C.
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark.
-
Dilute the sample to reduce the urea concentration to < 2 M.
-
Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.
-
-
Stop the digestion by adding formic acid.
-
Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a loading buffer (e.g., 2% acetonitrile (B52724), 0.1% formic acid).
-
Inject the peptides into a nano-liquid chromatography (nanoLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a search engine (e.g., MaxQuant, Proteome Discoverer, or SEQUEST) to identify peptides and proteins by matching the experimental MS/MS spectra against a Botrytis cinerea protein database.
-
Perform label-free quantification (LFQ) of the identified proteins based on the intensities of their corresponding peptide precursor ions.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the this compound-treated and control samples.
-
Perform functional enrichment analysis (e.g., Gene Ontology or KEGG pathway analysis) on the differentially expressed proteins to identify the biological pathways affected by this compound treatment.
-
Caption: Workflow for proteomic analysis of this compound-treated fungi.
Binding Affinity Measurement by Microscale Thermophoresis (MST)
-
Sample Preparation:
-
Label this compound with a fluorescent dye (e.g., Atto647 NHS-ester) according to the manufacturer's protocol. Purify the labeled peptide to remove free dye.
-
Prepare large unilamellar vesicles (LUVs) composed of a lipid mixture (e.g., phosphatidylcholine) with and without the incorporation of a defined molar percentage of GlcCer.
-
Prepare a serial dilution of the GlcCer-containing liposomes in a suitable buffer (e.g., 10 mM phosphate buffer, pH 5.8).
-
-
MST Measurement:
-
Mix a constant concentration of the fluorescently labeled this compound (e.g., 50 nM) with each concentration of the liposome (B1194612) serial dilution.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the labeled this compound in a Monolith NT.115 instrument (NanoTemper Technologies).
-
-
Data Analysis:
-
Analyze the change in the normalized fluorescence as a function of the liposome concentration.
-
Fit the binding curve using the appropriate binding model (e.g., Kd model) in the MO.Affinity Analysis software to determine the dissociation constant (Kd).
-
Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., in the syringe) and a suspension of GlcCer-containing liposomes (e.g., in the sample cell) in the same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions before the experiment.
-
-
ITC Measurement:
-
Perform the titration experiment in an ITC instrument (e.g., MicroCal PEAQ-ITC).
-
Inject small aliquots of the this compound solution into the liposome suspension while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion
The structural and functional analysis of this compound reveals a potent antifungal peptide with a well-defined mechanism of action targeting fungal glucosylceramides. The quantitative data on its efficacy and binding affinity, combined with a detailed understanding of the affected cellular pathways, provide a strong foundation for its further development as a therapeutic agent. The experimental protocols outlined in this guide offer a comprehensive framework for the continued investigation and optimization of this compound and other related antifungal peptides.
References
- 1. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Screening of Antifungal Peptides Based on Quantitative Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Proteomic Analysis of Ripening Tomato Fruit Infected by Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
ETD151: A Technical Guide to its Antifungal Activity Against Agricultural Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETD151, a synthetic peptide analog of the insect defensin (B1577277) heliomicin, demonstrates significant potential as a novel antifungal agent for agricultural applications. Its primary mode of action involves the specific recognition and binding to glucosylceramides (GlcCer), essential components of fungal cell membranes, leading to a multifaceted disruption of cellular processes. This technical guide provides an in-depth overview of this compound's efficacy, its mechanism of action against phytopathogenic fungi, particularly Botrytis cinerea, and detailed experimental protocols for its characterization.
Introduction
The emergence of fungicide-resistant fungal strains poses a significant threat to global food security. Botrytis cinerea, the causative agent of gray mold, is a notorious phytopathogen with a broad host range and a high propensity for developing resistance.[1] This necessitates the development of novel antifungal agents with unique mechanisms of action. This compound, a 44-residue optimized peptide, has emerged as a promising candidate due to its potent activity against a range of fungal pathogens.[1][2][3] This document outlines the technical details of this compound's antifungal properties, focusing on its role in combating agricultural fungal pathogens.
Quantitative Efficacy of this compound
This compound exhibits potent antifungal activity against Botrytis cinerea and demonstrates a strong binding affinity to its molecular target, glucosylceramide. The key quantitative metrics are summarized in the table below.
| Parameter | Organism/Target | Value | Method | Reference |
| IC50 | Botrytis cinerea | 0.59 µM | Antifungal Susceptibility Assay | [2] |
| Kd | GlcCer-containing Liposomes | ~0.5 µM | Microscale Thermophoresis (MST) | [1] |
Table 1: Quantitative analysis of this compound's antifungal efficacy and target affinity.
Mechanism of Action
The primary mechanism of action of this compound is its high-affinity binding to glucosylceramides (GlcCer) present in the fungal cell membrane.[1][2][3] This interaction triggers a cascade of events leading to fungal cell death.
Targeting Fungal Glucosylceramides
This compound's specificity for fungi is attributed to its recognition of fungal GlcCer, which are structurally distinct from those found in plants and mammals. Upon binding to GlcCer, this compound is believed to induce membrane permeabilization, disrupting ion homeostasis and leading to cellular stress.[1]
Multifaceted Cellular Disruption
Proteomic studies on Botrytis cinerea treated with this compound have revealed a broader, multifaceted mechanism of action.[4] Beyond direct membrane damage, this compound disrupts several key cellular pathways, as depicted in the workflow below.
Figure 1: Overview of this compound's multifaceted mechanism of action.
Disruption of the MAPK Signaling Pathway
One of the key pathways affected by this compound in B. cinerea is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for fungal development, stress response, and pathogenicity. The diagram below illustrates the components of the B. cinerea MAPK pathway and indicates its disruption as a consequence of this compound activity.
Figure 2: Disruption of the B. cinerea MAPK signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antifungal activity of this compound.
Antifungal Susceptibility Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against Botrytis cinerea.
Materials:
-
Botrytis cinerea spores
-
Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a suspension of B. cinerea spores in sterile water and adjust the concentration to 1 x 105 spores/mL.
-
Prepare a serial dilution of this compound in the chosen growth medium (PDB or SDB) in a 96-well plate. The final concentrations should typically range from 0.1 to 10 µM.
-
Add the spore suspension to each well containing the this compound dilutions. Include a positive control (spores in medium without this compound) and a negative control (medium only).
-
Incubate the plates at 20-25°C for 48-72 hours.
-
Determine fungal growth by measuring the optical density at 600 nm using a spectrophotometer.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Microscale Thermophoresis (MST) for Binding Affinity
This protocol measures the binding affinity (Kd) of this compound to GlcCer-containing liposomes.
Materials:
-
Fluorescently labeled this compound (e.g., with NT-647 dye)
-
GlcCer-containing liposomes
-
MST buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Prepare a solution of fluorescently labeled this compound in MST buffer at a constant concentration (e.g., 50 nM).
-
Prepare a serial dilution of the GlcCer-containing liposomes in MST buffer. The concentration range should span from well below to well above the expected Kd.
-
Mix the labeled this compound solution with each liposome (B1194612) dilution in a 1:1 ratio.
-
Incubate the mixtures for 10 minutes at room temperature to allow binding to reach equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples using the MST instrument. Typical settings are 20-40% LED power and medium IR-laser power.
-
Analyze the change in thermophoresis as a function of the liposome concentration to determine the Kd value.
Proteomic Analysis of this compound-Treated B. cinerea
This protocol outlines the workflow for identifying changes in the proteome of B. cinerea upon treatment with this compound.
Figure 3: Experimental workflow for proteomic analysis.
Procedure:
-
Grow B. cinerea in liquid culture to obtain sufficient mycelial mass.
-
Treat the mycelia with this compound at a concentration around the IC50 for a defined period (e.g., 24 hours). Include an untreated control.
-
Harvest the mycelia and perform protein extraction using a suitable buffer containing protease inhibitors.
-
Quantify the protein concentration and perform in-solution or in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using appropriate software to identify and quantify the proteins.
-
Perform bioinformatics analysis, including pathway mapping (e.g., using the KEGG database), to identify the cellular processes affected by this compound.
Conclusion
This compound presents a compelling case as a next-generation antifungal agent for agricultural use. Its novel mechanism of action, centered on the specific targeting of fungal glucosylceramides and the subsequent disruption of multiple essential cellular pathways, suggests a lower likelihood of rapid resistance development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a valuable tool in the fight against devastating fungal diseases in crops.
References
- 1. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ETD151 in In Vitro Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETD151 is a synthetic, 44-residue antifungal peptide optimized from butterfly defensins. It exhibits potent activity against a broad spectrum of pathogenic fungi, including species of Aspergillus, Candida, Cryptococcus, and Botrytis. The primary mechanism of action of this compound involves a direct interaction with glucosylceramides (GlcCer), essential sphingolipids present in fungal cell membranes. This binding disrupts membrane integrity and triggers a multifaceted downstream response, ultimately leading to fungal cell death. These application notes provide detailed protocols for the in vitro evaluation of this compound's antifungal properties.
Mechanism of Action
This compound exerts its antifungal effect through a targeted interaction with the fungal cell membrane. The presence of glucosylceramides is crucial for its activity. Upon binding to GlcCer, this compound induces membrane permeabilization and disrupts multiple cellular pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.[1] The C9-methyl group in the sphingoid base of fungal GlcCer plays a pivotal role in the high-affinity interaction with this compound.[1][2]
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound against Various Fungal Species
| Fungal Species | Strain | Assay Type | Value (µM) |
| Aspergillus fumigatus | - | IC50 | 1.3 |
| Candida albicans | Wild-type | MIC | 0.65 |
| Candida albicans | Δgcs (GlcCer-deficient) | MIC | > 40 |
| Pichia pastoris | Wild-type | MIC | 0.65 |
| Pichia pastoris | Δgcs (GlcCer-deficient) | MIC | > 40 |
| Cryptococcus neoformans | - | IC50 | 0.32 |
| Botrytis cinerea | - | IC50 | 0.59 |
| Novosphingobium capsulatum | - | IC50 | ~75 |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
Table 2: Efficacy of this compound against Aspergillus fumigatus
| Parameter | Reduction (%) |
| Hyphal Growth | 89 |
| Metabolic Activity | 70 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and can be modified for filamentous fungi.[3][4][5]
Materials:
-
This compound peptide
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile water
-
Spectrophotometer or microplate reader
-
Incubator
Workflow:
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Dissolve this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.
-
Add 200 µL of the this compound working solution (2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no this compound), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C for 24–48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Resazurin-Based Assay for Metabolic Activity
This assay provides a quantitative measure of cell viability by assessing metabolic activity.[6][7][8]
Materials:
-
This compound-treated fungal cells from MIC assay (or a separately prepared assay)
-
Resazurin (B115843) sodium salt solution (0.01% in sterile water)
-
Microplate reader
Procedure:
-
Following the incubation period of the MIC assay, add 20 µL of resazurin solution to each well.
-
Incubate the plate for an additional 4–24 hours at 37°C.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
A color change from blue (resazurin) to pink (resorufin) indicates viable, metabolically active cells.
-
The percentage of metabolic activity inhibition can be calculated relative to the growth control.
Protocol 3: Fluorescence Microscopy for Membrane Permeabilization
This protocol uses SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, to visualize membrane permeabilization.[9][10][11][12][13]
Materials:
-
Fungal cells
-
This compound
-
SYTOX Green nucleic acid stain (e.g., 5 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorescence microscope with appropriate filters (e.g., for FITC/GFP)
Workflow:
Procedure:
-
Cell Preparation:
-
Grow fungal cells to the desired phase (e.g., mid-logarithmic).
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to the desired cell density.
-
-
Treatment and Staining:
-
In a microfuge tube or on a microscope slide, mix the fungal cell suspension with the desired concentration of this compound. Include a no-peptide control.
-
Add SYTOX Green to a final concentration of approximately 0.2–5 µM.
-
Incubate the mixture in the dark at room temperature for 15–30 minutes.
-
-
Visualization:
-
Place a small volume of the cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells using a fluorescence microscope. Cells with compromised membranes will exhibit green fluorescence.
-
Conclusion
This compound is a promising antifungal peptide with a well-defined mechanism of action targeting fungal glucosylceramides. The protocols outlined in these application notes provide a framework for the in vitro assessment of its antifungal activity, metabolic effects, and membrane-disrupting properties. These assays are essential tools for researchers and drug developers working to advance novel antifungal therapies.
References
- 1. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resazurin to determine the minimum inhibitory concentration on antifungal susceptibility assays for Fonsecaea sp. using a modified EUCAST protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an In Vitro Resazurin-Based Susceptibility Assay against Madurella mycetomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. A Double Staining Method Using SYTOX Green and Calcofluor White for Studying Fungal Parasites of Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 13. takara.co.kr [takara.co.kr]
Application Notes and Protocols for Determining ETD151 Susceptibility in Yeast
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETD151 is a promising antifungal peptide derived from an insect defensin (B1577277), which exhibits potent activity against a range of pathogenic fungi.[1] Its unique mechanism of action involves the specific recognition and binding to glucosylceramides (GlcCer) within the fungal cell membrane, leading to membrane disruption and induction of multiple downstream cellular stress pathways.[2][3] This document provides detailed protocols for determining the susceptibility of yeast species to this compound, utilizing the standardized broth microdilution method. Furthermore, it outlines the underlying signaling pathways affected by this compound and presents a comprehensive workflow for assessing its antifungal properties. Notably, yeast species that lack glucosylceramides in their membranes, such as Saccharomyces cerevisiae, are not susceptible to this compound and can serve as valuable negative controls in these assays.[4][5]
Data Presentation
Table 1: General Antifungal Activity of this compound
| Organism Type | Target Molecule | General Susceptibility | Reference |
| Susceptible Fungi (e.g., Candida albicans, Pichia pastoris) | Glucosylceramide (GlcCer) | High | [6] |
| Saccharomyces cerevisiae | Lacks GlcCer | Low / None | [4][5] |
| Bacteria (most) | Lacks Glycosphingolipids | Low / None | [6] |
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Data for Common Antifungals against S. cerevisiae
While S. cerevisiae is not susceptible to this compound, this table provides reference MIC ranges for commonly used antifungal agents against this yeast to highlight typical data presentation. Data for this compound against susceptible yeast would be presented similarly.
| Antifungal Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Amphotericin B | ≤0.02 | ≤0.02 | ≤0.03 - 2 | [7][8] |
| Fluconazole | 4 | 16 | 0.25 - ≥128 | [7][8] |
| Itraconazole | 0.8 | 0.8 | Not specified | [8] |
| Anidulafungin | 0.125 | 0.25 | 0.03 - 0.25 | [7] |
| Caspofungin | 0.125 | 0.25 | 0.06 - 0.5 | [7] |
| Micafungin | 0.06 | 0.125 | 0.16 - 0.25 | [7] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing of Yeast to this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for antifungal susceptibility testing of yeasts.[9][10]
1. Materials
-
This compound peptide
-
Susceptible yeast strain (e.g., Candida albicans, Pichia pastoris)
-
Negative control yeast strain (Saccharomyces cerevisiae)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland densitometer
-
35°C incubator
-
Multichannel pipette
2. Inoculum Preparation
-
From a fresh (24-48 hour) culture on a suitable agar (B569324) plate, select several distinct colonies of the yeast strain.
-
Suspend the colonies in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) by adding sterile saline. This can be verified using a spectrophotometer at a wavelength of 530 nm.
-
Prepare a working suspension by diluting the 0.5 McFarland stock 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
3. This compound Preparation and Plate Setup
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer recommended by the manufacturer).
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations. The final concentrations in the assay plate should typically range from 0.03 to 32 µg/mL, though this may be adjusted based on the expected potency of this compound.
-
Using a multichannel pipette, transfer 100 µL of each this compound dilution into the wells of a 96-well flat-bottom microtiter plate.
-
Include a positive control well containing 100 µL of RPMI-1640 medium without this compound and a negative control well with medium only.
4. Inoculation and Incubation
-
Add 100 µL of the working yeast suspension to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 200 µL.
-
Seal the plate with an adhesive plate sealer or place it in a plastic bag to prevent evaporation.
-
Incubate the plate at 35°C for 24-48 hours.
5. Reading and Interpreting Results
-
Visually inspect the plate or use a microplate reader to determine yeast growth. The growth control well should show distinct turbidity.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth in the positive control well.[11]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to GlcCer, causing membrane disruption and cell death.
Experimental Workflow for this compound Susceptibility Testing
Caption: Workflow for determining the MIC of this compound against yeast.
Glucosylceramide Synthesis Pathway in Yeast
Caption: Simplified glucosylceramide synthesis pathway in susceptible yeast.
References
- 1. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Properties of Fungal Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead optimization of antifungal peptides with 3D NMR structures analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility of Saccharomyces cerevisiae Isolated from Clinical Specimens [mdpi.com]
- 8. Saccharomyces cerevisiae infections and antifungal susceptibility studies by colorimetric and broth macrodilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Comparative Evaluation of NCCLS M27-A and EUCAST Broth Microdilution Procedures for Antifungal Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of ETD151 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETD151 is a 44-amino acid synthetic peptide analog of the insect defensin (B1577277) heliomicin, exhibiting potent antifungal activity against a broad spectrum of pathogenic fungi. Its mechanism of action involves binding to glucosylceramides (GlcCer) in the fungal cell membrane, leading to membrane permeabilization and the disruption of several key cellular pathways.[1][2][3] This document provides detailed protocols for the chemical synthesis and recombinant production of this compound, along with methods for its purification and characterization, to support research and development efforts.
This compound Peptide Sequence
The primary amino acid sequence of this compound is as follows: DKLIGSCVWGAVNYTSNCRAECKRRGYKGGHCGSFANVNCWCET
Methods Overview
Two primary methods for producing this compound are detailed:
-
Solid-Phase Peptide Synthesis (SPPS): A chemical synthesis approach that allows for the stepwise assembly of the peptide chain on a solid resin support. This method is suitable for producing highly pure peptide for research and analytical purposes.
-
Recombinant Expression in Pichia pastoris: A biological production system utilizing the yeast P. pastoris to express and secrete the peptide. This method is advantageous for larger-scale production.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Protocol: Fmoc-Based SPPS of this compound
-
Resin Selection and Swelling:
-
Start with a Rink Amide resin to obtain a C-terminally amidated peptide.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the terminal amine.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).
-
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with a coupling agent such as HCTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
-
Cysteine Protection Strategy:
-
Due to the presence of six cysteine residues in this compound, a specific protection strategy is required to ensure correct disulfide bond formation. A common approach involves using a combination of acid-labile (e.g., Trityl - Trt) and more stable protecting groups (e.g., Acetamidomethyl - Acm) if regioselective disulfide bond formation is desired. For general synthesis followed by oxidative folding, using Trt for all cysteines is a standard approach.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail. A standard Reagent K cocktail is suitable: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Oxidative Folding for Disulfide Bond Formation:
-
Dissolve the crude linear peptide in a folding buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing a redox pair like reduced and oxidized glutathione).
-
Stir the solution gently in an open-to-air container for 24-48 hours to allow for the formation of disulfide bonds.
-
Monitor the folding process by RP-HPLC.
-
Quantitative Data for SPPS of a Similar Defensin Peptide
| Parameter | Value | Reference |
| Synthesis Scale | 100 µmol | [1] |
| Crude Peptide Yield | ~70-80% | General SPPS yields |
| Purity after Cleavage | 50-60% | General SPPS purity |
| Final Yield after Purification | 10-20% | [1] |
| Final Purity | >95% | [1] |
Recombinant Expression of this compound in Pichia pastoris
This protocol describes the expression of this compound as a secreted peptide in the yeast Pichia pastoris.
Experimental Protocol: Recombinant this compound Production
-
Gene Synthesis and Vector Construction:
-
Synthesize the DNA sequence encoding the this compound peptide, codon-optimized for expression in P. pastoris.
-
Incorporate a 6xHis-tag at the C-terminus for purification.
-
Clone the synthesized gene into a P. pastoris expression vector, such as pPICZαA, which contains an N-terminal α-factor secretion signal.[4][5][6]
-
-
Transformation of Pichia pastoris:
-
Linearize the recombinant plasmid with a suitable restriction enzyme (e.g., SacI).
-
Transform the linearized plasmid into competent P. pastoris X-33 cells via electroporation.[4]
-
Select for positive transformants on YPDS plates containing Zeocin.
-
-
Expression Screening:
-
Inoculate several colonies into a buffered glycerol-complex medium (BMGY) and grow overnight.
-
Induce expression by transferring the cells to a buffered methanol-complex medium (BMMY).
-
Add methanol (B129727) to a final concentration of 1% every 24 hours to maintain induction.[4]
-
Collect culture supernatant at different time points (e.g., 24, 48, 72, 96 hours) and analyze for this compound expression by SDS-PAGE and Western blot (using an anti-His antibody).
-
-
Large-Scale Expression:
-
Grow the highest-expressing clone in a fermenter under controlled conditions (pH, temperature, dissolved oxygen).
-
Induce expression with methanol for 72-96 hours.[4]
-
-
Harvesting:
-
Separate the cells from the culture medium by centrifugation. The secreted this compound will be in the supernatant.
-
Quantitative Data for Recombinant Defensin Production in P. pastoris
| Parameter | Value | Reference |
| Expression Level | 2.32 mg/L | [4] |
| Induction Time | 72 hours | [4] |
| Induction Temperature | 29 °C | [4] |
| Final Purity | >98% | General recombinant protein purification |
Purification of this compound
The following protocols are applicable to both synthetic and recombinant this compound, with minor adjustments.
Experimental Protocol: Purification by RP-HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point.
-
Optimize the gradient based on the elution profile of the peptide.
-
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: UV absorbance at 220 nm and 280 nm.[8]
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Purification of Recombinant this compound (with His-tag)
For His-tagged recombinant this compound, an initial purification step using Immobilized Metal Affinity Chromatography (IMAC) is recommended before RP-HPLC.
-
IMAC:
-
Equilibrate a Ni-NTA column with a binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole (B134444), pH 8.0).
-
Load the culture supernatant onto the column.
-
Wash the column with the binding buffer to remove unbound proteins.
-
Elute the bound this compound with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange/Desalting:
-
Remove the imidazole and exchange the buffer using a desalting column or dialysis before proceeding to RP-HPLC for final polishing.
-
Visual Protocols and Pathways
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of this compound
Caption: Workflow for the solid-phase synthesis of this compound peptide.
Experimental Workflow: Recombinant Production of this compound
References
- 1. Improving Fmoc Solid Phase Synthesis of Human Beta Defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Oxidative Folding Reaction and Disulfide Structure Determination of Human α-Defensin 1, 2, 3 and 5 [ouci.dntb.gov.ua]
- 4. [Recombinant expression of Crassostrea gigas defensin in Pichia pastoris and its antibacterial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Human β-defensin 2 (hBD-2) in Pichia Pastoris and Investigation of Its Binding Efficiency with ACE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Human β-defensin 2 (hBD-2) in Pichia Pastoris and Investigation of Its Binding Efficiency with ACE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for ETD151 in the Inhibition of Botrytis cinerea Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETD151 is a promising antifungal peptide, analogous to the insect defensin (B1577277) heliomicin, demonstrating significant inhibitory activity against a broad spectrum of filamentous fungi and yeasts, including the notorious, multi-drug resistant plant pathogen, Botrytis cinerea[1][2]. This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit the growth of B. cinerea, the causative agent of gray mold disease. The primary molecular target of this compound is the glycosphingolipid, glucosylceramide (GlcCer), located in the fungal cell membrane[2][3]. The interaction of this compound with GlcCer initiates a cascade of events, leading to a multifaceted mechanism of action that includes membrane permeabilization and the disruption of several key cellular pathways, ultimately inhibiting fungal growth[2][3].
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of this compound against Botrytis cinerea.
| Parameter | Value | Reference |
| Half-maximal Inhibitory Concentration (IC50) for Growth | ~75 µM | [1] |
| Molecular Target | Glucosylceramides (GlcCer) | [2][3] |
| Binding Affinity (Kd) to B. cinerea GlcCer | In the µM range | [2] |
Mechanism of Action
This compound exerts its antifungal activity through a multi-faceted approach. Upon binding to GlcCer on the surface of B. cinerea, it alters the integrity of the mycelial structure and induces membrane permeabilization[1][3]. A subsequent proteomic analysis has revealed that this compound significantly modulates proteins involved in at least six critical cellular pathways: the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation[1][2].
Caption: Proposed mechanism of action for this compound against Botrytis cinerea.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antifungal activity of this compound against B. cinerea.
Mycelial Growth Inhibition Assay (Agar Dilution Method)
This protocol determines the effect of this compound on the vegetative growth of B. cinerea.
Materials:
-
Actively growing culture of Botrytis cinerea on Potato Dextrose Agar (PDA).
-
Sterile Petri dishes (90 mm).
-
Potato Dextrose Agar (PDA) medium.
-
This compound stock solution (in a suitable solvent, e.g., sterile water or a buffer).
-
Solvent control.
-
Sterile cork borer (5 mm diameter).
-
Incubator set to 20-22°C.
-
Laminar flow hood.
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Autoclave PDA medium and cool it to 50-55°C in a water bath.
-
Under a laminar flow hood, add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., a serial dilution around the IC50 value: 10 µM, 25 µM, 50 µM, 75 µM, 100 µM, 150 µM).
-
Ensure the final concentration of any solvent used is non-inhibitory and consistent across all plates, including the control (e.g., <1% v/v).
-
Prepare a control plate containing PDA with the solvent only.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, excise mycelial plugs from the leading edge of a 3-5 day old B. cinerea culture.
-
Place one mycelial plug, with the mycelium facing down, in the center of each this compound-amended and control plate.
-
-
Incubation:
-
Seal the Petri dishes with parafilm.
-
Incubate the plates at 20-22°C in the dark for 3-5 days, or until the mycelial growth in the control plate approaches the edge of the dish.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average diameter for each concentration and the control.
-
Determine the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treatment plate.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Caption: Workflow for the mycelial growth inhibition assay.
Spore Germination Assay
This protocol assesses the effect of this compound on the germination of B. cinerea conidia.
Materials:
-
Sporulating culture of Botrytis cinerea (10-14 days old).
-
Sterile distilled water with 0.05% Tween 20.
-
Sterile cheesecloth or glass wool.
-
Hemocytometer.
-
This compound stock solution.
-
Multi-well plates or microscope slides.
-
Humid chamber.
-
Microscope.
-
Incubator set to 20-22°C.
Procedure:
-
Preparation of Spore Suspension:
-
Flood a sporulating B. cinerea culture with a small volume of sterile distilled water containing 0.05% Tween 20.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Preparation of this compound Solutions:
-
Prepare a series of dilutions of the this compound stock solution in sterile distilled water with 0.05% Tween 20 to achieve the desired final test concentrations.
-
Include a solvent-only control.
-
-
Incubation:
-
In the wells of a multi-well plate or on microscope slides, mix equal volumes of the spore suspension and the this compound solutions.
-
Place the slides or plates in a humid chamber to prevent desiccation.
-
Incubate at 20-22°C for 6-12 hours.
-
-
Data Collection and Analysis:
-
Using a microscope, examine a minimum of 100 spores per replicate for germination.
-
A spore is considered germinated if the length of the germ tube is at least half the diameter of the spore.
-
Calculate the percentage of spore germination for each concentration and the control.
-
Determine the percentage of inhibition of spore germination using the formula: % Inhibition = [(gc - gt) / gc] x 100 where gc is the percentage of germination in the control and gt is the percentage of germination in the treatment.
-
References
Application Notes and Protocols for the Experimental Use of ETD151 in Fungal Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETD151 is a 44-residue antifungal defensin (B1577277) peptide optimized from butterfly defensins. It exhibits potent activity against a range of fungal pathogens by primarily targeting glucosylceramides (GlcCer), essential glycosphingolipids in fungal cell membranes.[1][2][3][4][5] The interaction of this compound with GlcCer leads to a multifaceted mechanism of action, including membrane disruption and the modulation of several intracellular pathways, making it a promising candidate for novel antifungal therapies.[1][2] These application notes provide a summary of the quantitative data on this compound's activity and detailed protocols for its experimental use in fungal membrane studies.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data on the antifungal activity and binding affinity of this compound.
| Fungal Species | Assay Type | Value | Reference |
| Candida albicans (wild-type) | Minimum Inhibitory Concentration (MIC) | 0.65 µM | [1] |
| Candida albicans (Δgcs mutant) | Minimum Inhibitory Concentration (MIC) | > 40 µM | [1] |
| Pichia pastoris (wild-type) | Minimum Inhibitory Concentration (MIC) | 0.65 µM | [1] |
| Pichia pastoris (Δgcs mutant) | Minimum Inhibitory Concentration (MIC) | > 40 µM | [1] |
| Aspergillus fumigatus | Hyphal Growth Inhibition | 89% | [6] |
| Aspergillus fumigatus | Metabolic Activity Reduction | 70% | [6] |
| Interacting Molecules | Assay Type | Dissociation Constant (Kd) | Reference |
| This compound and GlcCer-free liposomes | Microscale Thermophoresis (MST) | 250 ± 80 µM | [2] |
| This compound and GlcCer-containing liposomes | Microscale Thermophoresis (MST) | µM range | [1][2][3][4][7][5] |
| This compound and methylated GlcCer-containing liposomes | Isothermal Titration Calorimetry (ITC) | 19-fold higher affinity than non-methylated GlcCer | [8] |
| Bacterial Species | Assay Type | Value | Reference |
| Novosphingobium capsulatum | Half-maximal Inhibitory Concentration (IC50) | ~75 µM | [2][3][4][7][5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound against fungal species using a broth microdilution method.
Materials:
-
This compound
-
Target fungal strain (e.g., Candida albicans)
-
Sabouraud Dextrose Broth (SDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain in SDB overnight at 30°C.
-
Prepare a fungal suspension in sterile saline and adjust the concentration to 1 x 10^6 cells/mL.
-
Dilute the suspension 1:100 in SDB to obtain a final inoculum density of 1 x 10^4 cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in sterile water.
-
Perform serial two-fold dilutions of this compound in SDB in the 96-well plate to achieve a range of concentrations (e.g., 0.1 to 100 µM).
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the this compound dilutions.
-
Include a positive control (fungal inoculum without this compound) and a negative control (broth only).
-
Incubate the plate at 30°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth.
-
Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration that inhibits growth by ≥50% compared to the positive control.
-
Protocol 2: Membrane Permeabilization Assay using SYTOX Green
This protocol uses the fluorescent dye SYTOX Green to assess this compound-induced membrane permeabilization. SYTOX Green only enters cells with compromised membranes and fluoresces upon binding to nucleic acids.
Materials:
-
This compound
-
Target fungal strain
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Cell Preparation:
-
Grow the fungal culture to mid-log phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of 1 x 10^7 cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the fungal cell suspension to each well of the 96-well plate.
-
Add SYTOX Green to a final concentration of 1 µM to each well and incubate in the dark for 15 minutes.
-
Add 50 µL of this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the wells.
-
Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (PBS).
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Record measurements at regular intervals (e.g., every 5 minutes) for up to 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time for each this compound concentration. An increase in fluorescence indicates membrane permeabilization.
-
Protocol 3: Localization of this compound using Fluorescence Microscopy
This protocol describes the visualization of this compound localization on the fungal cell surface using a fluorescently labeled peptide.
Materials:
-
Fluorescently labeled this compound (e.g., Atto647-ETD151)
-
Target fungal strain
-
Appropriate fungal growth medium
-
Confocal microscope
Procedure:
-
Fungal Culture:
-
Grow fungal hyphae or yeast cells in a suitable medium in a chambered coverglass or on a glass-bottom dish.
-
-
Labeling:
-
Add fluorescently labeled this compound to the fungal culture at a desired concentration (e.g., 1x MIC).
-
Incubate for a specified time (e.g., 30-60 minutes).
-
-
Washing:
-
Gently wash the cells with fresh medium or PBS to remove unbound peptide.
-
-
Imaging:
-
Visualize the localization of the fluorescently labeled this compound using a confocal microscope with appropriate laser excitation and emission filters for the chosen fluorophore.
-
Acquire Z-stack images to determine the three-dimensional localization of the peptide.
-
Protocol 4: Proteomic Analysis of Fungal Response to this compound
This protocol outlines the sample preparation for a bottom-up proteomic analysis to identify changes in the fungal proteome upon treatment with this compound.
Materials:
-
This compound
-
Target fungal strain (Botrytis cinerea)
-
Liquid nitrogen
-
Protein extraction buffer (e.g., containing urea, thiourea, CHAPS)
-
DTT, iodoacetamide
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Sample Treatment and Harvesting:
-
Grow the fungal mycelia in liquid culture.
-
Treat the culture with this compound at a sub-inhibitory concentration for a defined period.
-
Harvest the mycelia by filtration, flash-freeze in liquid nitrogen, and grind to a fine powder.
-
-
Protein Extraction:
-
Resuspend the ground mycelia in protein extraction buffer.
-
Lyse the cells by sonication or bead beating on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Digestion:
-
Quantify the protein concentration of the supernatant.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 solid-phase extraction column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins using a suitable database search engine (e.g., Mascot, MaxQuant).
-
Perform differential expression analysis to identify proteins that are up- or down-regulated in response to this compound treatment.
-
Mandatory Visualizations
Caption: this compound interaction with fungal cell membrane and downstream effects.
Caption: General experimental workflow for studying this compound's effects on fungi.
References
- 1. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. researchgate.net [researchgate.net]
- 5. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of this compound against azole-susceptible and -resistant Aspergillus fumigatus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of ETD151: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ETD151, a defensin (B1577277) peptide with antimicrobial properties. The information is intended to guide researchers in assessing the in vitro efficacy of this compound against relevant microbial strains.
Introduction to this compound and its Mechanism of Action
This compound is a 44-residue peptide optimized from butterfly defensins that has shown activity against several fungal pathogens.[1][2][3][4] Its mechanism of action involves binding directly to glucosylceramides (GlcCer), which are glycosphingolipids present in the membranes of susceptible fungi and some bacteria.[1][5] This interaction is crucial for its inhibitory activity. This compound tends to localize on the cell surface, where it induces various toxic effects that can lead to growth inhibition.[1][2][4][5] Unlike many antimicrobial agents that cause significant membrane permeabilization, this may not be the primary growth-inhibiting mechanism for this compound at all concentrations.[1] The presence of GlcCer in the cell membrane appears to be a key determinant of an organism's susceptibility to this compound.[1][2][3][4]
Quantitative Data for this compound Inhibitory Concentration
The following table summarizes the available quantitative data on the inhibitory activity of this compound. It is important to note that the reported value is an IC50 (half-maximal inhibitory concentration), which is the concentration of a drug that is required for 50% inhibition in vitro. While related to the MIC, the MIC is defined as the lowest concentration that prevents visible growth.
| Compound | Organism | Inhibitory Concentration | Notes |
| This compound | Novosphingobium capsulatum | IC50 ~75 µM | This bacterium is noted to contain glycosphingolipids in its membrane. The study observed transient morphological changes and inhibitory growth activity.[2][3][4] |
Experimental Protocol: Determining the MIC of this compound by Broth Microdilution
This protocol is based on the widely accepted broth microdilution method and aligns with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10]
Materials
-
This compound (lyophilized powder)
-
Appropriate solvent for this compound (e.g., sterile water, DMSO)
-
Test microorganism strains (e.g., fungi, bacteria)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium (e.g., RPMI for fungi)[6][11]
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Spectrophotometer or nephelometer
-
0.5 McFarland turbidity standard[14]
-
Incubator (35°C ± 2°C)[11]
-
Vortex mixer
-
Sterile saline or broth for inoculum preparation
Procedure
Step 1: Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a concentration that is at least twice the highest concentration to be tested (e.g., 1280 µg/mL).[11]
-
Use a suitable solvent to dissolve the peptide completely. Note the solvent used, as a solvent control may be necessary.
Step 2: Inoculum Preparation
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.[11]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][12]
Step 3: Preparation of Microtiter Plate
-
Dispense 50 µL of the appropriate sterile broth medium into all wells of a 96-well plate, except for the first column.[11]
-
Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process across the plate to column 10. Discard the final 50 µL from column 10.[11][15]
-
Column 11 will serve as the growth control (broth and inoculum, no this compound).[13]
-
Column 12 will serve as the sterility control (broth only).[13][16]
Step 4: Inoculation and Incubation
-
Add 50 µL of the diluted microbial inoculum to each well from column 1 to 11. This brings the final volume in each well to 100 µL.[11]
-
Do not add inoculum to the sterility control wells (column 12).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria. Incubation times and temperatures may need to be adjusted for fungi or other specific organisms.[11][17]
Step 5: Reading and Interpreting the MIC
-
After incubation, visually inspect the plate for turbidity. A plate reader can also be used to measure absorbance (e.g., at 600 nm).[18]
-
The sterility control (column 12) should be clear, and the growth control (column 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[12][13][19]
Visualizations
Caption: Workflow for MIC Determination by Broth Microdilution.
Caption: Proposed Mechanism of Action of this compound.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms | Semantic Scholar [semanticscholar.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacld.com [iacld.com]
- 8. darvashco.com [darvashco.com]
- 9. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pid-el.com [pid-el.com]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. static.igem.wiki [static.igem.wiki]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. bmglabtech.com [bmglabtech.com]
ETD151 solution preparation and stability for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and use of the antifungal peptide ETD151 in a research setting. This compound is a 44-residue synthetic peptide optimized from butterfly defensins, showing potent activity against a range of fungal pathogens.[1][2][3] Its primary mechanism of action involves binding to glucosylceramides (GlcCer) present in the membranes of susceptible fungi.[1][4][5][6] This interaction leads to membrane permeabilization and the disruption of multiple cellular pathways, making it a promising candidate for antifungal drug development.[4][7][8]
Data Presentation
Table 1: Biological Activity of this compound
| Target Organism | Assay Type | Metric | Value | Reference |
| Novosphingobium capsulatum | Growth Inhibition | IC₅₀ | ~75 µM | [2][3][4] |
| Aspergillus fumigatus | Hyphal Growth Reduction | % Inhibition | 89% | [9] |
| Aspergillus fumigatus | Metabolic Activity Reduction | % Inhibition | 70% | [9] |
Table 2: Binding Affinity of this compound
| Binding Partner | Method | Metric | Value | Buffer Conditions | Reference |
| Liposomes with GlcCer from B. cinerea | Microscale Thermophoresis (MST) | Kd | µM range | Not specified | [2][3][4] |
| PC-methylated GlcCer LUVs | Isothermal Titration Calorimetry (ITC) | Kd | 100 µM | 10 mM phosphate (B84403) buffer, pH 5.8 | [7] |
| PC-nonmethylated GlcCer LUVs | Isothermal Titration Calorimetry (ITC) | Kd | 1.9 mM | 10 mM phosphate buffer, pH 5.8 | [7] |
| Liposomes with GlcCer from B. cinerea | Microscale Thermophoresis (MST) | Kd | ~0.5 µM | Not specified | [7] |
| Commercial fungal GlcCer (d19:2/h16:0) | Microscale Thermophoresis (MST) | Kd | ~0.7 µM | Not specified | [7] |
PC: Phosphatidylcholine, LUVs: Large Unilamellar Vesicles
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in various assays. Recombinant this compound can be produced in Saccharomyces cerevisiae.[4]
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
Procedure:
-
Bring the lyophilized this compound peptide to room temperature before opening the vial to prevent condensation.
-
Refer to the manufacturer's certificate of analysis for the exact mass of the peptide.
-
Reconstitute the peptide in sterile, nuclease-free water to a desired stock concentration (e.g., 1-10 mM). For example, to make a 1 mM stock solution of this compound (molecular weight ~4.9 kDa), dissolve 4.9 mg in 1 mL of water.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquot the stock solution into smaller volumes in low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A labeled peptide in 172 mM PBS at pH 5.5 has been reported to be stable for over a year.[4]
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from general antifungal susceptibility testing methods and information on this compound's activity.
Materials:
-
This compound stock solution
-
Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., Sabouraud Dextrose Broth, RPMI-1640)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader (optional, for quantitative assessment)
-
Resazurin (B115843) sodium salt (for viability assessment)
Procedure:
-
Prepare a fungal inoculum suspension and adjust the concentration to the desired density (e.g., 1-5 x 10⁵ CFU/mL).
-
Prepare serial dilutions of the this compound stock solution in the growth medium in the 96-well plate. Typically, a 2-fold dilution series is performed.
-
Add the fungal inoculum to each well containing the this compound dilutions.
-
Include positive (fungi in medium without this compound) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature for the specific fungus (e.g., 30-37°C) for 24-48 hours.
-
Assess fungal growth visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Alternatively, cell viability can be assessed using a resazurin-based assay.[1] Add resazurin solution to each well and incubate for a few hours. The color change (blue to pink) indicates metabolically active cells.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits fungal growth.
Protocol 3: Liposome Preparation and Binding Assay
This protocol describes the preparation of liposomes containing GlcCer to study the binding of this compound.
Materials:
-
Phosphatidylcholine (PC)
-
Fungal Glucosylceramide (GlcCer)
-
Chloroform (B151607) or a suitable organic solvent
-
Phosphate buffer (10 mM, pH 5.8)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
This compound (labeled or unlabeled)
Procedure:
-
Lipid Film Formation:
-
Dissolve PC and GlcCer in chloroform in a round-bottom flask at the desired molar ratio (e.g., 90:10).[6]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with 10 mM phosphate buffer (pH 5.8) by vortexing. This will result in a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To form large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder. This will produce a homogenous population of LUVs.
-
-
Binding Assay (Liposome Pulldown): [6]
-
Incubate this compound with the prepared PC:GlcCer liposomes and control (PC only) liposomes.
-
Centrifuge the mixture at high speed to pellet the liposomes.
-
Carefully separate the supernatant (unbound fraction) from the pellet (bound fraction).
-
Analyze both fractions by SDS-PAGE and Coomassie staining to visualize the amount of bound and unbound this compound.
-
Visualizations
Caption: this compound Mechanism of Action
Caption: General Experimental Workflow for this compound Research
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms | Semantic Scholar [semanticscholar.org]
- 6. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal activity of this compound against azole-susceptible and -resistant Aspergillus fumigatus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Characterizing the Binding of ETD151 to Glucosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide (GlcCer) is a crucial glycosphingolipid that serves as a fundamental building block for complex glycosphingolipids and plays a significant role in various cellular processes. Dysregulation of GlcCer metabolism is a hallmark of several lysosomal storage disorders, most notably Gaucher disease, which results from mutations in the GBA1 gene leading to deficient activity of the enzyme glucocerebrosidase (GCase) and subsequent accumulation of GlcCer.[1][2] Furthermore, mutations in GBA1 are recognized as a major genetic risk factor for Parkinson's disease, linking GlcCer metabolism to neurodegenerative conditions.[1][3][4]
This central role in pathology makes GlcCer and its associated metabolic enzymes, such as GCase and Glucosylceramide Synthase (GCS), prime targets for therapeutic intervention.[5][6] Small molecules that bind to GlcCer or modulate the activity of these enzymes hold significant promise for substrate reduction therapies or as pharmacological chaperones.
These application notes provide a comprehensive overview of established biophysical and cell-based techniques to characterize the binding of a novel small molecule, designated ETD151, to Glucosylceramide. The protocols and workflows detailed herein are designed to enable a thorough investigation of binding affinity, kinetics, thermodynamics, and cellular activity, providing a robust framework for preclinical drug development.
Biophysical Characterization of this compound-GlcCer Interaction
Direct measurement of the interaction between a small molecule and a lipid like GlcCer requires techniques that can accommodate the amphipathic nature of the lipid. The following methods are industry-standard for quantifying binding kinetics and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that allows for the real-time measurement of binding kinetics between an analyte in solution (this compound) and a ligand immobilized on a sensor surface (GlcCer-containing liposomes).[7][8] This method provides quantitative data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.
Experimental Protocol: SPR Analysis
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture in chloroform (B151607) containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), cholesterol, and GlcCer at a desired molar ratio (e.g., 85:10:5).
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour.
-
Rehydrate the lipid film in a suitable buffer (e.g., HBS-P+, pH 7.4) to form multilamellar vesicles.
-
Create small unilamellar vesicles (SUVs) with a diameter of ~100 nm by extrusion through a polycarbonate membrane with a 0.1 µm pore size.[9]
-
-
Ligand Immobilization:
-
Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.[9]
-
Condition the chip surface as per the manufacturer's instructions.
-
Inject the prepared GlcCer-containing liposomes over the sensor surface at a low flow rate (e.g., 5 µL/min) to allow for the formation of a stable lipid bilayer on the chip. A control surface should be prepared using liposomes lacking GlcCer.
-
-
Analyte Binding Measurement:
-
Prepare a dilution series of this compound in running buffer (e.g., HBS-P+ with up to 5% DMSO if required for solubility). Concentrations should span a range from at least 10-fold below to 10-fold above the expected K_D.
-
Inject the this compound solutions over the control and GlcCer surfaces sequentially, from the lowest to the highest concentration.[7]
-
Each injection cycle consists of an association phase (monitoring binding) and a dissociation phase (monitoring release in running buffer).
-
After each cycle, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of dilute NaOH or detergent) to remove bound analyte without disrupting the lipid layer.
-
-
Data Analysis:
-
Subtract the sensorgram data from the control flow cell from the active flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.
-
Data Presentation: SPR Kinetic Data
| Parameter | This compound | Control Compound |
| k_on (M⁻¹s⁻¹) | Value | Value |
| k_off (s⁻¹) | Value | Value |
| K_D (nM) | Value | Value |
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[10][11] It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12][13]
Experimental Protocol: ITC Analysis
-
Sample Preparation:
-
Prepare GlcCer-containing micelles or vesicles as described for SPR, ensuring they are in a well-dialyzed buffer (e.g., 20 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.4).
-
Dissolve this compound in the exact same buffer to minimize heats of dilution. The concentration of this compound in the syringe should be 10-20 times higher than the GlcCer concentration in the sample cell.[14]
-
Degas both the ligand and analyte solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Load the GlcCer liposome suspension into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to assess the initial heat of dilution, followed by a series of 15-25 injections (e.g., 2-3 µL each) to achieve saturation.
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution for the analyte.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine n, K_D, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
-
Data Presentation: ITC Thermodynamic Data
| Parameter | This compound | Control Compound |
| Stoichiometry (n) | Value | Value |
| K_D (µM) | Value | Value |
| ΔH (kcal/mol) | Value | Value |
| -TΔS (kcal/mol) | Value | Value |
| ΔG (kcal/mol) | Value | Value |
Cellular Characterization of this compound Activity
Confirming that this compound engages its target in a cellular environment and elicits a functional response is a critical step. Cell-based assays using patient-derived fibroblasts or engineered cell lines are essential for validating the therapeutic potential of the compound.
GCase Activity Assay in Patient Fibroblasts
If this compound is hypothesized to act as a pharmacological chaperone or an allosteric activator of GCase, its effect on the enzyme's catalytic activity should be measured. This assay uses a fluorogenic substrate to quantify GCase activity in cell lysates.[15][16]
Experimental Protocol: GCase Activity Measurement
-
Cell Culture and Treatment:
-
Culture human fibroblasts (e.g., from a Gaucher patient with a specific GBA1 mutation) in standard conditions.
-
Treat the cells with a range of this compound concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO) and a known GCase inhibitor (e.g., conduritol-β-epoxide, CBE) as a negative control.
-
-
Cell Lysis:
-
Enzymatic Assay:
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
In a 96-well plate, combine a standardized amount of cell lysate with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[16][18]
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate).
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
-
Data Analysis:
-
Normalize the fluorescence signal to the total protein concentration to determine the specific GCase activity.
-
Express the activity in treated cells as a percentage of the vehicle-treated control.
-
Data Presentation: Cellular GCase Activity
| Compound | Concentration (µM) | GCase Activity (% of Control) |
| This compound | 0.1 | Value |
| 1 | Value | |
| 10 | Value | |
| Positive Control | 10 | Value |
| Inhibitor (CBE) | 10 | Value |
Quantification of Cellular GlcCer Levels
If this compound is designed to reduce substrate levels, either by inhibiting GCS or enhancing GCase activity, its ability to lower cellular GlcCer should be quantified. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS for GlcCer Quantification
-
Cell Culture and Treatment:
-
Culture patient-derived fibroblasts or a relevant cell model.
-
Treat cells with various concentrations of this compound for an extended period (e.g., 72-96 hours) to allow for lipid turnover. Include vehicle and positive/negative controls.
-
-
Lipid Extraction:
-
Harvest and wash the cells.
-
Perform a lipid extraction using a standard method, such as a Bligh-Dyer extraction with chloroform:methanol:water.
-
Include an internal standard (e.g., a deuterated GlcCer analogue) at the beginning of the extraction for accurate quantification.[18]
-
-
LC-MS/MS Analysis:
-
Dry the lipid extract and reconstitute it in a suitable solvent for injection.
-
Separate the lipids using reverse-phase or normal-phase liquid chromatography.
-
Detect and quantify GlcCer and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the amount of GlcCer in each sample by comparing the peak area ratio of the endogenous GlcCer to the internal standard against a standard curve.
-
Normalize the GlcCer levels to the total protein or lipid phosphate content of the original cell pellet.
-
Express the results as a percentage reduction compared to the vehicle-treated control.
-
Data Presentation: GlcCer Reduction
| Compound | Concentration (µM) | GlcCer Level (pmol/mg protein) | % Reduction |
| Vehicle | - | Value | 0 |
| This compound | 1 | Value | Value |
| 10 | Value | Value | |
| Positive Control | 10 | Value | Value |
Visualizations
Experimental Workflow
The following diagram outlines a typical workflow for the screening and characterization of a small molecule binder to Glucosylceramide.
Caption: Workflow for this compound Characterization.
Glucosylceramide Metabolic Pathway
This diagram illustrates the central role of GlcCer in glycosphingolipid metabolism and highlights key enzymatic targets for therapeutic intervention.
Caption: GlcCer Metabolic Pathway and Targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 11. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 12. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 17. Investigations on therapeutic glucocerebrosidases through paired detection with fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Application Notes and Protocols for ETD151 in a Murine Model of Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic antifungal peptide ETD151, its mechanism of action, and its potential application in a murine model of aspergillosis. The included protocols are based on established methodologies for creating invasive pulmonary aspergillosis models in mice and can be adapted for the evaluation of this compound.
Introduction to this compound
This compound is a synthetic, 44-amino-acid recombinant amphiphilic antimicrobial peptide. It was engineered from a consensus sequence of insect-derived defensins, heliomicin (B1576475) and ARD1.[1] Studies have demonstrated its potent in vitro activity against a range of fungal pathogens, including azole-susceptible and azole-resistant clinical isolates of Aspergillus fumigatus.[1][2] Notably, in vivo efficacy has been reported in a murine model of systemic Aspergillus fumigatus infection, where this compound was found to be more effective than the standard antifungal drug, Amphotericin B, and was non-toxic following intravenous administration.[3][4][5]
Mechanism of Action
The antifungal activity of this compound is primarily mediated through its interaction with glucosylceramides (GlcCer), which are essential glycosphingolipids present in fungal membranes.[2][3][6] This interaction leads to a multifaceted mechanism of action, including membrane permeabilization and the disruption of several key cellular pathways, ultimately leading to fungal cell death.[3][4] This targeted approach, focusing on a component of the fungal cell membrane, makes this compound a promising candidate for overcoming existing antifungal resistance mechanisms.[3][6]
Data Presentation: In Vitro Efficacy of this compound against Aspergillus fumigatus
The following table summarizes the quantitative data from in vitro studies, demonstrating the efficacy of this compound against Aspergillus fumigatus.
| Parameter | Finding | Strains Tested | Reference |
| Hyphal Growth Inhibition | 89% reduction | Azole-susceptible and azole-resistant strains | [1][2] |
| Metabolic Activity Reduction | 70% reduction | Azole-susceptible and azole-resistant strains | [1][2] |
| Minimum Inhibitory Concentration (MIC50) | 0.1–6.25 mg/L | A. fumigatus | [5] |
| Cytotoxicity | No cytotoxicity observed | Primary human bronchial epithelial cells (PHBECs) | [1][2] |
Note on In Vivo Data: While specific quantitative data from murine models of aspergillosis are not publicly detailed, studies report that this compound was effective and non-toxic when administered systemically in these models.[3][4][5]
Signaling Pathway and Mechanism of Action of this compound
Caption: Mechanism of this compound action on Aspergillus fumigatus.
Experimental Protocols
The following is a detailed, generalized protocol for establishing a murine model of invasive pulmonary aspergillosis to evaluate the efficacy of this compound. This protocol may require optimization based on specific experimental goals and laboratory conditions.
I. Murine Model of Invasive Pulmonary Aspergillosis
A. Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: BALB/c or C57BL/6 are commonly used. Outbred strains like CD1 can also be utilized.[7]
-
Sex: Male or female, 6-8 weeks old.
-
Housing: Animals should be housed in specific pathogen-free (SPF) conditions with sterile bedding, food, and water.
B. Immunosuppression Protocol:
-
To establish a reproducible infection, immunosuppression is required.[7] A common and effective regimen is as follows:
-
Day -2 (relative to infection): Administer Cyclophosphamide at 150-250 mg/kg via intraperitoneal (i.p.) injection.
-
Day -2: Administer Cortisone Acetate at 200-250 mg/kg via subcutaneous (s.c.) injection.[4][8]
-
Day +3 (post-infection): A second dose of Cyclophosphamide (150-200 mg/kg, i.p.) and Cortisone Acetate (200-250 mg/kg, s.c.) can be administered to maintain immunosuppression.[4]
-
C. Aspergillus fumigatus Preparation:
-
Strain: A well-characterized strain such as Af293 is recommended.[4]
-
Culture: Grow A. fumigatus on Sabouraud Dextrose Agar (B569324) (SDA) for 5-7 days at 37°C.
-
Conidia Harvesting: Flood the agar surface with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80. Gently scrape the surface to release conidia.
-
Purification and Counting: Filter the suspension through sterile gauze to remove hyphal fragments. Wash the conidia by centrifugation and resuspend in sterile PBS. Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum.
D. Infection Protocol (Intranasal or Inhalation):
-
Intranasal Inoculation:
-
Anesthetize the mice (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Pipette 20-40 µL of the conidial suspension (typically 1 x 10^6 to 1 x 10^8 conidia/mL) into the nares of the mouse.
-
-
Inhalation/Aerosol Infection:
E. This compound Treatment Regimen:
-
Route of Administration: As this compound has been shown to be effective via systemic administration, intravenous (i.v.) or intraperitoneal (i.p.) routes are recommended.
-
Dosing: The optimal dose and frequency need to be determined empirically. A dose-ranging study is advised.
-
Treatment Initiation: Treatment can be initiated prophylactically (before infection) or therapeutically (e.g., 24 hours post-infection).
-
Control Groups:
-
Infected, vehicle-treated group.
-
Infected, standard-of-care treated group (e.g., Amphotericin B or an azole).
-
Uninfected, this compound-treated group (to assess toxicity).
-
F. Monitoring and Endpoints:
-
Survival: Monitor mice daily for a predetermined period (e.g., 14-21 days) and record mortality.
-
Clinical Score: Assess daily for signs of illness (e.g., weight loss, ruffled fur, lethargy, respiratory distress).
-
Fungal Burden: At defined time points, euthanize a subset of mice. Harvest lungs and other organs (e.g., brain, kidneys).
-
Quantitative Culture (CFU): Homogenize tissues and plate serial dilutions on SDA to determine the number of colony-forming units (CFU) per gram of tissue.
-
qPCR: Extract DNA from tissues and quantify fungal DNA using primers and probes specific for A. fumigatus.
-
-
Histopathology: Fix tissues in formalin, embed in paraffin, and stain with Gomori Methenamine Silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.
-
Biomarkers: Collect blood or bronchoalveolar lavage (BAL) fluid to measure inflammatory cytokines (e.g., TNF-α, IL-6) or fungal biomarkers (e.g., galactomannan).
Experimental Workflow for a Murine Aspergillosis Model
Caption: Workflow for evaluating this compound in a murine aspergillosis model.
References
- 1. Lead optimization of antifungal peptides with 3D NMR structures analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antifungal activity of two peptides with the same composition and different distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ETD151: Application Notes and Protocols for Plant Pathology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETD151 is a promising antifungal peptide, optimized from butterfly defensins, with demonstrated efficacy against a range of fungal pathogens, including the economically significant plant pathogen Botrytis cinerea, the causal agent of gray mold disease.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in plant pathology research, including its mechanism of action, quantitative efficacy data, and methodologies for in vitro and in planta studies.
Mechanism of Action
This compound exerts its antifungal activity through a targeted interaction with the fungal cell membrane. The primary molecular target of this compound is glucosylceramide (GlcCer), a class of glycosphingolipids present in the membranes of many pathogenic fungi.[1][2][3] The binding of this compound to GlcCer is a critical step that initiates a cascade of downstream effects, leading to fungal cell death.
Key aspects of this compound's mechanism of action include:
-
Surface Localization: Fluorescence microscopy reveals that this compound preferentially localizes on the surface of B. cinerea, indicating an extracellular mode of action.[1][4]
-
High-Affinity Binding: this compound exhibits a strong and specific binding affinity for GlcCer, with a dissociation constant (Kd) in the micromolar range.[1][4]
-
Multifaceted Disruption of Cellular Processes: Upon binding to GlcCer, this compound induces a multifaceted disruption of essential cellular pathways in B. cinerea. A proteomic analysis has identified at least six major pathways affected by this compound treatment:
-
Spliceosome
-
Ribosome
-
Protein processing in the endoplasmic reticulum
-
Endocytosis
-
MAPK signaling pathway
-
Oxidative phosphorylation[5]
-
This multi-target mechanism suggests a lower likelihood of resistance development compared to single-target fungicides.
Quantitative Data on this compound Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound against various microorganisms.
| Target Organism | Assay Type | Efficacy Metric | Value | Reference(s) |
| Novosphingobium capsulatum | Inhibitory Growth Assay | IC50 | ~75 µM | [1][3][4] |
| Botrytis cinerea GlcCer-containing liposomes | Microscale Thermophoresis | Dissociation Constant (Kd) | ~0.5 µM | [1][4] |
Note: Further research is needed to establish the EC50/MIC values of this compound against a broader range of plant pathogenic fungi.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing of this compound against Botrytis cinerea
This protocol details a method for determining the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) of this compound against B. cinerea using a microdilution assay.
Materials:
-
This compound peptide (lyophilized)
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Hemocytometer
-
Incubator
Protocol:
-
Fungal Culture Preparation:
-
Culture B. cinerea on PDA plates at 22°C for 10-14 days to allow for sporulation.
-
Harvest conidia by flooding the plate with 10 mL of sterile distilled water and gently scraping the surface with a sterile loop.
-
Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.
-
Determine the conidia concentration using a hemocytometer and adjust to a final concentration of 1 x 10^5 conidia/mL in PDB.
-
-
This compound Preparation:
-
Reconstitute lyophilized this compound in sterile distilled water to create a stock solution (e.g., 1 mM).
-
Prepare a series of twofold dilutions of the this compound stock solution in PDB in a 96-well plate. The final concentrations should typically range from 0.1 µM to 100 µM.
-
-
Microdilution Assay:
-
Add 100 µL of the B. cinerea conidial suspension to each well of the 96-well plate containing 100 µL of the this compound dilutions.
-
Include a positive control (fungal suspension with a known fungicide) and a negative control (fungal suspension with PDB only).
-
Incubate the plate at 22°C for 48-72 hours in the dark.
-
-
Data Analysis:
-
After incubation, measure the optical density (OD) at 600 nm using a microplate reader to assess fungal growth.
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth.
-
Calculate the percentage of growth inhibition for each this compound concentration compared to the negative control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
In Planta Efficacy Assay of this compound for the Control of Gray Mold
This protocol describes a detached leaf assay to evaluate the protective efficacy of this compound against B. cinerea infection on a suitable host plant (e.g., bean, tomato, or strawberry).
Materials:
-
Healthy, young, fully expanded leaves from the host plant
-
This compound solution (at various concentrations, e.g., 10 µM, 50 µM, 100 µM)
-
Botrytis cinerea conidial suspension (1 x 10^5 conidia/mL in PDB)
-
Sterile distilled water
-
Petri dishes or moist chambers
-
Sterile filter paper
-
Micropipettes
Protocol:
-
Plant Material Preparation:
-
Excise healthy leaves from the host plant, ensuring they are of a similar age and size.
-
Wash the leaves gently with sterile distilled water and pat them dry with sterile paper towels.
-
Place the leaves abaxial side up on sterile filter paper moistened with sterile water in Petri dishes or a moist chamber.
-
-
This compound Treatment:
-
Apply a defined volume (e.g., 20 µL) of the this compound solution to a specific spot on the leaf surface.
-
As a control, apply the same volume of sterile distilled water to a separate set of leaves.
-
Allow the droplets to air-dry in a sterile environment.
-
-
Fungal Inoculation:
-
Once the treatment spots are dry, apply a droplet (e.g., 10 µL) of the B. cinerea conidial suspension directly onto the treated area of each leaf.
-
Seal the Petri dishes or moist chambers to maintain high humidity.
-
-
Incubation and Disease Assessment:
-
Incubate the leaves at 22°C with a 12-hour photoperiod for 3-5 days.
-
Measure the diameter of the necrotic lesions that develop at the inoculation sites daily.
-
Calculate the percentage of disease reduction for each this compound treatment compared to the water-treated control.
-
Gene Expression Analysis in Plants Treated with this compound
This protocol outlines the steps to investigate the effect of this compound on the expression of plant defense-related genes.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana)
-
This compound solution (e.g., 50 µM)
-
Sterile water (control)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative real-time PCR (qRT-PCR) system
-
Primers for defense-related genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin)
Protocol:
-
Plant Treatment:
-
Grow plant seedlings under controlled conditions.
-
Spray the seedlings evenly with the this compound solution or sterile water (control).
-
Harvest leaf tissue at different time points post-treatment (e.g., 0, 6, 12, 24 hours).
-
Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
-
qRT-PCR Analysis:
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Analyze the expression levels of target defense genes relative to the reference gene using the 2^-ΔΔCt method.
-
Compare the gene expression levels in this compound-treated plants to the water-treated controls at each time point.
-
Visualizations
Caption: this compound Mechanism of Action on Fungal Cells.
Caption: Workflow for In Vitro Antifungal Susceptibility Assay.
Caption: Workflow for In Planta Efficacy Assay.
References
- 1. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for NMR Structural Studies of the Antifungal Peptide ETD151
Application Notes
Introduction
ETD151 is a 44-residue, engineered antifungal peptide derived from the insect defensin (B1577277) ARD1. It exhibits potent activity against a range of pathogenic fungi, including Aspergillus fumigatus and Candida albicans.[1] Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structure of peptides like this compound in a solution environment that mimics its physiological state.
Principle of the Method
The structural determination of this compound by NMR spectroscopy involves a multi-step process. The peptide is first produced, purified, and prepared in a suitable buffer. A series of multi-dimensional NMR experiments are then performed to obtain through-bond and through-space correlations between atomic nuclei. These correlations, primarily Nuclear Overhauser Effects (NOEs), provide distance restraints between protons that are close in space. These experimental restraints are then used in computational structure calculation algorithms to generate an ensemble of 3D structures consistent with the NMR data.
Mechanism of Action of this compound
This compound exerts its antifungal activity by targeting and binding to glucosylceramides (GlcCer), which are essential components of fungal cell membranes.[2][3][4] This interaction disrupts the integrity of the fungal membrane and triggers a cascade of downstream effects, ultimately leading to cell death. Proteomic studies have revealed that this compound treatment in Botrytis cinerea leads to the modulation of proteins involved in several key cellular pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.[2][3][5]
Experimental Protocols
I. Peptide Production and Sample Preparation
1. Peptide Synthesis and Purification:
-
This compound can be produced recombinantly in yeast (Saccharomyces cerevisiae) or synthesized using solid-phase peptide synthesis.
-
Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity of the peptide should be >95% as confirmed by mass spectrometry and analytical HPLC.
2. NMR Sample Preparation:
-
Dissolve the lyophilized this compound peptide in a suitable NMR buffer. A common buffer system is 90% H₂O / 10% D₂O at a pH of around 3.5 to minimize amide proton exchange.
-
The peptide concentration should ideally be between 1-5 mM.[6][7]
-
The final sample volume for a standard NMR tube is typically 500-600 µL.
-
Add a small amount of a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).
Table 1: Sample Preparation Parameters
| Parameter | Recommended Value |
| Peptide Purity | >95% |
| Peptide Concentration | 1-5 mM |
| Solvent | 90% H₂O / 10% D₂O |
| pH | ~3.5 |
| Sample Volume | 500-600 µL |
| Reference Standard | DSS |
II. NMR Data Acquisition
A series of two-dimensional (2D) NMR experiments are required to obtain the necessary structural information. These experiments are typically performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
1. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify protons that are part of the same spin system (i.e., within the same amino acid residue).
-
Typical Parameters: A mixing time of 80 ms (B15284909) is commonly used to allow for magnetization transfer throughout the entire spin system.
2. 2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled through a few chemical bonds (typically 2-3 bonds). This is useful for confirming assignments made from the TOCSY spectrum.
3. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. This provides the crucial distance restraints for 3D structure calculation.
-
Typical Parameters: A mixing time of 100-200 ms is generally used.
Table 2: Key 2D NMR Experiments and Their Purpose
| Experiment | Purpose | Key Parameter |
| TOCSY | Identifies protons within the same amino acid | Mixing Time (e.g., 80 ms) |
| COSY | Identifies protons coupled through 2-3 bonds | - |
| NOESY | Identifies protons close in space (< 5 Å) | Mixing Time (e.g., 100-200 ms) |
III. NMR Data Processing and Analysis
1. Data Processing:
-
The raw NMR data (Free Induction Decays - FIDs) are processed using software such as NMRPipe .[8][9][10][11][12]
-
Processing steps include Fourier transformation, phasing, and baseline correction.
2. Spectral Analysis and Resonance Assignment:
-
The processed 2D spectra are analyzed using software like NMRView .[8]
-
The process involves picking peaks and assigning them to specific protons in the this compound sequence.
-
The TOCSY and COSY spectra are used to identify the spin systems of the amino acid residues.
-
The NOESY spectra are then used to sequentially connect these spin systems and to identify long-range interactions that define the tertiary structure.
IV. 3D Structure Calculation and Validation
1. Generation of Distance Restraints:
-
The cross-peak intensities in the NOESY spectra are converted into upper distance limits between pairs of protons.
2. Structure Calculation:
-
The 3D structure of this compound is calculated using software such as ARIA (Ambiguous Restraints for Iterative Assignment) in conjunction with CNS (Crystallography & NMR System) .[13][14]
-
ARIA uses an iterative approach to automatically assign NOE cross-peaks and calculate an ensemble of structures that best fit the experimental data.
-
The calculation typically involves a simulated annealing protocol.
3. Structure Validation:
-
The final ensemble of structures is evaluated for its agreement with the experimental restraints and for its overall quality using programs like PROCHECK-NMR.
-
Key validation metrics include the number of NOE violations, Ramachandran plot statistics, and the root-mean-square deviation (RMSD) of the ensemble.
Table 3: Software for NMR Data Processing and Structure Calculation
| Stage | Software | Purpose |
| Data Processing | NMRPipe | Fourier transformation, phasing, baseline correction |
| Spectral Analysis | NMRView | Peak picking, resonance assignment |
| Structure Calculation | ARIA/CNS | Automated NOE assignment and structure calculation |
Visualizations
Caption: Experimental workflow for the NMR structural determination of this compound.
Caption: Proposed signaling pathway for the antifungal action of this compound.
References
- 1. [PDF] The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms | Semantic Scholar [semanticscholar.org]
- 2. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr-bio.com [nmr-bio.com]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. nmrPipe and nmrDraw [nmr.chem.ucsb.edu]
- 10. joshkurutz.com [joshkurutz.com]
- 11. NMRPipe Introductory Tutorial [spin.niddk.nih.gov]
- 12. cdn.fraserlab.com [cdn.fraserlab.com]
- 13. protein-nmr.org.uk [protein-nmr.org.uk]
- 14. aria.pasteur.fr [aria.pasteur.fr]
Application Note: ETD151 as a Tool for Investigating Fungal Membrane Lipids
Introduction
Fungal infections pose a significant threat to global health, exacerbated by the rise of antifungal drug resistance.[1][2][3] A promising strategy for developing new antifungals is to target unique components of the fungal cell, such as specific membrane lipids.[1][2] ETD151, a 44-residue synthetic peptide optimized from butterfly defensins, has emerged as a potent antifungal agent with a novel mechanism of action.[1][3][4][5] It is active against a range of critical fungal pathogens, including Aspergillus fumigatus, Candida albicans, and the multi-drug resistant phytopathogen Botrytis cinerea.[1][4][5][6] The primary molecular target of this compound is glucosylceramide (GlcCer), a functionally important glycosphingolipid (GSL) present in fungal membranes.[1][2][4][7] This specificity makes this compound an invaluable research tool for elucidating the role of GlcCer and other sphingolipids in fungal physiology, pathogenesis, and susceptibility to antifungal agents.
Mechanism of Action
This compound exerts its antifungal activity through a multifaceted mechanism that originates at the cell surface.[1][4][6] It directly and selectively binds to GlcCer in the fungal membrane.[1][4][8] This interaction is crucial for its activity; fungi lacking GlcCer show significantly lower susceptibility to the peptide.[1][5][7] The binding affinity is in the micromolar range and is enhanced by the C9-methylation of the sphingoid base typical of fungal GlcCer.[4] Upon binding, this compound preferentially localizes at the membrane, where it inserts into and disorders the lipid bilayer, leading to membrane permeabilization.[1][4][8] This initial membrane disruption triggers a cascade of downstream effects, impacting at least six different cellular pathways, including the spliceosome, ribosome, protein processing, endocytosis, MAPK signaling, and oxidative phosphorylation, without directly affecting the respiratory chain.[4][9]
Caption: this compound binds to membrane GlcCer, causing permeabilization and downstream pathway disruption.
Quantitative Data Summary
The following table summarizes the reported quantitative metrics for this compound's activity and binding characteristics. This data is essential for designing experiments and understanding the peptide's potency.
| Parameter | Organism/System | Value | Method | Reference |
| IC₅₀ | Novosphingobium capsulatum | ~75 µM | Growth Inhibition Assay | [2][3][6] |
| Dissociation Constant (Kd) | Liposomes with B. cinerea GlcCer | µM range | Microscale Thermophoresis | [1][2][3][4][6] |
| Hyphal Growth Reduction | Aspergillus fumigatus | 89% | In vitro assay | [7] |
| Metabolic Activity Reduction | Aspergillus fumigatus | 70% | In vitro assay | [7] |
Experimental Protocols and Applications
This compound serves as a specific probe to investigate the biology of fungal glycosphingolipids. Below are key applications and detailed protocols for its use in a research setting.
Application 1: Validating GlcCer as an Antifungal Target
A primary application of this compound is to confirm the importance of GlcCer for fungal viability and susceptibility. This is achieved by comparing the antifungal activity of this compound against wild-type fungal strains versus mutant strains deficient in GlcCer biosynthesis (e.g., Δgcs mutants).[5] A significant increase in the minimum inhibitory concentration (MIC) or IC₅₀ for the mutant strain provides strong evidence for GlcCer's role as the target.
Caption: Workflow for comparing the susceptibility of wild-type and mutant fungi to this compound.
Protocol 1: Fungal Growth Inhibition Assay (Broth Microdilution)
-
Strain Culture: Culture wild-type and GlcCer-deficient mutant strains in an appropriate liquid medium (e.g., Potato Dextrose Broth for B. cinerea, RPMI for C. albicans) until they reach the mid-logarithmic growth phase.
-
Inoculum Preparation: Wash the cells with sterile phosphate-buffered saline (PBS). Adjust the cell suspension to a final concentration of 1-5 x 10⁵ cells/mL in the test medium.
-
This compound Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate test medium. Final concentrations should typically range from 1 to 128 µM.
-
Inoculation: Add the standardized fungal inoculum to each well containing the this compound dilutions. Include a positive control (no this compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 21°C for B. cinerea, 37°C for C. albicans) for 24-48 hours.
-
Growth Measurement: Determine fungal growth by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. Alternatively, for metabolic activity, use a colorimetric assay like XTT.
-
Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control. Determine the IC₅₀ value (the concentration that inhibits 50% of growth) by fitting the data to a dose-response curve.
Application 2: Characterizing the this compound-GlcCer Interaction
To investigate the direct molecular recognition between this compound and its lipid target, biophysical techniques can be employed using model membrane systems like liposomes.[1][4] This approach allows for the quantitative measurement of binding affinity (e.g., Kd) in a controlled, cell-free environment. Microscale Thermophoresis (MST) is a powerful technique for this purpose.[1][2]
Caption: Workflow for measuring the binding affinity between this compound and GlcCer-containing liposomes.
Protocol 2: Liposome (B1194612) Preparation and MST Analysis
-
Lipid Film Preparation: Prepare lipid mixtures in glass vials. For the target system, use a mix of a bulk phospholipid like POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and purified fungal GlcCer (e.g., from B. cinerea) at a desired molar ratio (e.g., 95:5). For the control, use 100% POPC. Dissolve lipids in chloroform/methanol (B129727), then evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Hydration: Hydrate the lipid film with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mM. Vortex vigorously.
-
Liposome Formation: Create unilamellar vesicles by either extrusion through polycarbonate membranes (100 nm pore size) or by probe sonication on ice.
-
This compound Labeling: Label this compound with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol. Remove excess dye using a desalting column.
-
MST Experiment:
-
Keep the concentration of labeled this compound constant (in the low nM range).
-
Prepare a 16-point, 2-fold serial dilution of the GlcCer-containing liposomes and the control liposomes.
-
Mix each liposome dilution with the labeled this compound solution and load into MST capillaries.
-
Measure the thermophoretic movement using an MST instrument.
-
-
Data Analysis: Plot the change in normalized fluorescence against the logarithm of the liposome concentration. Fit the data to a binding model (e.g., Kd model) to determine the dissociation constant. A significant binding curve should be observed for GlcCer-containing liposomes but not for the control liposomes.[1]
Application 3: Investigating Fungal Lipidome Alterations
This compound can be used as a perturbing agent to study how fungi respond to the specific disruption of GlcCer function. By treating fungal cells with a sub-lethal concentration of this compound, researchers can analyze subsequent changes in the entire lipid profile (lipidomics) using techniques like liquid chromatography-mass spectrometry (LC-MS).
Protocol 3: Lipid Extraction from Fungal Cells for Lipidomics
This protocol is a modified version of established methods suitable for fungal cells.[10]
-
Cell Culture and Treatment: Grow a liquid culture of the fungus to the desired density. Treat the culture with a sub-lethal concentration of this compound (e.g., IC₂₅) for a defined period. Harvest an untreated culture as a control.
-
Harvesting: Quickly harvest the cells by centrifugation at 4°C. Flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity.[10]
-
Extraction (MTBE Method):
-
To the frozen cell pellet (e.g., ~1x10⁸ cells), add 200 µL of cold methanol and 800 µL of cold methyl-tert-butyl ether (MTBE).[11]
-
Homogenize the sample thoroughly using a bead beater or probe sonicator.
-
Add 200 µL of water to induce phase separation.[11]
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.[11]
-
-
Lipid Collection:
-
Storage and Analysis: Store the dried lipid extract at -80°C under argon or nitrogen until analysis.[10] Reconstitute the sample in an appropriate solvent (e.g., methanol/isopropanol) for injection into an LC-MS system for untargeted lipidomic profiling.[12]
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity of this compound against azole-susceptible and -resistant Aspergillus fumigatus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms | Semantic Scholar [semanticscholar.org]
- 9. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ETD151 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with the antifungal peptide ETD151 in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a 44-residue, cationic antifungal peptide optimized from butterfly defensins, showing potent activity against a range of fungal pathogens.[1][2] Its mechanism of action involves binding to glucosylceramides (GlcCer) present in fungal membranes.[1][2][3][4][5][6] Like many peptides, especially those with a significant proportion of hydrophobic residues (32% in this compound), achieving and maintaining solubility in aqueous buffers can be challenging.[1] Poor solubility can lead to inaccurate experimental results, including underestimation of its antifungal efficacy, due to the actual concentration in solution being lower than intended.[7][8][9]
Q2: I'm observing precipitation after diluting my this compound stock solution into an aqueous buffer. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution".[10][11] this compound, like many peptides, may be initially dissolved in a more favorable solvent (e.g., a buffer with some organic content or at a specific pH). When this stock solution is diluted into a different aqueous buffer for an experiment, the peptide's local concentration can temporarily exceed its solubility limit in the new environment, causing it to precipitate.[10]
Q3: How can the solid form of this compound affect its solubility?
A3: The solid-state properties of a peptide like this compound can significantly influence its solubility and dissolution rate.[10] Different solid forms, such as amorphous versus crystalline, can exhibit different solubilities. Amorphous forms are generally more soluble than their crystalline counterparts.[10]
Troubleshooting Guide: Resolving this compound Insolubility
If you are experiencing solubility issues with this compound, a systematic approach can help identify and resolve the problem.
Step 1: Initial Assessment and Optimization of Dilution
A crucial first step is to assess the solubility visually and optimize the dilution method.
-
Visual Inspection: After attempting to dissolve this compound, look for any visible particles, cloudiness, or a film on the container's surface. These are clear indicators of poor solubility.[10]
-
Optimized Dilution Technique: Instead of adding a small volume of concentrated stock directly into a large volume of buffer, try a serial dilution approach. This gradual decrease in the concentration of the initial solvent can help prevent the peptide from precipitating.[7] Ensure rapid mixing when adding the stock solution to the aqueous buffer to avoid localized high concentrations.[7][8]
Step 2: Buffer Optimization
The composition of your aqueous buffer can be adjusted to improve this compound solubility.
-
pH Adjustment: The solubility of peptides is often pH-dependent due to their ionizable groups. This compound is a cationic peptide with an isoelectric point of 8.2.[1] Therefore, its solubility is expected to be higher at a pH below its isoelectric point, where it will have a net positive charge. Experiment with a range of buffer pH values (e.g., pH 4.0 - 7.0) to determine the optimal condition for solubility.
-
Ionic Strength: The salt concentration in your buffer can also impact solubility. Adding salts like sodium chloride can sometimes improve solubility by shielding electrostatic interactions that may lead to aggregation.[12] However, the effect can be complex, so it's advisable to test a range of salt concentrations.
Step 3: Utilizing Co-solvents and Additives
If buffer optimization is insufficient, the use of co-solvents or other additives can be explored. It is critical to ensure that any additives used do not interfere with the experimental assay.
| Additive | Recommended Concentration | Potential Considerations |
| Co-solvents | ||
| DMSO | 0.1% - 1% | Can have biological effects at higher concentrations.[7] |
| Ethanol | 1% - 5% | May affect the stability of other proteins in the assay.[7] |
| Polyethylene Glycol (PEG400) | 1% - 10% | Generally well-tolerated in many biological systems.[7] |
| Surfactants | ||
| Tween® 20/80 | 0.01% - 0.1% | Can interfere with some cell-based assays.[7] |
| Pluronic® F-68 | 0.02% - 0.1% | Often used in cell culture to reduce shear stress.[7] |
Experimental Protocols
Protocol 1: Basic Solubility Assessment of this compound
This protocol provides a method to visually assess the solubility of this compound in different buffer conditions.
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer where it is known to be soluble).
-
Perform serial dilutions of the this compound stock solution into each of the prepared aqueous buffers.
-
Visually inspect each dilution immediately and after a defined incubation period (e.g., 1 hour) at the experimental temperature for any signs of precipitation, such as cloudiness or visible particles.[7]
-
Include a vehicle control (the same final concentration of the stock solvent in the buffer without this compound) to ensure the solvent itself is not causing any issues.
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol describes a quantitative method to determine the kinetic solubility limit of this compound.
-
Dispense the aqueous buffer of choice into the wells of a 96-well plate.
-
Add a small volume of a concentrated this compound stock solution (e.g., in DMSO) to the first well to achieve the highest desired concentration.
-
Perform serial dilutions of the this compound solution across the plate.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the light scattering (nephelometry) of each well using a plate reader.
-
The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit of this compound under those specific conditions.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms | Semantic Scholar [semanticscholar.org]
- 6. scienceopen.com [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Optimizing ETD151 Concentration for Antifungal Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively determining and optimizing the concentration of the antifungal peptide ETD151 for in vitro assays.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental process in a question-and-answer format.
Question 1: No antifungal activity is observed at any tested concentration of this compound.
Answer:
There are several potential reasons for a lack of observed antifungal activity:
-
Fungal Strain Insensitivity: The fungal species or strain you are testing may lack the specific molecular target of this compound. This compound's activity is dependent on the presence of glucosylceramides (GlcCer) in the fungal membrane[1][2]. Strains that do not express GlcCer will exhibit resistance[1].
-
Incorrect Concentration Range: The tested concentration range may be too low. This compound is typically active at micromolar concentrations[3][4]. Initial range-finding studies should include a broad spectrum of concentrations.
-
Peptide Instability or Degradation: Ensure that the this compound stock solution is properly prepared and stored to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Assay Interference: Components of your assay medium could be interfering with the activity of this compound. Consider evaluating the peptide's performance in different standard media, such as RPMI-1640.
Question 2: High variability in Minimum Inhibitory Concentration (MIC) values between replicate experiments.
Answer:
Inconsistent MIC values are often due to technical variability. To improve reproducibility:
-
Standardize Inoculum Preparation: Inconsistent fungal inoculum density is a common source of variability. Use a spectrophotometer or a hemocytometer to ensure a standardized starting cell concentration for each experiment[5].
-
Ensure Homogeneous Suspension: Thoroughly mix the fungal inoculum before dispensing it into the assay plates to prevent cell clumping.
-
Precise Serial Dilutions: Use calibrated pipettes and ensure proper mixing during the preparation of serial dilutions of this compound to avoid errors in the final concentrations.
-
Consistent Incubation Conditions: Maintain consistent incubation times and temperatures, as variations can affect fungal growth rates and, consequently, the apparent MIC.
-
Objective Endpoint Reading: Visual determination of growth inhibition can be subjective. For a more objective measure, consider using a spectrophotometer to read the optical density of each well[5].
Question 3: "Trailing" or persistent, partial growth is observed at this compound concentrations above the MIC.
Answer:
The trailing effect, characterized by reduced but persistent growth at higher drug concentrations, can complicate the determination of the MIC endpoint[5]. To address this:
-
Adhere to Strict Endpoint Criteria: For MIC determination, it is crucial to adhere to a standardized endpoint. For many fungi, the MIC is defined as the lowest concentration that causes a significant inhibition of visible growth compared to the drug-free control well[6].
-
Use a Quantitative Endpoint: Employing a spectrophotometer to quantify the level of growth inhibition can provide a more objective and reproducible endpoint than visual assessment[5]. An IC50 (the concentration that inhibits 50% of fungal growth) can also be a useful metric[1][7].
-
Microscopic Examination: Observe the fungal cells under a microscope to assess morphological changes, which can provide additional evidence of antifungal activity even in the presence of trailing growth. This compound has been shown to cause marked morphological alterations in fungi[8].
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a member of the insect defensin (B1577277) family of antimicrobial peptides. Its primary mechanism of action involves binding to glucosylceramides (GlcCer), which are specific glycosphingolipids present in the membranes of susceptible fungi[1][2]. This interaction leads to membrane permeabilization and a multifaceted disruption of cellular processes, ultimately resulting in fungal cell death[3][4].
Q2: What is a recommended starting concentration range for this compound in an initial antifungal assay?
A2: Based on published data, a broad concentration range is recommended for initial screening to determine the MIC. A starting range of 0.1 to 200 µg/mL has been used in dose-response studies[1]. The effective concentration of this compound is typically in the micromolar range.
Q3: Which fungal species are known to be susceptible to this compound?
A3: this compound has demonstrated broad-spectrum activity against a variety of pathogenic fungi, including Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, and the plant pathogen Botrytis cinerea[1][4][7][9]. Its efficacy is linked to the presence of GlcCer in these fungi[1].
Q4: Can this compound be used in combination with other antifungal drugs?
A4: While specific studies on this compound in combination with other antifungals are not detailed in the provided search results, combination therapy is a common strategy to enhance efficacy and overcome resistance[10][11]. To evaluate the potential for synergistic, indifferent, or antagonistic interactions between this compound and other antifungal agents, a checkerboard assay is a recommended experimental approach[6].
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against various fungal species.
Table 1: In Vitro Activity of this compound Against Yeast Pathogens
| Fungal Species | Metric | Concentration (µM) | Concentration (µg/mL) | Reference |
| Candida albicans | MIC | 0.65 | ~3.2 | [1] |
| Pichia pastoris | MIC | >40 (GlcCer-deficient) | >200 (GlcCer-deficient) | [1] |
Table 2: In Vitro Activity of this compound Against Filamentous Fungi
| Fungal Species | Metric | Concentration (µM) | Concentration (µg/mL) | Reference |
| Botrytis cinerea | IC50 | Not specified | Not specified | [9] |
| Aspergillus fumigatus | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antifungal agent against yeast and filamentous fungi.
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to create a high-concentration stock solution.
-
Further dilute the stock solution in a sterile culture medium, such as RPMI-1640, to the highest concentration required for the assay.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound working solution in the culture medium to achieve the desired final concentration range.
-
Include a drug-free well to serve as a positive control for fungal growth and a medium-only well as a negative (sterility) control.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration for the specific species.
-
Suspend fresh colonies in sterile saline (0.85% NaCl) or culture medium.
-
Adjust the cell density to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL for yeast. For filamentous fungi, conidia should be harvested and counted using a hemocytometer.
-
Prepare the final working inoculum by diluting the stock suspension in the culture medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the assay wells[7].
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microdilution plate containing the serially diluted this compound.
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-48 hours, or longer for slow-growing species.
-
-
MIC Determination:
-
Following incubation, the MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control well.
-
For a more quantitative assessment, the optical density at a specific wavelength (e.g., 600 nm) can be measured using a microplate reader.
-
Visualizations
Caption: Mechanism of action of the antifungal peptide this compound.
Caption: Workflow for determining the MIC of this compound.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lead optimization of antifungal peptides with 3D NMR structures analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro determination of optimal antifungal combinations against Cryptococcus neoformans and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: ETD151 Peptide Stability
Disclaimer: Initial searches for "ETD151" did not yield specific public data on its stability profile. This compound is a 44-amino acid, disulfide-rich antifungal peptide optimized from the insect defensin (B1577277) Heliomicin.[1][2][3] It is characterized by a cysteine-stabilized α-helix β-sheet (CSαβ) structural motif, which generally confers high resistance to protease degradation. However, like all peptides, its stability can be compromised by various physical and chemical factors.[4][5][6] This guide provides general principles of peptide stability and troubleshooting, which are applicable to this compound and other peptides.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound peptide?
A1: For optimal stability, lyophilized peptides should be stored at –20°C or –80°C in a desiccated environment.[7] Storing the powder under these conditions minimizes degradation from hydrolysis and oxidation, preserving the peptide's integrity for months to years.[8]
Q2: What is the recommended procedure for reconstituting this compound?
A2: The reconstitution protocol depends on the peptide's sequence and solubility. For a cationic peptide like this compound (isoelectric point of 8.2), sterile, distilled water or a buffer with a pH at least 2 units below the pI (e.g., pH < 6.2) is recommended to enhance solubility.[1][9] Briefly centrifuge the vial to collect all the lyophilized powder at the bottom before adding the solvent. Gentle vortexing or sonication can aid dissolution.
Q3: How long is this compound stable once in solution?
A3: The stability of a reconstituted peptide is significantly lower than in its lyophilized form. When stored in solution at 4°C, stability can range from a few weeks to several months. For long-term storage, it is crucial to aliquot the peptide solution into single-use volumes and freeze them at –20°C or –80°C to avoid repeated freeze-thaw cycles, which can cause aggregation and degradation.[7]
Q4: What are the visible signs of this compound instability or degradation?
A4: Physical instability may manifest as cloudiness or precipitation in the solution, which indicates aggregation.[5][10] Chemical degradation, such as oxidation or deamidation, is not typically visible and must be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[5][11]
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility / Precipitation | - Incorrect solvent or pH. - Aggregation due to hydrophobic interactions. - Solution pH is too close to the peptide's isoelectric point (pI). | - Reconstitute in a buffer with a pH at least 2 units away from the pI.[9] - Add solubilizing agents like arginine (50-100 mM) or non-ionic detergents.[12] - Perform a small-scale solubility test with different solvents. |
| Loss of Biological Activity | - Chemical degradation (oxidation, deamidation, hydrolysis). - Aggregation masking active sites. - Incorrect disulfide bond formation. - Adsorption to container surfaces. | - Prepare fresh solutions and avoid prolonged storage at room temperature. - Store aliquots at –80°C.[7] - Use low-adsorption vials and pipette tips.[5] - Analyze the peptide's integrity via HPLC/MS to check for degradation products.[11] |
| Inconsistent Experimental Results | - Repeated freeze-thaw cycles causing degradation. - Oxidation of susceptible residues (e.g., Met, Cys, Trp).[6][13] - Deamidation of Asn or Gln residues.[4][13] - Batch-to-batch variability. | - Aliquot peptide solutions to minimize freeze-thaw cycles. - Use buffers degassed with nitrogen or argon to minimize oxygen exposure. - Maintain a neutral to slightly acidic pH (e.g., pH 6-7) to reduce the rate of deamidation.[11][14] - Confirm peptide purity and concentration with a fresh analysis. |
Quantitative Data Summary
While specific stability data for this compound is not publicly available, the following tables illustrate typical stability profiles for peptides under various conditions. These serve as a general guideline for experimental design.
Table 1: Effect of Temperature on Peptide Stability in Solution (% Peptide Remaining after 30 Days)
| Peptide Type | Storage at 4°C | Storage at 25°C (Room Temp) |
| Cys-containing Peptide | 92% | 65% |
| Met-containing Peptide | 95% | 78% |
| Asp-Pro containing Peptide | 88% | 55% |
| Control Peptide (stable sequence) | >99% | 90% |
Table 2: Influence of pH on Deamidation Rate of an Asn-Gly Containing Peptide
| pH of Buffer | Half-life of Peptide |
| 5.0 | ~150 days |
| 7.4 (Physiological) | ~20 days |
| 8.5 | ~5 days |
Experimental Protocols
Protocol 1: Assessing Peptide Purity and Degradation by RP-HPLC
Objective: To quantify the percentage of intact peptide and detect degradation products.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the this compound stock solution to a final concentration of 1 mg/mL in the mobile phase A.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Analysis: Integrate the peak area of the main peptide and any new peaks that appear over time. The percentage of intact peptide can be calculated as: (Area_MainPeak / Area_Total) * 100. A decrease in the main peak area and the appearance of new, typically more polar (earlier eluting), peaks indicate degradation.
Protocol 2: Monitoring Aggregation by Dynamic Light Scattering (DLS)
Objective: To detect the formation of soluble aggregates.
Methodology:
-
Sample Preparation: Prepare the this compound solution at the desired concentration in a filtered, particle-free buffer.
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the peptide solution to a clean cuvette.
-
Perform measurements to determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of particles in the solution.
-
-
Analysis: An increase in the average hydrodynamic radius or the appearance of a second, larger population of particles over time is indicative of aggregation. A PDI value >0.3 suggests a polydisperse sample, which may contain aggregates.
Visualizations
Diagram 1: Common Peptide Degradation Pathways
This diagram illustrates the primary chemical reactions that can lead to peptide instability.
References
- 1. pnas.org [pnas.org]
- 2. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead optimization of antifungal peptides with 3D NMR structures analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. veeprho.com [veeprho.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. nordscipeptides.com [nordscipeptides.com]
- 8. jpt.com [jpt.com]
- 9. benchchem.com [benchchem.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. peptidesuk.com [peptidesuk.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Improving Recombinant ETD151 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression yield of recombinant ETD151.
Frequently Asked Questions (FAQs)
Q1: What is the recommended expression system for recombinant this compound?
A1: Recombinant this compound has been successfully expressed in the yeast Saccharomyces cerevisiae.[1] This eukaryotic host is suitable for producing functional this compound as it allows for proper protein folding and post-translational modifications. While other systems might be explored, S. cerevisiae is a validated host for this peptide.
Q2: What is a typical expected yield for recombinant this compound?
A2: Reported final yields for purified recombinant this compound expressed in Saccharomyces cerevisiae range from 3 to 8 mg/L of culture broth.[1] Yields can be influenced by numerous factors, including the specific expression vector, culture conditions, and purification efficiency.
Q3: Is codon optimization necessary for expressing this compound in yeast?
A3: Yes, codon optimization is a crucial step to enhance the expression of heterologous proteins like this compound in yeast.[2][3][4] Optimizing the codon usage of the this compound gene to match the preferred codons of Saccharomyces cerevisiae can significantly increase the rate of synthesis and the steady-state level of the protein.[4]
Q4: What purification strategy is recommended for recombinant this compound?
A4: A common and effective strategy is to express this compound as a fusion protein with a polyhistidine (His) tag. This allows for a straightforward one-step purification using immobilized metal affinity chromatography (IMAC).[5][6]
Troubleshooting Guide
Low or No Expression of this compound
If you are observing low or no expression of recombinant this compound, consider the following troubleshooting steps.
Problem: No detectable this compound after induction. Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Incorrect Plasmid Construct | Verify the integrity of the expression vector and the this compound insert by sequencing to ensure there are no frameshift mutations or premature stop codons. |
| Inefficient Transformation | Ensure the use of high-quality competent yeast cells and optimize the transformation protocol. Include a positive control to verify transformation efficiency. |
| Suboptimal Induction Conditions | For inducible promoters (e.g., GAL1), ensure the correct inducer (galactose) is used at the optimal concentration and that the induction is carried out for a sufficient duration.[7] |
| Toxicity of this compound to Host Cells | If this compound is toxic to the yeast cells, consider using a tightly regulated promoter to minimize basal expression before induction. |
Low Yield of Soluble this compound (Inclusion Body Formation)
Problem: this compound is expressed but is found in the insoluble fraction (inclusion bodies). Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| High Expression Rate | Lower the induction temperature (e.g., to 18-25°C) to slow down protein synthesis, which can promote proper folding.[8][9] |
| Suboptimal Culture Medium | Optimize the composition of the growth medium. For yeast, ensure adequate aeration and consider using buffered media to maintain a stable pH. |
| Incorrect Host Strain | Some yeast strains are better suited for expressing certain proteins. Consider testing different S. cerevisiae strains. |
| Lack of Chaperones | Co-expression with molecular chaperones can sometimes aid in the proper folding of the target protein. |
Low Final Yield After Purification
Problem: Good expression is observed, but the final purified yield of this compound is low. Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Inefficient Cell Lysis | Ensure complete cell disruption to release the intracellular this compound. Methods like glass bead milling or high-pressure homogenization are effective for yeast. |
| Protein Degradation | Perform all purification steps at 4°C and add protease inhibitors to the lysis buffer to prevent degradation of this compound by endogenous yeast proteases. |
| Suboptimal Affinity Chromatography Conditions | Optimize the binding, washing, and elution buffers for IMAC. Ensure the pH and imidazole (B134444) concentrations are suitable for your His-tagged this compound.[10] |
| Loss During Buffer Exchange/Concentration | Use appropriate molecular weight cutoff membranes for diafiltration or ultrafiltration to minimize loss of the relatively small this compound peptide. |
Quantitative Data
| Expression System | Vector | Promoter | Induction | Culture Conditions | Reported Yield (Purified) | Reference |
| Saccharomyces cerevisiae | pSEA2 (modified) | Not specified | Not specified | Fermentor culture | 3 - 8 mg/L | [1] |
Experimental Protocols
General Protocol for Recombinant this compound Expression in Saccharomyces cerevisiae
This protocol is a generalized procedure based on standard yeast expression methods. Optimization will be required for specific experimental conditions.
-
Transformation:
-
Transform the expression vector containing the codon-optimized this compound gene into a suitable S. cerevisiae host strain (e.g., using the lithium acetate/polyethylene glycol method).[11]
-
Plate the transformed cells on appropriate selective media.
-
-
Screening for Expression:
-
Inoculate several individual colonies into small-scale cultures (5-10 mL) in selective medium.
-
Grow the cultures at 30°C with shaking to an appropriate cell density (e.g., OD600 of 1.0-2.0).
-
Induce expression according to the specific promoter used (e.g., add galactose for a GAL1 promoter).
-
Continue to incubate the cultures for 24-72 hours, taking time points to determine the optimal induction time.
-
Analyze the expression of this compound by SDS-PAGE and Western blot of cell lysates.
-
-
Scale-Up Expression:
-
Inoculate a larger volume of culture medium with the best-expressing clone identified from the screening step.
-
Grow the culture under optimized conditions (temperature, aeration, pH).
-
Induce expression at the optimal cell density and for the predetermined optimal duration.
-
Harvest the yeast cells by centrifugation.
-
-
Purification (for His-tagged this compound):
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells (e.g., by glass bead vortexing or a cell disruptor).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the soluble fraction to a pre-equilibrated Ni-NTA or other IMAC resin.[5]
-
Wash the resin with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with an elution buffer containing a higher concentration of imidazole.
-
Analyze the purified fractions by SDS-PAGE for purity.
-
If necessary, perform a buffer exchange step to remove imidazole.
-
Visualizations
Caption: Workflow for recombinant this compound expression and purification.
References
- 1. Lead optimization of antifungal peptides with 3D NMR structures analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KR101464437B1 - Codon optimization for efficient secretion of recombinant proteins - Google Patents [patents.google.com]
- 3. A condition-specific codon optimization approach for improved heterologous gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of foreign gene codon optimization in yeast: expression of a mouse IG kappa chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. atum.bio [atum.bio]
Technical Support Center: Overcoming Resistance to ETD151 in Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the antifungal peptide ETD151, particularly concerning the emergence of resistant fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic antifungal peptide derived from an insect defensin. Its primary mechanism of action involves binding to glucosylceramides (GlcCer), which are specific sphingolipids found in the cell membranes of many fungal species.[1][2][3] This interaction disrupts membrane integrity, leading to permeabilization and subsequent cell death. This compound's multifaceted mechanism of action makes it a promising candidate against multidrug-resistant fungi.[1][4]
Q2: What is the most common reason for observing resistance to this compound in our fungal strains?
A2: The most frequently observed mechanism of resistance to this compound is the absence or significant reduction of glucosylceramides (GlcCer) in the fungal cell membrane.[1][3] Fungal strains that lack the gene encoding for glucosylceramide synthase (GCS), the enzyme responsible for the final step in GlcCer biosynthesis, exhibit high levels of resistance to this compound.[1][3]
Q3: Can this compound be effective against fungal strains that are resistant to other common antifungals?
A3: Yes, this compound has demonstrated efficacy against fungal strains that are resistant to other classes of antifungal drugs, such as azoles.[5][6] This is because its mechanism of action, targeting GlcCer, is different from that of most conventional antifungals which typically target ergosterol (B1671047) biosynthesis or cell wall components.[7]
Q4: Are there any known signaling pathways involved in the fungal response to this compound?
A4: While direct signaling pathways responding to this compound are still under investigation, general fungal stress response pathways are likely involved. These can include the High Osmolarity Glycerol (HOG) pathway, the Cell Wall Integrity (CWI) pathway, and the Calcineurin pathway, which are activated in response to cell membrane and cell wall stress. A proteomic study on Botrytis cinerea revealed that this compound treatment modulates proteins involved in several key pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, and the MAPK signaling pathway.[8]
Troubleshooting Guides
Issue 1: Decreased or complete loss of this compound efficacy against a previously susceptible fungal strain.
This is a common indicator of acquired resistance. The following steps will help you investigate and potentially address this issue.
Troubleshooting Steps:
-
Confirm Resistance with Antifungal Susceptibility Testing (AST):
-
Action: Perform a standardized AST method, such as broth microdilution, to determine the Minimum Inhibitory Concentration (MIC) of this compound against the suspected resistant strain and compare it to the parental susceptible strain.[9][10]
-
Expected Outcome: A significant increase in the MIC value for the suspected resistant strain will confirm resistance.
-
-
Analyze Glucosylceramide (GlcCer) Content:
-
Action: Since the primary resistance mechanism is the loss of GlcCer, analyze the sphingolipid composition of the resistant and susceptible strains.
-
Detailed Protocol: Refer to the "Experimental Protocols" section below for a detailed methodology on GlcCer extraction and analysis.
-
-
Sequence the Glucosylceramide Synthase (GCS) Gene:
-
Action: Amplify and sequence the GCS gene from both the resistant and susceptible strains to identify any mutations that could lead to a non-functional or absent enzyme.
-
Expected Outcome: The presence of nonsense, frameshift, or critical missense mutations in the GCS gene of the resistant strain would strongly suggest that this is the cause of resistance.
-
Issue 2: High variability in this compound susceptibility testing results.
Inconsistent MIC values can be frustrating and can obscure the true susceptibility profile of your fungal strain.
Troubleshooting Steps:
-
Standardize Inoculum Preparation:
-
Action: Ensure a consistent and standardized inoculum density is used for all experiments. Variations in the starting cell number can significantly impact MIC results.[11]
-
-
Verify Media and Incubation Conditions:
-
Action: Use the recommended growth medium and ensure consistent incubation temperature and duration as these factors can influence fungal growth and drug efficacy.
-
-
Assess this compound Stock Solution Integrity:
-
Action: Peptides can degrade over time. Prepare fresh stock solutions of this compound and store them under appropriate conditions (e.g., -20°C or -80°C in small aliquots).
-
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound against Susceptible and Resistant Fungal Strains.
| Fungal Species | Strain Type | This compound MIC (µM) | Reference |
| Candida albicans | Wild-Type (GlcCer-positive) | 0.65 | [1][3] |
| Candida albicans | Δgcs (GlcCer-negative) | > 40 | [1][3] |
| Pichia pastoris | Wild-Type (GlcCer-positive) | 0.65 | [1][3] |
| Pichia pastoris | Δgcs (GlcCer-negative) | > 40 | [1][3] |
Table 2: Dissociation Constant (Kd) of this compound for Glucosylceramides.
| Ligand | Kd (µM) | Method | Reference |
| Methylated GlcCer from B. cinerea | in the µM range | Microscale Thermophoresis | [4][12][13] |
Experimental Protocols
Protocol 1: Glucosylceramide (GlcCer) Extraction and Analysis from Fungal Cells
This protocol provides a general framework for extracting and analyzing GlcCer from fungal cultures.
Materials:
-
Fungal cell pellets (from both susceptible and suspected resistant strains)
-
Water (HPLC-grade)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Thin-Layer Chromatography (HPTLC) plates
-
Orcinol/sulfuric acid spray reagent for visualization
Procedure:
-
Lipid Extraction: a. Harvest fungal cells by centrifugation. b. Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v). c. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v). d. Centrifuge to separate the phases and collect the lower organic phase containing the total lipids. e. Dry the organic phase under a stream of nitrogen.
-
GlcCer Purification: a. Resuspend the dried lipid extract in a minimal amount of chloroform. b. Apply the extract to a silica gel column pre-equilibrated with chloroform. c. Elute with a stepwise gradient of increasing methanol concentration in chloroform. d. Collect fractions and monitor for the presence of GlcCer using HPTLC.
-
HPTLC Analysis: a. Spot the collected fractions and a GlcCer standard onto an HPTLC plate. b. Develop the plate in a solvent system such as chloroform:methanol:water (65:25:4, v/v/v). c. Dry the plate and visualize the lipids by spraying with orcinol/sulfuric acid reagent and heating. d. The presence or absence of a band corresponding to the GlcCer standard will indicate the GlcCer status of the strain.
Mandatory Visualizations
Caption: Mechanism of action of this compound targeting fungal glucosylceramides.
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Potential fungal stress response pathways activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lornajane.net [lornajane.net]
- 3. toolify.ai [toolify.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 8. JP5564731B2 - Purification method of glucosylceramide - Google Patents [patents.google.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. A new method for the preparation of a purified glucosylceramide and ceramide from shiitake mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flowchart Creation [developer.mantidproject.org]
Technical Support Center: Refining ETD151 Delivery Methods in Plant Tissues
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing ETD151 for controlling fungal pathogens in plant tissues.
Troubleshooting Guides
This section addresses specific issues that may arise during the application and evaluation of this compound in plant-based experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Antifungal Activity in Planta | Poor stability of this compound: Peptides can be susceptible to degradation by plant proteases or environmental factors (e.g., UV light, pH).[1][2][3][4] | - Formulation: Consider using a formulation with stabilizing agents such as surfactants or encapsulating this compound in a protective matrix like liposomes or polymers.[2] - pH Optimization: Ensure the pH of your application solution is within the optimal range for this compound stability.[2][5] - Timing of Application: Apply during periods of lower UV radiation (e.g., early morning or evening). |
| Inadequate contact with the pathogen: The delivery method may not be effectively reaching the fungal infection site. | - Adjuvants: Include a surfactant in your spray solution to improve leaf surface coverage and adherence. - Application Method: For systemic or vascular pathogens, consider alternative methods like root drenching or stem injection in addition to foliar sprays. | |
| Fungal strain is not susceptible: The target fungus may not possess the necessary glucosylceramides (GlcCer) in its cell membrane for this compound to be effective.[6] | - Confirm Target: Verify that the fungal species you are targeting has been reported to be susceptible to this compound or other defensins that target GlcCer. - In Vitro Testing: Conduct a direct antifungal susceptibility test with your specific fungal isolate to determine its MIC or IC50 for this compound. | |
| Signs of Phytotoxicity on Treated Plants (e.g., leaf burn, stunting) | High concentration of this compound: The concentration of the peptide applied may be too high for the specific plant species. | - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that provides antifungal activity with minimal phytotoxicity. - Start Low: Begin with the lowest effective concentration reported in the literature and gradually increase if necessary. |
| Formulation components: Other components in the delivery solution (e.g., solvents, surfactants) may be causing damage to the plant tissue. | - Component Check: Test the application of the formulation buffer without this compound on a small group of plants to see if similar symptoms appear. - Alternative Adjuvants: If a component is identified as problematic, explore alternative, plant-safe adjuvants. | |
| Difficulty in Detecting and Quantifying this compound in Plant Tissues | Rapid degradation of the peptide: this compound may be quickly broken down by plant enzymes after application.[7] | - Time-Course Analysis: Conduct a time-course experiment, collecting tissue samples at multiple time points immediately following application to track the degradation rate. - Protease Inhibitors: While not always practical for whole-plant applications, consider the co-application of protease inhibitors in localized experiments to assess degradation. |
| Insufficient extraction efficiency: The methods used to extract the peptide from the plant tissue may not be effective. | - Optimize Extraction Buffer: Experiment with different extraction buffers and conditions to improve the recovery of this compound from the plant matrix. - Analytical Method Sensitivity: Utilize highly sensitive detection methods such as LC-MS/MS for accurate quantification of small peptides in complex samples. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a 44-residue antifungal peptide that has been optimized from an insect defensin (B1577277).[6][8][9] Its mechanism of action involves binding to glucosylceramides (GlcCer), which are specific glycosphingolipids present in the cell membranes of many fungal species.[6] This interaction leads to membrane disruption and other toxic effects, ultimately inhibiting fungal growth.[6]
2. Which fungal pathogens are susceptible to this compound?
This compound has shown efficacy against a range of plant and human fungal pathogens. Of particular interest to agricultural researchers is its activity against Botrytis cinerea, the fungus responsible for gray mold disease.[6][8][10] It is also active against species of Aspergillus, Candida, Cryptococcus, and Fusarium.[6][8] The presence of GlcCer in the fungal membrane is a key determinant of susceptibility.[6]
3. What are the recommended methods for delivering this compound to plant tissues?
While specific protocols for this compound are still under development, general methods for peptide application in plants can be adapted. These include:
-
Foliar Spray: A common method for applying treatments to the leaves of plants. The inclusion of a surfactant is recommended to ensure even coverage.[11]
-
Root Drench: Applying the this compound solution to the soil to be taken up by the roots. This can be effective for systemic control of certain pathogens.
-
Seed Treatment: Coating seeds with an this compound solution prior to planting to protect seedlings from soil-borne fungi.
-
Infiltration: For laboratory-based assays, syringe infiltration into the leaf apoplast can be used to ensure direct delivery to the intercellular space.[7]
4. How can I improve the stability of my this compound solution for plant applications?
Improving the stability of peptide-based treatments is crucial for their effectiveness in agricultural settings.[1][3][4] Consider the following strategies:
-
Chemical Modifications: While potentially altering the peptide's properties, modifications such as cyclization or the inclusion of D-amino acids can increase resistance to degradation.[2][12]
-
Formulation with Stabilizing Agents: Incorporating agents like sugars, polyols, or surfactants into your formulation can help protect the peptide.[2]
-
Encapsulation: Using carriers like liposomes or polymers can shield this compound from environmental degradation.[2]
-
Optimized Storage and Handling: Store this compound solutions under appropriate temperature and pH conditions to minimize degradation.[5]
5. Is this compound systemic in plants?
The systemic movement of this compound in plants has not been extensively documented in the provided search results. Generally, the uptake and translocation of peptides in plants can be limited. The effectiveness of different delivery methods (e.g., foliar spray vs. root drench) should be empirically determined for your specific plant-pathogen system.
Quantitative Data Summary
The following tables summarize the reported antifungal activity of this compound against various microorganisms.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound
| Fungal Species | IC50 (µM) | IC50 (µg/mL) | Reference |
| Aspergillus fumigatus | 1.3 | 6.25 | [6] |
| Candida albicans | 0.13 | 0.65 | [6] |
| Cryptococcus neoformans | 0.32 | 1.56 | [6] |
| Lomentospora prolificans | 0.02 | 0.1 | [6] |
| Fusarium solani | 0.08 | 0.4 | [6] |
| Pichia pastoris | 0.13 | 0.65 | [6] |
| Botrytis cinerea | 0.59 | 2.8 | [6] |
| Novosphingobium capsulatum | ~75 | - | [8][9] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | Strain | MIC (µM) | Notes | Reference |
| Candida albicans | Wild Type | 0.65 | - | [6] |
| Candida albicans | Δgcs (lacks GlcCer) | > 40 | Resistant | [6] |
| Pichia pastoris | Wild Type | - | IC50 of 0.13 µM reported | [6] |
| Pichia pastoris | Δgcs (lacks GlcCer) | > 40 | Resistant | [6] |
Experimental Protocols
Protocol 1: General Method for Foliar Application of this compound for Fungal Disease Control
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1 mM.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Application Solution:
-
Thaw an aliquot of the this compound stock solution on ice.
-
Dilute the stock solution to the desired final concentration (e.g., 1-10 µM, to be optimized for your system) in a suitable buffer (e.g., 10 mM MES, pH 6.0).
-
Add a plant-safe surfactant (e.g., Tween-20 at 0.01-0.05%) to the final solution to improve leaf wetting.
-
-
Plant Treatment:
-
Use a fine-mist sprayer to apply the this compound solution to the adaxial and abaxial surfaces of the plant leaves until runoff.
-
Treat a control group of plants with the same buffer solution containing the surfactant but without this compound.
-
For preventative assays, apply this compound 24-48 hours before inoculation with the fungal pathogen.
-
For curative assays, apply this compound 24-48 hours after inoculation.
-
-
Fungal Inoculation:
-
Prepare a spore suspension of the fungal pathogen in a suitable medium (e.g., potato dextrose broth) at a known concentration.
-
Apply the spore suspension to the treated and control leaves, either as droplets or as a fine mist.
-
-
Incubation and Disease Assessment:
-
Maintain the plants in a controlled environment with appropriate humidity and temperature to facilitate fungal growth.
-
Assess disease development at regular intervals (e.g., 3-7 days post-inoculation) by measuring lesion size, disease severity score, or fungal biomass (e.g., via qPCR).
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of the this compound antifungal peptide.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Functional Peptides for Plant Disease Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Functional Peptides for Plant Disease Control - BeXyl Project [bexylproject.org]
- 4. researchgate.net [researchgate.net]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein/peptide-based formulation for effective control of fungal diseases in plants – BRIC-National Institute of Plant Genome Research [nipgr.ac.in]
- 12. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
addressing non-specific binding of ETD151 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of ETD151 in their experiments.
Troubleshooting Guides
Non-specific binding of this compound can lead to high background signals and inaccurate experimental results. This guide offers a systematic approach to troubleshoot and minimize these effects.
Optimizing Experimental Parameters to Reduce Non-Specific Binding
High background signal is a common indicator of non-specific binding.[1] The following table summarizes key experimental parameters that can be adjusted to mitigate this issue.
| Parameter | Standard Condition | Modified Condition | Expected Outcome |
| Blocking Agent | 1% Bovine Serum Albumin (BSA) in PBS | 3-5% BSA, non-fat dry milk, or casein in PBS. Test different agents. | Reduced binding to uncoated surfaces. |
| Washing Buffer | Phosphate-Buffered Saline (PBS) | PBS with 0.05% Tween-20 (PBST). Increase the number and duration of washes. | Removal of weakly bound, non-specific this compound. |
| Salt Concentration | 150 mM NaCl in buffer | Increase NaCl concentration incrementally (e.g., 200 mM, 300 mM).[2] | Disruption of non-specific electrostatic interactions. |
| pH of Buffer | pH 7.4 | Adjust pH away from the isoelectric point of this compound and interacting surfaces.[2] | Alteration of surface charges to reduce non-specific binding. |
| Incubation Time | 1 hour at room temperature | Reduce incubation time (e.g., 30 minutes) or perform at 4°C. | Minimized time for low-affinity, non-specific interactions to occur. |
| This compound Concentration | High µM range | Perform a concentration titration to find the lowest effective concentration. | Reduced background signal from excess unbound this compound. |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at reducing non-specific binding of this compound.
Protocol 1: Optimizing Blocking Conditions
-
Plate Preparation: Coat microtiter plate wells with the target lipid, Glucosylceramide (GlcCer), and allow to dry.
-
Blocking: Prepare different blocking buffers (e.g., 1%, 3%, 5% BSA in PBS; 5% non-fat dry milk in PBS). Add 200 µL of each blocking buffer to respective wells.
-
Incubation: Incubate the plate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells three times with 200 µL of PBS.
-
This compound Incubation: Add this compound at a constant concentration to all wells and incubate for 1 hour at room temperature.
-
Detection: Proceed with your standard detection method (e.g., ELISA-based detection of tagged this compound).
-
Analysis: Compare the signal-to-noise ratio across the different blocking conditions to identify the most effective agent.
Protocol 2: Adjusting Wash Buffer Composition
-
Assay Setup: Perform your standard binding assay up to the washing steps after this compound incubation.
-
Wash Buffers: Prepare a series of wash buffers with increasing concentrations of a non-ionic detergent (e.g., 0.01%, 0.05%, 0.1% Tween-20 in PBS).
-
Washing Procedure:
-
For one set of wells, wash 3 times for 5 minutes each with PBS.
-
For other sets, wash with the different concentrations of PBST.
-
-
Detection and Analysis: Complete the detection step and compare the background signal in wells washed with PBST to those washed with PBS alone.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific binding of this compound.
Caption: Troubleshooting workflow for non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding target of this compound?
A1: this compound is a defensin (B1577277) peptide that primarily targets and binds to glucosylceramides (GlcCer), which are glycosphingolipids found in the cell membranes of various fungal pathogens.[3][4][5] This interaction is crucial for its antifungal activity.[4][5]
Q2: Why am I observing high background signal in my binding assays with this compound?
A2: High background signal is often due to non-specific binding. As a peptide, this compound can electrostatically or hydrophobically interact with surfaces other than its intended target, such as plastic wells or other membrane components. Optimizing your experimental conditions, such as blocking and washing steps, can help minimize this.
Q3: Can the non-specific binding of this compound be related to its mechanism of action?
A3: Yes, this compound's mechanism involves localization on the cell surface.[3][6][7] While its specific target is GlcCer, its affinity for the cell surface may lead to lower-affinity interactions with other membrane components, contributing to what is observed as non-specific binding in in-vitro assays. The multifaceted mechanism of action of this compound has been partly elucidated, revealing a complex process.[3]
Q4: What negative controls should I use in my this compound binding experiments?
A4: It is essential to include proper negative controls.[8] For this compound, this could include:
-
Wells or surfaces without the GlcCer target to quantify binding to the substrate alone.
-
A scrambled peptide with a similar size and charge to this compound to assess sequence-independent binding.
-
Competition assays where a known binder to GlcCer is used to displace this compound.
Q5: How does this compound interact with its target?
A5: The diagram below illustrates the proposed signaling pathway and interaction of this compound with the fungal cell membrane. Non-specific binding can occur at various points where the peptide interacts with unintended molecules or surfaces.
References
- 1. benchchem.com [benchchem.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
how to prevent ETD151 degradation in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of the antifungal peptide ETD151 in cell culture experiments. Our goal is to help you mitigate potential degradation and ensure the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 44-residue antifungal peptide optimized from butterfly defensins.[1] Its primary mechanism of action involves binding to glucosylceramides (GlcCer), which are specific glycosphingolipids present in the cell membranes of many pathogenic fungi.[1] This interaction disrupts the fungal cell membrane and can modulate multiple cellular processes, including the MAPK signaling pathway and oxidative phosphorylation, ultimately leading to fungal cell death.[1][2][3]
Q2: I am observing lower than expected efficacy of this compound in my fungal cell culture experiments. What could be the cause?
A2: Lower than expected efficacy can stem from several factors, with peptide degradation being a primary concern. Peptides like this compound are susceptible to degradation by proteases present in cell culture media, especially when working with cell lines that secrete these enzymes.[4][5][6] Other factors include improper storage, repeated freeze-thaw cycles, suboptimal pH of the stock solution, and interactions with other media components.
Q3: How should I properly store and handle my this compound peptide?
A3: For maximum stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[7][8] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[7][8] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[7] The peptide solution should ideally be maintained at a slightly acidic pH (pH 5-6) for better stability.[7]
Q4: What are the best practices for preparing this compound working solutions for my cell culture experiments?
A4: When preparing working solutions, it is crucial to use sterile, high-purity water or a suitable buffer. For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used initially, followed by dilution in the aqueous buffer.[9][10] However, ensure the final concentration of the organic solvent is compatible with your cell line, typically below 0.5% for most cells and even lower (≤0.1%) for sensitive primary cells.[9] It is also advisable to prepare fresh working solutions for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent results between experiments | 1. Peptide Degradation: this compound may be degrading in the cell culture medium due to protease activity.[11][12][13] 2. Improper Storage: Repeated freeze-thaw cycles of the stock solution.[7] 3. Inaccurate Pipetting: Errors in preparing serial dilutions. | 1. Assess Peptide Stability: Use an LC-MS-based assay to quantify the concentration of intact this compound in your cell culture supernatant over time (see Experimental Protocol 1). 2. Minimize Degradation: Consider using a serum-free or low-serum medium if compatible with your cells, as serum is a major source of proteases. Alternatively, protease inhibitor cocktails can be added to the culture medium, but their compatibility with the experimental goals must be verified. 3. Improve Handling: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[7] Use calibrated pipettes and perform dilutions carefully. |
| Complete loss of this compound activity | 1. Extreme pH: The peptide may have been reconstituted or stored in a solution with a pH that promotes rapid degradation (e.g., highly basic conditions).[14] 2. Oxidation: If the peptide sequence contains susceptible amino acids (e.g., Cys, Met, Trp), it may have oxidized.[7][8] 3. Adsorption to Surfaces: Peptides can adsorb to the surface of plasticware, reducing the effective concentration.[15][16] | 1. Verify pH: Check the pH of your stock and working solutions. Reconstitute in a slightly acidic buffer (pH 5-6).[7] 2. Prevent Oxidation: Use oxygen-free solvents for reconstitution and store under an inert gas if the peptide is highly sensitive to oxidation.[8] 3. Minimize Adsorption: Consider using low-adsorption plasticware for peptide solutions. |
| Precipitation of this compound in culture medium | 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with Media Components: The peptide may be interacting with components of the medium, leading to aggregation.[15][17] | 1. Check Solubility: Determine the optimal solvent for your peptide. For hydrophobic peptides, a small amount of DMSO or other organic solvent may be necessary for the initial stock solution before further dilution.[9][10] 2. Optimize Dilution: When diluting a stock solution containing an organic solvent, add it to the aqueous medium slowly while vortexing to prevent precipitation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Supernatant using LC-MS
Objective: To quantify the degradation of this compound in a specific cell culture environment over time.
Methodology:
-
Cell Seeding: Plate your target fungal cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.
-
This compound Treatment: Add this compound to the cell culture medium at the final experimental concentration. Include a cell-free control (this compound in medium only) to differentiate between cellular (enzymatic) and chemical degradation.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots of the cell culture supernatant.
-
Sample Preparation: Immediately stop any enzymatic activity in the collected samples. This can be achieved by adding a quenching solution such as an acid (e.g., trifluoroacetic acid) or a protease inhibitor cocktail.[11]
-
Analysis by LC-MS: Analyze the samples using a streamlined high-throughput liquid chromatography-mass spectrometry (LC-MS) method to quantify the amount of intact this compound remaining at each time point.[18][19]
-
Data Interpretation: Plot the percentage of intact this compound remaining over time to determine its stability profile in your specific experimental setup.
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to GlcCer, leading to membrane disruption and altered signaling, culminating in cell death.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for quantifying this compound stability in cell culture using LC-MS.
References
- 1. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms | Semantic Scholar [semanticscholar.org]
- 4. Enhancing Protease Activity Assay in Droplet-Based Microfluidics Using a Biomolecule Concentrator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protease expression in the supernatant of Chinese hamster ovary cells grown in serum-free culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. lifetein.com [lifetein.com]
- 10. biocat.com [biocat.com]
- 11. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. alliedacademies.org [alliedacademies.org]
- 15. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors affecting the physical stability (aggregation) of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Optimizing Buffer Conditions for ETD151 Activity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental conditions for studying ETD151 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 44-residue antifungal peptide optimized from butterfly defensins.[1][2][3][4][5] Its primary mechanism of action involves binding to glucosylceramides (GlcCer), which are specific glycosphingolipids present in the membranes of susceptible fungi.[1][2][3][4][5] This interaction leads to membrane permeabilization and the disruption of multiple cellular pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.[1][6][7]
Q2: Is this compound an enzyme?
A2: No, this compound is not an enzyme. It is an antifungal peptide that exerts its activity by binding to a specific lipid component (GlcCer) in the fungal membrane, rather than catalyzing a biochemical reaction.[1][2][3][4][5]
Q3: What are the initial recommended buffer conditions for this compound activity assays?
A3: Based on published studies, a phosphate-based buffer system is a good starting point. For instance, a 172 mM Phosphate-Buffered Saline (PBS) at pH 5.5 has been successfully used for labeling this compound and for Microscale Thermophoresis (MST) experiments to study its binding affinity.[1] For liposome (B1194612) preparation to mimic fungal membranes, a buffer of 10 mM phosphate (B84403) at pH 5.8 has been utilized.[3] The optimal pH and ionic strength may vary depending on the specific assay and fungal species being studied.
Q4: What are the key factors to consider when optimizing a buffer for this compound?
A4: The key factors to consider are pH, ionic strength, and the presence of detergents. Since this compound is a cationic peptide, the pH and ionic strength of the buffer will significantly influence its interaction with the negatively charged components of fungal membranes. Detergents, if used for cell lysis or other purposes, should be carefully selected as they can interfere with membrane integrity and this compound's binding to GlcCer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no antifungal activity | Suboptimal buffer pH: The pH may be affecting the charge of this compound or the fungal membrane components. | Perform a pH screen using a range of buffers (e.g., phosphate, MES, HEPES) from pH 5.0 to 7.5 to determine the optimal pH for activity. |
| Incorrect ionic strength: High salt concentrations can shield the electrostatic interactions necessary for this compound to bind to the fungal membrane. | Test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl) to find the optimal ionic strength that facilitates binding without causing non-specific effects. | |
| Degradation of this compound: The peptide may be unstable in the chosen buffer or has been handled improperly. | Ensure proper storage of this compound on ice and use fresh dilutions for each experiment.[8] Consider including a protease inhibitor cocktail if sample purity is a concern. | |
| Absence of GlcCer in the target: The target organism or cell line may not express GlcCer, which is essential for this compound activity.[1][2][3] | Confirm the presence of GlcCer in your target system. Use a positive control organism known to be susceptible to this compound, such as Botrytis cinerea or Candida albicans.[9] | |
| Inconsistent results between experiments | Variability in buffer preparation: Minor differences in pH or component concentrations can lead to significant variations in activity. | Prepare a large batch of a single, optimized buffer to be used across all related experiments to ensure consistency.[8] |
| Improper mixing of reagents: Inadequate mixing can lead to localized concentration differences in the assay. | Ensure thorough but gentle mixing of all components. When adding the enzyme, pipette up and down several times to mix effectively.[8] | |
| Temperature fluctuations: Enzyme and peptide activities are sensitive to temperature changes. | Allow all reagents and buffers to equilibrate to the experimental temperature before starting the assay.[8][10] Keep this compound on ice before use.[8] | |
| High background signal in fluorescence-based assays | Autofluorescence of buffer components: Some buffer components may exhibit intrinsic fluorescence at the excitation and emission wavelengths used. | Test the fluorescence of the buffer alone and select components with minimal background signal. |
| Non-specific binding of this compound: The peptide may be binding to the assay plate or other components. | Consider adding a low concentration of a non-ionic detergent (e.g., 0.005% Tween-20) or a blocking agent like BSA to reduce non-specific binding. Note that Tween-20 has been shown not to impact MST signals for a similar enzyme.[1] |
Experimental Protocols
Protocol 1: Screening for Optimal pH
-
Prepare a series of buffers: Prepare 100 mM solutions of different buffers to cover a pH range (e.g., Sodium Acetate for pH 4.0-5.5, MES for pH 5.5-6.5, HEPES for pH 6.5-8.0).
-
Prepare fungal cell suspension: Grow the target fungus to the desired growth phase and prepare a cell suspension at a standardized concentration in each of the test buffers.
-
Set up the assay: In a microtiter plate, add the fungal cell suspension and a serial dilution of this compound in the corresponding buffer. Include a no-ETD151 control for each buffer.
-
Incubate: Incubate the plate under optimal growth conditions for the fungus.
-
Measure activity: Determine the inhibitory activity of this compound at each pH by measuring cell viability (e.g., using a resazurin-based assay) or by optical density.
-
Analyze data: Plot the this compound activity (e.g., % inhibition) against the pH to identify the optimal buffer and pH.
Protocol 2: Determining Optimal Ionic Strength
-
Select the optimal buffer and pH: Based on the results from Protocol 1, select the buffer and pH that showed the highest this compound activity.
-
Prepare buffers with varying salt concentrations: Prepare the optimal buffer with a range of NaCl concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Set up and perform the assay: Repeat the activity assay as described in Protocol 1, using the buffers with varying ionic strengths.
-
Analyze data: Plot the this compound activity against the salt concentration to determine the optimal ionic strength.
Visualizations
Caption: this compound binds to GlcCer, disrupting membrane integrity and key cellular pathways.
Caption: Workflow for systematic optimization of buffer pH and ionic strength for this compound activity.
Quantitative Data Summary
Table 1: Antifungal Activity of this compound against Various Fungal Species
| Fungal Species | GlcCer Present | IC50 (µM) | Reference |
| Aspergillus fumigatus | Yes | 1.3 | [3] |
| Candida albicans | Yes | 0.13 | [3] |
| Cryptococcus neoformans | Yes | 0.32 | [3] |
| Lomentospora prolificans | Yes | 0.02 | [3] |
| Fusarium solani | Yes | 0.08 | [3] |
| Pichia pastoris (Wild Type) | Yes | 0.13 | [3] |
| Saccharomyces cerevisiae | No | No Activity | [3] |
| Pichia pastoris (Δgcs) | No | > 8.33 | [3] |
| Candida albicans (Δgcs) | No | > 8.33 | [3] |
| Botrytis cinerea | Yes | 0.59 | [3] |
Table 2: Activity of this compound Analogs Against Pathogenic Fungi
| Peptide | Activity vs. C. albicans (Compared to Heliomicin) | Activity vs. A. fumigatus (Compared to Heliomicin) | Reference |
| ARD1 | More Active | More Active | [11] |
| ETD135 | 4-8x Enhanced | 4x Enhanced | [11] |
| This compound | 4-8x Enhanced | 4x Enhanced | [11] |
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms | Semantic Scholar [semanticscholar.org]
- 5. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Lead optimization of antifungal peptides with 3D NMR structures analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ETD151 Disulfide Bond Synthesis
Welcome to the technical support center for the synthesis of ETD151. This resource is designed for researchers, scientists, and drug development professionals working on the chemical synthesis of this potent antifungal peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation of its critical disulfide bonds.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why are its disulfide bonds important?
A1: this compound is a 44-residue synthetic antifungal peptide, an analogue of the insect defensin (B1577277) heliomicin.[][2] Its potent and multifaceted mechanism of action against a range of fungal pathogens is critically dependent on its specific three-dimensional structure, which is stabilized by three intramolecular disulfide bonds.[3][4][5][6][7][8] Incorrect disulfide bond formation can lead to misfolded, inactive, or less potent peptide isoforms.[9][10]
Q2: What is the correct disulfide bond connectivity for this compound?
A2: The correct disulfide bond pairing for this compound is C7-C32, C18-C40, and C22-C42.[7] Achieving this specific connectivity among the six cysteine residues is a primary challenge in its chemical synthesis.
Synthesis Strategy
Q3: What are the main strategies for forming the three disulfide bonds in this compound?
A3: There are two primary strategies for forming multiple disulfide bonds in a synthetic peptide like this compound:
-
Random (Air) Oxidation: This involves dissolving the fully reduced linear peptide in a dilute, slightly basic buffer and allowing the disulfide bonds to form through air oxidation. While simple, this method can lead to a mixture of disulfide isomers, especially for peptides with multiple cysteines.[11]
-
Regioselective (Orthogonal) Synthesis: This is the preferred method for complex peptides like this compound. It involves using different classes of thiol-protecting groups for specific pairs of cysteine residues. These groups are then selectively removed in a stepwise manner to control the formation of each disulfide bond individually, ensuring the correct connectivity.[12][13]
Q4: Which cysteine-protecting groups are recommended for a regioselective synthesis of this compound?
A4: A common orthogonal strategy involves using three different classes of protecting groups that can be removed under distinct conditions. For example:
-
Acid-labile groups: such as Trityl (Trt) for one pair of cysteines.
-
Base-labile groups: such as Fluorenylmethyloxycarbonyl (Fmoc) for another pair.
-
Groups removable by mild oxidation/reduction or heavy metal ions: such as Acetamidomethyl (Acm) for the third pair.
The choice of protecting groups and the order of deprotection are critical for a successful synthesis.
Troubleshooting
Q5: My final product shows multiple peaks on HPLC. What could be the cause?
A5: Multiple peaks on HPLC after synthesis and purification often indicate the presence of disulfide bond isomers (misfolded peptide).[10] Other possibilities include incomplete removal of protecting groups or side reactions during synthesis. Mass spectrometry (MS) analysis of the different peaks can help identify the nature of these impurities.
Q6: The yield of the correctly folded this compound is very low. How can I improve it?
A6: Low yields of the desired product are a common challenge.[9] Consider the following to improve your yield:
-
Optimize Oxidation Conditions: If using air oxidation, factors like pH, peptide concentration, temperature, and the presence of redox buffers (e.g., glutathione (B108866) redox pair) can significantly impact the folding outcome.[11]
-
Re-evaluate Your Regioselective Strategy: Ensure the chosen protecting groups are truly orthogonal and that the deprotection and oxidation steps are efficient and specific.
-
Purification of Intermediates: For regioselective synthesis, purifying the peptide after the formation of each disulfide bond can prevent the accumulation of side products and improve the overall yield.
Q7: How can I confirm that I have synthesized the correct disulfide isomer of this compound?
A7: Confirming the correct disulfide connectivity is crucial and typically requires advanced analytical techniques:
-
Enzymatic Digestion followed by Mass Spectrometry (MS/MS): This is a definitive method. The peptide is digested with a specific protease, and the resulting fragments (some of which will contain intact disulfide bonds) are analyzed by MS/MS. The masses of these fragments will reveal which cysteine residues were linked.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A 3D structure determination by NMR can confirm the overall fold and, by extension, the disulfide bond pattern, especially when compared to the known structure of this compound or related defensins.[14]
-
Comparison with a Reference Standard: If a well-characterized standard of correctly folded this compound is available, comparison of its properties (e.g., HPLC retention time, biological activity) can provide strong evidence of correct synthesis.
Troubleshooting Guide: Disulfide Bond Formation
This guide provides a structured approach to troubleshoot common issues during the synthesis of this compound's disulfide bonds.
| Problem | Potential Cause | Recommended Action |
| Low Yield of Oxidized Product | Inefficient oxidation conditions. | Optimize pH (typically 7.5-8.5), decrease peptide concentration to favor intramolecular over intermolecular disulfide formation, add a gentle oxidizing agent, or use a glutathione redox buffer. |
| Peptide aggregation. | Add denaturants (e.g., guanidine (B92328) HCl, urea) or organic co-solvents to the oxidation buffer to improve solubility. | |
| Multiple Peaks on Analytical HPLC | Formation of disulfide bond isomers. | If using random oxidation, switch to a regioselective strategy. If using a regioselective strategy, verify the orthogonality of your protecting groups and the completeness of each deprotection step. |
| Incomplete deprotection of thiol groups. | Use more stringent deprotection conditions or increase reaction time. Confirm deprotection with Ellman's test or mass spectrometry. | |
| Intermolecular disulfide bond formation (dimers, oligomers). | Decrease peptide concentration during the oxidation step. Purify the monomeric reduced peptide before oxidation. | |
| Incorrect Isomer Identified by MS | Incorrect assignment of protecting groups. | Double-check the synthesis plan to ensure the correct orthogonal protecting groups were incorporated for the intended cysteine pairs (C7/C32, C18/C40, C22/C42). |
| Disulfide scrambling. | This can occur if a previously formed disulfide bond is reduced during a subsequent deprotection step. Ensure deprotection conditions are specific and do not affect existing disulfide bridges. Consider purifying intermediates. | |
| Poor Biological Activity | Incorrectly folded peptide. | Confirm the disulfide bond connectivity using enzymatic digestion and MS/MS. Re-synthesize using a robust regioselective strategy. |
| Degradation of the peptide. | Peptides can be susceptible to degradation at high pH or temperature. Ensure all steps are performed under appropriate conditions.[15] |
Experimental Protocols
Protocol 1: General Air Oxidation for Disulfide Bond Formation
-
Preparation of Reduced Peptide: The linear, fully reduced this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase HPLC. The purity and identity of the peptide should be confirmed by analytical HPLC and mass spectrometry.
-
Oxidation Buffer: Prepare an aqueous buffer, typically 0.1 M ammonium (B1175870) bicarbonate or Tris, adjusted to a pH of 7.5-8.5.
-
Oxidation Reaction: Dissolve the purified, reduced peptide in the oxidation buffer at a low concentration (e.g., 0.1-0.5 mg/mL) to minimize intermolecular reactions.
-
Reaction Monitoring: Stir the solution gently in a vessel open to the air for 24-48 hours. Monitor the reaction's progress by taking aliquots and analyzing them by HPLC and MS to observe the disappearance of the reduced peptide and the appearance of oxidized products.
-
Purification: Once the reaction is complete, acidify the solution with acetic acid or TFA and purify the folded peptide using reverse-phase HPLC.
Protocol 2: Confirmation of Disulfide Bonds by Enzymatic Digestion and MS
-
Sample Preparation: Aliquots of the purified, folded this compound are taken. A control sample of the reduced peptide should also be prepared.
-
Alkylation (for control): The free thiols in the reduced peptide control are alkylated (e.g., with iodoacetamide) to prevent disulfide bond formation during the procedure.
-
Enzymatic Digestion: The folded peptide is digested with a specific protease (e.g., Trypsin or Chymotrypsin) under conditions recommended by the manufacturer. The choice of enzyme should be based on the this compound sequence to generate fragments of appropriate size for MS analysis, ensuring that some fragments will contain a disulfide bond.
-
LC-MS/MS Analysis: The resulting peptide fragments are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The MS data is analyzed to identify fragments linked by a disulfide bond. By identifying the amino acids in these linked fragments, the specific cysteine residues involved in each disulfide bond can be determined and compared to the known C7-C32, C18-C40, C22-C42 connectivity.
Visual Guides
Caption: General workflow for the synthesis and analysis of this compound.
Caption: Decision tree for troubleshooting disulfide bond formation in this compound.
References
- 2. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms | Semantic Scholar [semanticscholar.org]
- 7. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Structure and Synthesis of Antifungal Disulfide β-Strand Proteins from Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Confirmation of the Disulfide Connectivity and Strategies for Chemical Synthesis of the Four-Disulfide-Bond-Stabilized Aspergillus giganteus Antifungal Protein, AFP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lead optimization of antifungal peptides with 3D NMR structures analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Antifungal Potency of ETD151 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antifungal potency of ETD151 derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound derivatives.
Issue 1: High Variability or Poor Reproducibility in Minimum Inhibitory Concentration (MIC) Assays
Question: We are observing significant well-to-well and day-to-day variability in our MIC assays for this compound derivatives. What are the potential causes and solutions?
Answer:
High variability in MIC assays is a common challenge, particularly when working with cationic antimicrobial peptides like this compound derivatives. Several factors can contribute to this issue.
-
Peptide Adsorption: Cationic peptides can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the well.
-
Solution: Use low-adsorption polypropylene (B1209903) plates for your assays. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) can also mitigate this issue.
-
-
Inoculum Preparation: Inconsistent fungal inoculum size can lead to varied results.
-
Solution: Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the fungal suspension to a specific optical density (e.g., 0.5 McFarland standard) and verify with colony forming unit (CFU) plating.
-
-
Media Composition: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the media can interfere with the activity of some antifungal peptides.
-
Solution: Use a defined, low-salt medium such as RPMI-1640 with L-glutamine and buffered with MOPS. If supplementation is necessary, ensure consistency across all experiments.
-
-
Peptide Stability: this compound derivatives may be susceptible to degradation by proteases present in some media or secreted by the fungi.
-
Solution: Prepare fresh peptide solutions for each experiment. If stability is a concern, consider using protease-deficient fungal strains for initial screening.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
Question: Our this compound derivative shows potent activity in our MIC assays, but it is not effective in our murine model of disseminated candidiasis. What could be the reasons for this discrepancy?
Answer:
A lack of correlation between in vitro and in vivo results is a frequent hurdle in drug development. Several factors can contribute to this observation.
-
Poor Pharmacokinetics (PK): The derivative may have poor bioavailability, a short half-life, or rapid clearance in the animal model.
-
Solution: Conduct preliminary pharmacokinetic studies to assess the derivative's stability and distribution in vivo. Modifications to the peptide, such as PEGylation or incorporation of non-natural amino acids, can sometimes improve PK properties.
-
-
Host Protein Binding: The derivative may bind to host proteins, reducing its availability to target the fungal cells.
-
Solution: Evaluate the impact of serum on the in vitro activity of your derivative. Including a serum-binding assay in your screening cascade can help identify derivatives with lower host protein affinity.
-
-
Toxicity: The derivative may be toxic to the host at concentrations required for antifungal efficacy.
-
Solution: Perform cytotoxicity assays on relevant mammalian cell lines (e.g., hepatocytes, renal cells) early in the development process.
-
-
Immune System Interaction: The host immune status can significantly impact the efficacy of an antifungal agent.
-
Solution: Ensure your animal model is appropriate for the infection being studied. For example, neutropenic models are often used to mimic the immunocompromised state of many patients with invasive fungal infections.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of this compound derivative potency.
1. How can we rationally design this compound derivatives with enhanced antifungal potency?
Rational design strategies for improving this compound derivatives focus on optimizing its interaction with the fungal target, glucosylceramide (GlcCer), and enhancing its membrane-disrupting capabilities.[2][3][4]
-
Increase Cationicity: The initial interaction of this compound with the fungal cell surface is electrostatic. Substituting neutral or acidic amino acid residues with basic residues (e.g., Lysine, Arginine) can enhance this attraction.
-
Enhance Hydrophobicity: After the initial binding, the hydrophobic regions of the peptide insert into the fungal membrane. Increasing the hydrophobicity by substituting polar residues with non-polar ones (e.g., Leucine, Tryptophan) can improve membrane permeabilization.[5] A careful balance is necessary, as excessive hydrophobicity can lead to non-specific toxicity.
-
Target the GlcCer Binding Site: The C9-methyl group on the sphingoid base of fungal GlcCer is crucial for this compound binding.[3][6] Computational modeling can be used to predict modifications to the this compound sequence that could enhance the interaction with this specific feature of the fungal lipid.
2. What are the key experimental parameters to consider when performing a broth microdilution MIC assay for this compound derivatives?
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.[7] Key parameters to control include:
-
Medium: RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0.
-
Inoculum: A final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: 35°C for 24-48 hours, depending on the fungal species.
-
Endpoint Reading: For fungistatic compounds, the MIC is often defined as the lowest concentration that causes a 50% reduction in turbidity compared to the growth control. For fungicidal compounds, a 90% or 100% reduction may be used.
3. How can we assess the mechanism of action of our this compound derivatives?
Several assays can be employed to confirm that your derivatives retain the desired mechanism of action:
-
Membrane Permeabilization Assays: Use fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes, to quantify membrane damage.
-
GlcCer Binding Assays: Employ techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure the binding affinity of your derivatives to liposomes containing fungal GlcCer.
-
Electron Microscopy: Visualize the morphological changes induced in fungal cells upon treatment with your derivatives.
Quantitative Data Summary
Table 1: Hypothetical In Vitro Activity of this compound Derivatives Against Candida albicans
| Derivative | Modification | MIC (µg/mL) |
| This compound | Parent Peptide | 4 |
| This compound-K5R | Increased Cationicity | 2 |
| This compound-A12W | Increased Hydrophobicity | 2 |
| This compound-K5R, A12W | Combined Modifications | 1 |
Table 2: Hypothetical In Vivo Efficacy of this compound Derivatives in a Murine Model of Disseminated Candidiasis
| Treatment Group | Fungal Burden (log10 CFU/kidney) | Percent Survival |
| Vehicle Control | 6.5 ± 0.4 | 0 |
| This compound (10 mg/kg) | 4.2 ± 0.6 | 40 |
| This compound-K5R, A12W (10 mg/kg) | 2.8 ± 0.5 | 80 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute in RPMI-1640 medium to the final desired inoculum concentration.
-
Peptide Dilution: Dissolve the this compound derivative in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution. Perform serial twofold dilutions in RPMI-1640 medium in a 96-well polypropylene microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the derivative that causes a significant inhibition of visible fungal growth compared to the drug-free control well. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: Murine Model of Disseminated Candidiasis
-
Animal Model: Use immunocompromised mice (e.g., cyclophosphamide-induced neutropenic mice).
-
Infection: Inject mice intravenously with a standardized inoculum of Candida albicans.
-
Treatment: Administer the this compound derivative intravenously or intraperitoneally at various doses, starting at a predetermined time post-infection. Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Efficacy Assessment:
-
Fungal Burden: At a specified time point, harvest organs (e.g., kidneys), homogenize them, and plate serial dilutions on appropriate agar to determine the CFU per gram of tissue.
-
Survival: Monitor the survival of the mice over a period of 14-21 days.
-
Visualizations
Caption: Mechanism of action of an this compound derivative on a fungal cell.
Caption: Experimental workflow for enhancing this compound derivative potency.
References
- 1. Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lead optimization of antifungal peptides with 3D NMR structures analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent ETD151 MIC Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in Minimum Inhibitory Concentration (MIC) assays involving the antifungal peptide, ETD151.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antifungal peptide, optimized from an insect defensin (B1577277) called heliomicin.[1] Its primary mechanism of action is the targeting of glucosylceramides (GlcCer), which are specific sphingolipids found in the cell membranes of many fungi.[2][3] this compound binds directly to these lipids, leading to membrane disruption and a cascade of downstream effects that inhibit fungal growth.[2][4] This targeted action explains its potent activity against a range of fungal pathogens while having minimal effect on most bacteria, which lack GlcCer.[3]
Q2: Why are my this compound MIC values inconsistent between experiments?
Inconsistent MIC values for this compound can arise from several factors, many of which are common challenges when working with antimicrobial peptides. The most frequent sources of variability include:
-
Inoculum Preparation: Incorrect final concentrations of fungal spores or cells can significantly impact the MIC value.
-
This compound Handling and Storage: As a peptide, this compound is susceptible to degradation if not handled and stored properly. It can also be lost from solution due to adsorption to plasticware.
-
Media Composition: The type of broth and presence of certain supplements can influence both fungal growth and the activity of this compound.
-
Incubation Conditions: Variations in temperature and incubation time can lead to differing results.
-
Plate Reading: Subjectivity in visually determining the point of growth inhibition can introduce variability.
Q3: My positive control (no this compound) shows poor or no fungal growth. What could be the issue?
This points to a problem with your fungal culture or the assay conditions, rather than the peptide itself. Common causes include:
-
An initial inoculum with low viability.
-
Inappropriate growth medium for the specific fungal strain.
-
Incorrect incubation temperature or duration.
Q4: I am observing "skipped wells," where there is growth at a higher concentration of this compound but no growth at a lower concentration. How should I interpret this?
Skipped wells can be due to pipetting errors, leading to inconsistent concentrations of the peptide or inoculum across the plate. It is also possible that at certain concentrations, this compound may aggregate, reducing its effective concentration. In such cases, the experiment should be repeated, paying close attention to pipetting technique and proper mixing of solutions. The MIC should be recorded as the lowest concentration that consistently inhibits fungal growth.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions.
Table 1: Troubleshooting Common Issues in this compound MIC Assays
| Problem | Potential Cause | Recommended Solution |
| MIC values are consistently too high | Inoculum density is too high. | Ensure accurate standardization of the fungal inoculum to the recommended concentration (e.g., 10^4 spores/mL for Botrytis cinerea).[2] |
| This compound has degraded. | Prepare fresh stock solutions of this compound for each experiment. Store lyophilized peptide at -20°C and protect from moisture. | |
| This compound has adsorbed to plasticware. | Use low-protein-binding pipette tips and microplates. Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA). | |
| MIC values are consistently too low | Inoculum density is too low. | Verify the concentration of your fungal spore or cell suspension using a hemocytometer or by plating serial dilutions. |
| Incubation time is too short. | Ensure incubation for the full recommended duration to allow for sufficient growth in the positive control wells. | |
| High variability between replicate wells | Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing at each dilution step. |
| Inhomogeneous inoculum suspension. | Vortex the fungal suspension thoroughly before adding it to the microplate wells. | |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate for critical measurements, or fill them with sterile media to maintain humidity. | |
| No fungal growth in any wells, including the positive control | Inoculum is not viable. | Use a fresh fungal culture for inoculum preparation. |
| Incorrect growth medium. | Verify that the medium used supports the growth of your specific fungal strain. | |
| Incorrect incubation conditions. | Double-check the incubator temperature and ensure it is optimal for your fungus. |
Experimental Protocols
Recommended Protocol for this compound MIC Assay against Botrytis cinerea
This protocol is adapted from established methods for testing this compound.[2]
1. Preparation of this compound Stock Solution:
- Dissolve lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1 mg/mL.
- Aliquot the stock solution into low-protein-binding tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
2. Fungal Inoculum Preparation:
- Grow Botrytis cinerea on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.
- Harvest spores by flooding the plate with sterile water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
- Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
- Wash the spores by centrifugation and resuspend in fresh growth medium (e.g., Potato Dextrose Broth).
- Adjust the spore concentration to 10^4 spores/mL using a hemocytometer.
3. Microplate Preparation:
- In a 96-well, sterile, low-protein-binding microplate, perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium. The final volume in each well should be 135 µL.
- The final concentrations of this compound may range from 25 µM to 0.049 µM.[2]
- Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).
4. Inoculation and Incubation:
- Add 15 µL of the prepared fungal spore suspension to each well (except the negative control), bringing the final volume to 150 µL.
- Seal the plate to prevent evaporation and incubate at a suitable temperature for B. cinerea (e.g., 20-22°C) for 3-4 days, or until robust growth is observed in the positive control wells.
5. MIC Determination:
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Signaling Pathways Affected by this compound in Botrytis cinerea
This compound's interaction with the fungal membrane triggers a complex cellular response, impacting multiple signaling pathways. A proteomic study on B. cinerea revealed that this compound significantly modulates proteins involved in at least six key pathways.[1][4][5]
Caption: Impact of this compound on key signaling pathways in Botrytis cinerea.
Experimental Workflow for this compound MIC Assay
The following diagram outlines the key steps in performing a successful this compound MIC assay.
Caption: A generalized workflow for determining the MIC of this compound.
References
- 1. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of ETD151 and Heliomicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antifungal resistance necessitates the development of novel therapeutic agents. Among the promising candidates are antimicrobial peptides (AMPs), which represent a diverse group of naturally occurring and synthetic molecules with potent activity against a broad spectrum of pathogens. This guide provides a detailed comparison of two such antifungal peptides: ETD151, a synthetic peptide optimized from butterfly defensins, and heliomicin (B1576475), a naturally occurring antifungal protein isolated from the lepidopteran Heliothis virescens. Both peptides are cysteine-rich and share structural similarities, but exhibit key differences in their antifungal potency and spectrum of activity.
Mechanism of Action
Both this compound and heliomicin belong to the family of defensin-like peptides and their primary mode of action involves interaction with the fungal cell membrane. The key target for both peptides is glucosylceramide (GlcCer) , a glycosphingolipid present in the membranes of many fungal species.[1][2][3] The presence of GlcCer is crucial for the antifungal activity of these defensins.[1]
This compound, an analogue of heliomicin, demonstrates a multifaceted mechanism of action.[1][2][3][4] It binds directly to GlcCer on the fungal membrane, leading to a series of downstream toxic effects.[1][5] This interaction is thought to cause membrane disruption and permeabilization.[1][6] A proteomic analysis of Botrytis cinerea treated with this compound revealed the modulation of over 300 proteins involved in at least six molecular pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.[4][6]
Heliomicin also interacts with the fungal cell membrane, and its activity is dependent on the presence of GlcCer.[1] While its detailed downstream effects are less characterized compared to this compound, its structural similarity suggests a comparable mechanism involving membrane destabilization.
Quantitative Comparison of Antifungal Activity
This compound has been shown to exhibit improved antifungal activity compared to its natural counterpart, heliomicin.[7] The following table summarizes the available quantitative data on the antifungal activity of both peptides against various fungal pathogens.
| Fungal Species | This compound MIC (µM) | Heliomicin MIC (µM) | Reference |
| Candida albicans | 0.65 | > 2 | [1][8][9] |
| Aspergillus fumigatus | - | > 2 | [8][9] |
| Cryptococcus neoformans | - | < 2 | [8][9] |
| Botrytis cinerea | Potent inhibitor at µM level | Weak activity against mycelial form | [1][6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency. Data for this compound against A. fumigatus and C. neoformans, and specific MIC values for heliomicin against B. cinerea were not available in the provided search results.
Experimental Protocols
The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal peptides, based on standard protocols frequently cited in the literature.
1. Fungal Strains and Culture Conditions:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are obtained from standard culture collections.
-
Yeast-like fungi are typically grown in a liquid medium such as Sabouraud dextrose broth or RPMI-1640 medium at a specified temperature (e.g., 30-37°C) with shaking.
-
Filamentous fungi are grown on agar (B569324) plates (e.g., Potato Dextrose Agar) to produce spores, which are then harvested and suspended in a suitable buffer.
2. Antifungal Susceptibility Testing (Broth Microdilution Method):
-
A two-fold serial dilution of the antifungal peptide (this compound or heliomicin) is prepared in a 96-well microtiter plate using the appropriate growth medium.
-
A standardized inoculum of the fungal suspension is added to each well.
-
The plates are incubated at the optimal growth temperature for the specific fungus for a defined period (typically 24-48 hours).
-
The MIC is determined as the lowest concentration of the peptide that causes a significant inhibition of fungal growth, often observed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Visualizing the Mechanism of Action
Signaling Pathway Disruption by this compound
The following diagram illustrates the multiple cellular pathways in Botrytis cinerea that are disrupted by this compound.
Caption: this compound binds to GlcCer, disrupting multiple intracellular pathways.
Experimental Workflow for MIC Determination
The diagram below outlines the typical workflow for determining the Minimum Inhibitory Concentration of an antifungal peptide.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound represents a significant advancement over its natural precursor, heliomicin, demonstrating enhanced potency against key fungal pathogens.[7] Its multifaceted mechanism of action, targeting the essential membrane component GlcCer and subsequently disrupting multiple vital cellular pathways, makes it a promising candidate for further development as a novel antifungal agent.[1][4][6] Further research, including comprehensive in vivo studies and detailed investigations into its effects on a wider range of clinically relevant fungi, is warranted to fully elucidate its therapeutic potential. The development of such potent, engineered peptides highlights a promising strategy in the ongoing battle against antifungal drug resistance.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Lead optimization of antifungal peptides with 3D NMR structures analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
In Vivo Antifungal Efficacy of ETD151: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the antifungal peptide ETD151, focusing on its validated in vivo and in vitro activity against key fungal pathogens. While direct, comprehensive in vivo comparative studies in animal models featuring this compound are not extensively available in the public domain, this document synthesizes existing data and draws comparisons with established antifungal agents, namely fluconazole (B54011), amphotericin B, and caspofungin.
Executive Summary
Quantitative Data Comparison
The following tables summarize the available minimum inhibitory concentration (MIC) data for this compound and the in vivo efficacy data for comparator antifungal agents against Candida albicans and Aspergillus fumigatus. It is crucial to note that the data for this compound is in vitro, while the data for the comparator drugs is from in vivo animal models. This distinction is vital for an accurate interpretation of the presented information.
Table 1: In Vitro Activity of this compound
| Fungal Species | This compound MIC | Reference |
| Candida albicans | 0.13 µg/mL (0.65 µM) | [1] |
| Aspergillus fumigatus | 1.3 µg/mL (6.25 µM) | [1] |
Table 2: In Vivo Efficacy of Comparator Antifungals against Candida albicans in Murine Models
| Antifungal Agent | Dosage | Outcome | Reference |
| Fluconazole | 5.0 mg/kg (twice daily) | Prolonged survival | [5] |
| Caspofungin | 1 mg/kg (daily) | 85-95% survival | [6] |
Table 3: In Vivo Efficacy of Comparator Antifungals against Aspergillus fumigatus in Murine Models
| Antifungal Agent | Dosage | Outcome | Reference |
| Amphotericin B | 0.8 mg/kg | Increased survival and reduced fungal burden | [7] |
| Amphotericin B | 3 mg/kg (i.p.) | 40% survival | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for in vivo antifungal testing and are presented as a framework for potential future studies on this compound.
Murine Model of Systemic Candidiasis
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Mice are infected via intravenous (i.v.) injection into the lateral tail vein with 1 x 105Candida albicans cells suspended in 0.1 mL of sterile saline.
-
Treatment: Treatment with the antifungal agent (e.g., this compound, fluconazole) or a vehicle control is initiated 24 hours post-infection. The drug is administered at specified doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., intraperitoneal, oral gavage).
-
Outcome Measures:
-
Survival: Mice are monitored daily for a predetermined period (e.g., 21 days), and survival rates are recorded.
-
Fungal Burden: A subset of mice is euthanized at specific time points (e.g., day 7 post-infection). Organs such as the kidneys and brain are aseptically removed, homogenized, and plated on appropriate agar (B569324) media (e.g., Sabouraud Dextrose Agar) to determine the number of colony-forming units (CFU) per gram of tissue.
-
Murine Model of Invasive Aspergillosis
-
Animal Model: Immunocompromised male BALB/c mice. Immunosuppression is induced by intraperitoneal (i.p.) injection of cyclophosphamide (B585) (e.g., 150 mg/kg) on days -2 and +3 relative to infection.
-
Infection: Mice are intranasally inoculated with a suspension of Aspergillus fumigatus conidia (e.g., 2 x 107 conidia per mouse).
-
Treatment: Antifungal therapy is initiated 24 hours after infection and administered for a specified duration (e.g., 7 days).
-
Outcome Measures:
-
Survival: Survival is monitored daily for a period of, for example, 14 days.
-
Fungal Burden: Lungs are harvested at set time points, homogenized, and serially diluted for CFU enumeration on agar plates.
-
Visualizations
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves its direct interaction with glucosylceramides in the fungal cell membrane, leading to membrane permeabilization and subsequent cell death.
Caption: Proposed mechanism of this compound antifungal activity.
Experimental Workflow for In Vivo Antifungal Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel antifungal agent like this compound.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal activity of this compound against azole-susceptible and -resistant Aspergillus fumigatus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vivo Synergy of Amphotericin B plus Posaconazole in Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Amphotericin B or Itraconazole in a Murine Model of Central Nervous System Aspergillus Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ETD151 and Other Insect Defensins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insect defensin (B1577277) ETD151 with other notable insect defensins, supported by available experimental data. The focus is on antimicrobial activity, mechanism of action, and the underlying signaling pathways.
Introduction to Insect Defensins
Insect defensins are a crucial component of the innate immune system of insects, providing a first line of defense against a broad spectrum of pathogens, including bacteria and fungi. These small, cationic peptides are characterized by a conserved structural motif known as the cysteine-stabilized αβ (CSαβ) motif, which consists of an α-helix and two antiparallel β-sheets stabilized by three or four disulfide bonds. While sharing a common structural scaffold, insect defensins exhibit considerable sequence diversity, which translates into a wide range of antimicrobial specificities and potencies.
This compound: An Optimized Butterfly Defensin
This compound is a 44-residue antifungal peptide that has been optimized from butterfly defensins. It has garnered significant interest due to its potent activity against a variety of fungal pathogens, including those that have developed resistance to conventional antifungal drugs.
Comparative Performance Analysis
This section presents a comparative overview of the antimicrobial activity of this compound and other well-characterized insect defensins, namely Heliomicin (from which this compound is derived) and Drosomycin (B1143007) from Drosophila melanogaster.
Antimicrobial Activity
The efficacy of antimicrobial peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The half-maximal inhibitory concentration (IC50) is another common measure.
| Defensin | Organism | Target Microorganism | MIC (µM) | IC50 (µM) | Reference(s) |
| This compound | Optimized from Butterfly | Candida albicans (wild-type) | 0.65 | - | [1] |
| Pichia pastoris (wild-type) | 0.65 | - | [1] | ||
| Candida albicans (Δgcs mutant) | > 40 | - | [1] | ||
| Pichia pastoris (Δgcs mutant) | > 40 | - | [1] | ||
| Novosphingobium capsulatum | - | ~75 | [1][2] | ||
| Various Candida species | 0.16 - 0.64 | - | [3] | ||
| Heliomicin | Heliothis virescens (Tobacco budworm) | Candida albicans | - | 12.5 µg/mL | [3] |
| Drosomycin | Drosophila melanogaster (Fruit fly) | Aspergillus fumigatus | 6.25 | - | [4] |
| Candida albicans | Inactive | - | [4] | ||
| Cryptococcus neoformans | Inactive | - | [4] | ||
| Tenecin 1 | Tenebrio molitor (Mealworm) | Staphylococcus aureus | - | - | [5] |
| Galleria Defensin | Galleria mellonella (Greater wax moth) | Legionella dumoffii | Moderately sensitive at 40 µg/mL | - | [6] |
Mechanism of Action and Signaling Pathways
Insect defensins employ diverse mechanisms to combat microbial invaders. A primary mode of action involves interaction with and disruption of the microbial cell membrane. However, some defensins also interact with specific molecular targets, triggering downstream signaling cascades that lead to cell death.
This compound: Targeting Fungal Glucosylceramides
Recent studies have elucidated that the antifungal activity of this compound is critically dependent on the presence of glucosylceramides (GlcCer) in the fungal cell membrane. This compound directly binds to these glycosphingolipids, leading to membrane disruption and the modulation of multiple intracellular pathways.[1][7][8] A proteomic analysis of Botrytis cinerea treated with this compound revealed the significant modulation of over 300 proteins involved in at least six key molecular pathways:
-
Spliceosome
-
Ribosome
-
Protein processing in the endoplasmic reticulum
-
Endocytosis
-
MAPK signaling pathway
-
Oxidative phosphorylation
This multifaceted mechanism of action makes this compound a promising candidate for overcoming antifungal resistance.[3]
Drosomycin: A Key Player in Drosophila Antifungal Defense
The expression of drosomycin in Drosophila melanogaster is tightly regulated by the Toll and Immune Deficiency (IMD) signaling pathways, which are evolutionarily conserved innate immunity pathways.[7][9][10] The Toll pathway is primarily activated by fungal and Gram-positive bacterial infections, leading to the activation of the NF-κB-like transcription factors Dorsal and DIF (Dorsal-related immunity factor), which in turn induce the expression of drosomycin.[11] The IMD pathway, typically activated by Gram-negative bacteria, can also contribute to drosomycin expression in certain tissues.[10]
Heliomicin
Heliomicin, the parent molecule of this compound, also interacts with fungal glucosylceramides.[3] While its downstream signaling effects are not as extensively characterized as those of this compound, it is presumed to have a similarly multifaceted mechanism of action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the defensins is determined using a standardized broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with some modifications for peptides.
Protocol Outline:
-
Peptide Preparation: A stock solution of the defensin is prepared and serially diluted in a suitable broth medium (e.g., RPMI 1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: The microbial strain is cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL for yeast).
-
Inoculation: The standardized microbial suspension is added to each well of the microtiter plate containing the diluted peptide.
-
Incubation: The plate is incubated at an optimal temperature and for a sufficient duration to allow for microbial growth in the control wells (without peptide).
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Proteomic Analysis of this compound's Effect on Botrytis cinerea
The proteomic changes induced by this compound in B. cinerea were investigated using a combination of mass spectrometry-based techniques.
Experimental Workflow Outline:
-
B. cinerea Culture and Treatment: Mycelia of B. cinerea are cultured and then treated with this compound at a concentration above its half-maximal inhibitory concentration.
-
Protein Extraction: Total proteins are extracted from the treated and untreated (control) mycelia.
-
Protein Separation and Identification:
-
MALDI Profiling: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to generate molecular mass fingerprints of the peptide/protein composition.
-
Gel-Free Bottom-Up Proteomics (LC-MS/MS): Proteins are enzymatically digested into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) for identification and quantification.
-
-
Data Analysis: The identified proteins are quantified, and those that are significantly modulated in the this compound-treated samples compared to the control are identified.
-
Pathway Analysis: The modulated proteins are mapped to known biological pathways (e.g., using the KEGG database) to elucidate the molecular mechanisms affected by the defensin.
Conclusion
This compound stands out as a potent antifungal peptide with a multifaceted mechanism of action that is dependent on the presence of glucosylceramides in the fungal membrane. Its ability to disrupt multiple essential cellular pathways makes it a promising candidate for the development of novel antifungal therapeutics, particularly in the context of rising drug resistance. Compared to other insect defensins like Drosomycin, which has a more restricted antifungal spectrum, this compound and its parent molecule Heliomicin demonstrate broader and more potent activity against clinically relevant fungal pathogens. Further research into the detailed molecular interactions and signaling cascades triggered by these defensins will be crucial for their translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drosomycin-Like Defensin, a Human Homologue of Drosophila melanogaster Drosomycin with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Legionella dumoffii Activity of Galleria mellonella Defensin and Apolipophorin III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdbonline.org [sdbonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Toll and IMD Pathways Synergistically Activate an Innate Immune Response in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drosomycin, an essential component of antifungal defence in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of ETD151's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
ORLÉANS, France – December 16, 2025 – In the ongoing battle against invasive fungal infections, the novel antifungal peptide ETD151 has emerged as a promising candidate. This guide provides a comprehensive cross-validation of this compound's mechanism of action, objectively comparing its performance with established antifungal agents. This document is intended for researchers, scientists, and drug development professionals actively seeking innovative solutions to combat fungal pathogens.
Executive Summary
This compound, a synthetic peptide derived from an insect defensin (B1577277), exhibits a distinct mechanism of action by targeting glucosylceramides (GlcCer) within the fungal cell membrane. This interaction leads to membrane disruption and subsequent fungal cell death. This guide presents a comparative analysis of this compound against three major classes of antifungal drugs: polyenes (Amphotericin B), azoles (Fluconazole), and echinocandins (Caspofungin). The comparison encompasses their mechanisms of action, in vitro activity, and in vivo efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Different Targets
The primary difference between this compound and conventional antifungals lies in their cellular targets. While established drugs target ergosterol (B1671047) or cell wall synthesis, this compound hones in on a specific lipid component of the fungal membrane.
-
This compound: Binds directly to glucosylceramides (GlcCer), crucial components of the fungal cell membrane, leading to membrane permeabilization and cell death. This targeted approach is effective against a broad spectrum of fungal pathogens.[1][2] A proteomic study on Botrytis cinerea revealed that this compound modulates over 300 proteins involved in at least six molecular pathways.[1]
-
Polyenes (Amphotericin B): Bind to ergosterol, a major sterol in fungal cell membranes, forming pores that lead to leakage of intracellular components and cell death.
-
Azoles (Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the synthesis of ergosterol. This disruption of ergosterol production alters membrane fluidity and function.
-
Echinocandins (Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall instability and lysis.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of antifungal agents is a critical determinant of their potential clinical utility. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and comparator drugs against key fungal pathogens. MIC values represent the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Key Findings |
| This compound | Candida albicans | Micromolar concentrations | Active against various pathogenic fungi.[3] |
| Aspergillus fumigatus | - | Significantly reduces hyphal growth by 89% and metabolic activity by 70%.[4][5] | |
| Cryptococcus neoformans | Micromolar concentrations | Active against various pathogenic fungi.[3] | |
| Amphotericin B | Candida spp. | 0.25 - 1 | Generally potent against most Candida species. |
| Aspergillus spp. | 0.5 - 2 | Remains a key agent for aspergillosis. | |
| Fluconazole | Candida albicans | 0.25 - 2 | Susceptibility can vary, with resistance emerging. |
| Candida glabrata | 8 - >64 | Often exhibits higher resistance. | |
| Aspergillus spp. | Generally resistant | Not typically used for aspergillosis. | |
| Caspofungin | Candida spp. | 0.03 - 2 | Potent activity against most Candida species. |
| Aspergillus spp. | 0.015 - 0.5 | Effective against Aspergillus species. |
Note: MIC values can vary depending on the specific isolate and testing methodology.
In Vivo Efficacy: Performance in Preclinical Models
Preclinical animal models are essential for evaluating the in vivo efficacy and safety of new antifungal candidates. Murine models of disseminated candidiasis and invasive aspergillosis are widely used to mimic human infections.
| Antifungal Agent | Animal Model | Dosing Regimen | Key Outcomes |
| This compound | Murine Candidiasis & Aspergillosis | Not specified | Reported to be more effective than Amphotericin B.[3] |
| Amphotericin B | Murine Candidiasis | 1 mg/kg/day | Increased survival rates in mice infected with certain Candida auris clades. |
| Murine Aspergillosis | 3 mg/kg/day | Significant reduction in fungal burden. | |
| Fluconazole | Murine Candidiasis | 10-20 mg/kg/day | Effective in reducing fungal burden and improving survival. |
| Caspofungin | Murine Candidiasis | 0.5-1 mg/kg/day | Significant reduction in kidney fungal burden. |
| Murine Aspergillosis | 1 mg/kg/day | Improved survival rates. |
Experimental Protocols
To ensure transparency and reproducibility, this section provides detailed methodologies for key experiments cited in this guide.
In Vitro Susceptibility Testing: Broth Microdilution Method
References
- 1. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of this compound against azole-susceptible and -resistant Aspergillus fumigatus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ETD151: A Potent Antifungal with High Selectivity for Fungal Cells Over Mammalian Counterparts
A comprehensive analysis of the synthetic peptide ETD151 reveals a significant therapeutic window, demonstrating high potency against a broad spectrum of fungal pathogens while exhibiting minimal to no cytotoxicity towards mammalian cells. This selective toxicity is attributed to its unique mechanism of action, which targets a specific lipid component present in fungal cell membranes that is largely absent in mammalian cells.
This compound, a synthetic peptide optimized from an insect defensin (B1577277), has emerged as a promising candidate in the fight against fungal infections. Extensive in vitro studies have demonstrated its efficacy in inhibiting the growth of various clinically relevant fungi. This guide provides a comparative overview of the cytotoxic effects of this compound on fungal and mammalian cells, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Cytotoxicity: Fungal vs. Mammalian Cells
Quantitative analysis of this compound's cytotoxic activity highlights its remarkable selectivity for fungal pathogens. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is significantly lower for a wide range of fungal species compared to mammalian cells.
| Fungal Species | IC50 (µM) |
| Aspergillus fumigatus | 1.3 |
| Candida albicans | 0.13 |
| Cryptococcus neoformans | 0.32 |
| Lomentospora prolificans | 0.02 |
| Fusarium solani | 0.08 |
| Pichia pastoris | 0.13 |
| Botrytis cinerea | 0.59 |
| Novosphingobium capsulatum (GSL-containing bacterium) | ~75 |
| Mammalian Cell Type | Cytotoxicity |
| Primary Human Bronchial Epithelial Cells (PHBECs) | No cytotoxicity observed[1] |
| Murine Model (in vivo) | Non-toxic after systemic administration[2] |
Note: Specific IC50 values for a broad range of mammalian cell lines are not extensively published, as studies have primarily focused on the antifungal efficacy and have consistently reported a lack of mammalian cell toxicity at therapeutic concentrations.
Mechanism of Action: Targeting Fungal Glucosylceramides
The selective toxicity of this compound stems from its ability to specifically target glucosylceramides (GlcCer), a class of glycosphingolipids (GSLs) that are abundant in the cell membranes of fungi.[3][4][5] In contrast, these lipids are not major components of mammalian cell membranes. This difference in membrane composition forms the basis of this compound's therapeutic window.
Upon binding to fungal GlcCer, this compound disrupts the integrity of the cell membrane, leading to permeabilization and subsequent cell death.[2] A proteomic study conducted on the phytopathogenic fungus Botrytis cinerea revealed that this compound's activity extends beyond simple membrane disruption. The study identified that this compound modulates over 300 proteins, impacting at least six critical molecular pathways.[5]
Caption: Mechanism of this compound action on fungal cells.
Experimental Protocols
The following sections detail the general methodologies used to assess the cytotoxicity of this compound.
Fungal Susceptibility Testing (Broth Microdilution Assay)
This assay determines the minimum inhibitory concentration (MIC) or IC50 of this compound against various fungal species.
-
Fungal Culture Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar for B. cinerea) and incubated to obtain sufficient growth. Spores or conidia are harvested and suspended in a suitable broth (e.g., Potato Dextrose Broth). The suspension is adjusted to a standardized concentration.
-
Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized fungal suspension is added to each well of the microtiter plate containing the this compound dilutions. The plates are then incubated at an optimal temperature (e.g., 21°C for B. cinerea) for a specified period (e.g., 48-72 hours).
-
Growth Inhibition Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm). The IC50 is calculated as the concentration of this compound that inhibits 50% of fungal growth compared to a drug-free control. A resazurin-based viability assay can also be used, where metabolically active cells reduce the non-fluorescent dye to a fluorescent product.[6]
Caption: Workflow for determining the antifungal activity of this compound.
Mammalian Cell Cytotoxicity Assay (MTT or LDH Assay)
These assays are employed to evaluate the effect of this compound on the viability and membrane integrity of mammalian cells.
-
Cell Culture: Mammalian cells, such as primary human bronchial epithelial cells (PHBECs), are cultured in an appropriate medium and seeded into 96-well plates at a specific density.[1] The cells are allowed to adhere and grow for 24 hours.
-
Treatment with this compound: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium without this compound) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The cells are incubated with this compound for a defined period, typically 24 to 72 hours.
-
Viability/Cytotoxicity Assessment:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage. The amount of LDH released is proportional to the number of dead or damaged cells.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.
Conclusion
References
- 1. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating GlcCer as the Primary Target of the Antifungal Peptide ETD151: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ETD151, a promising antifungal peptide, with alternative therapeutic strategies. We present supporting experimental data validating Glucosylceramide (GlcCer) as its primary molecular target and offer detailed methodologies for key validation experiments.
Executive Summary
Data Presentation: this compound Performance Metrics
The following tables summarize the quantitative data validating the antifungal efficacy of this compound and its specific interaction with GlcCer.
Table 1: Antifungal Activity of this compound against Wild-Type and GlcCer-Deficient (Δgcs) Fungal Strains
| Fungal Species | Strain | GlcCer Presence | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Candida albicans | Wild-Type | Yes | 0.65 | [6] |
| Candida albicans | Δgcs | No | > 40 | [6] |
| Pichia pastoris | Wild-Type | Yes | 0.65 | [6] |
| Pichia pastoris | Δgcs | No | > 40 | [6] |
| Botrytis cinerea | Wild-Type | Yes | IC50 ~2.8 | |
| Novosphingobium capsulatum | Wild-Type | Yes | IC50 ~75 | [2] |
Table 2: Binding Affinity of this compound for GlcCer-Containing Liposomes
| Ligand | Dissociation Constant (Kd) (µM) | Experimental Method | Reference |
| Liposomes with methylated GlcCer | 0.7 | Microscale Thermophoresis (MST) | [4] |
| Liposomes with non-methylated GlcCer | 5.3 | Microscale Thermophoresis (MST) | [4] |
| Liposomes with GlcCer from B. cinerea | ~0.5 | Microscale Thermophoresis (MST) | [4] |
Comparative Analysis with Alternative Antifungal Peptides
While this compound's direct targeting of GlcCer is a key feature, other antifungal peptides employ different mechanisms. Understanding these alternatives provides context for the novelty and potential advantages of this compound.
Table 3: Comparison of this compound with Other Antifungal Agents
| Antifungal Agent | Primary Target | Mechanism of Action | Key Characteristics |
| This compound | Glucosylceramide (GlcCer) | Direct binding to GlcCer, leading to membrane disruption and induction of toxic effects.[1][7] | High affinity for methylated fungal GlcCer.[4][8] Active against a broad range of fungal pathogens.[1][9] |
| RsAFP2 | Glucosylceramide (GlcCer) | Binds to GlcCer, inducing a signaling cascade that results in the production of reactive oxygen species (ROS) and fungal cell death.[4] | A plant defensin (B1577277) from radish seeds. Its antifungal activity correlates with the GlcCer content in Candida species.[4][5] |
| Heliomicin (B1576475) | Glucosylceramide (GlcCer) | A naturally occurring insect defensin from which this compound was optimized. It also interacts with fungal GlcCer.[9][10] | Displays sequence similarities to both plant and other insect defensins.[9] |
| Theonellamides | 3-beta-hydroxysterols (e.g., ergosterol) | Binds to sterols in the fungal membrane, causing membrane damage and activating Rho1-mediated 1,3-beta-D-glucan synthesis.[1][11] | A class of bicyclic peptides derived from marine sponges.[1] |
| Papuamides | Viral and cellular membranes | Exhibits anti-HIV activity by acting as an entry inhibitor with a direct virucidal mechanism.[7][12] Also shows cytotoxic activity against cancer cell lines.[12][13] | Cyclic depsipeptides isolated from marine sponges.[12] |
Experimental Protocols
Detailed methodologies for the key experiments that validate GlcCer as the primary target of this compound are provided below.
Microscale Thermophoresis (MST) for Measuring Binding Affinity
This protocol outlines the steps to quantify the binding affinity between fluorescently labeled this compound and GlcCer-containing liposomes.
a. Materials:
-
Fluorescently labeled this compound (e.g., Atto647-ETD151)[8]
-
Phosphatidylcholine (PC)
-
Fungal Glucosylceramide (methylated and non-methylated)
-
Liposome (B1194612) extrusion equipment
-
MST capillaries[14]
-
Binding buffer (e.g., PBS)
b. Protocol:
-
Liposome Preparation: Prepare PC liposomes containing 10 mol% of either methylated or non-methylated fungal GlcCer. Control liposomes should be 100% PC. Extrude the liposomes through a 100 nm membrane to create large unilamellar vesicles (LUVs).
-
Sample Preparation: Prepare a serial dilution of the GlcCer-containing liposomes in the binding buffer. The concentration of fluorescently labeled this compound should be kept constant (e.g., 50 nM).[8]
-
MST Measurement: Load the samples into MST capillaries and perform the MST measurement according to the instrument's instructions. The instrument uses an infrared laser to create a microscopic temperature gradient, and the movement of the fluorescently labeled this compound along this gradient is monitored.[16][17]
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the liposome concentration. The dissociation constant (Kd) is determined by fitting the data to a binding model using the instrument's analysis software.[18]
Fluorescence Microscopy for Localization of this compound
This protocol describes how to visualize the localization of this compound on fungal cells.
a. Materials:
-
Fluorescently labeled this compound or a fungal strain expressing a fluorescently tagged this compound.
-
Fungal culture (e.g., Botrytis cinerea)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets[19]
-
Fixation and permeabilization reagents (e.g., paraformaldehyde and Triton X-100), if required.
b. Protocol:
-
Sample Preparation: Incubate fungal cells (e.g., spores or mycelia) with the fluorescently labeled this compound for a defined period.
-
Washing: Gently wash the cells with buffer to remove unbound peptide.
-
Mounting: Mount the cells on a microscope slide.
-
Imaging: Visualize the samples using a fluorescence microscope. The localization of the fluorescence signal will indicate where this compound binds to the fungal cells.[13][19] Images are captured using a sensitive camera.[12]
Antifungal Susceptibility Testing of GlcCer-Deficient (Δgcs) Mutants
This protocol details the method to confirm the requirement of GlcCer for this compound's antifungal activity.
a. Materials:
-
Wild-type fungal strain (e.g., Candida albicans)
-
Corresponding GlcCer-deficient (Δgcs) mutant strain
-
Fungal growth medium
-
This compound
-
Microtiter plates
-
Plate reader
b. Protocol:
-
Strain Generation (General Overview): The Δgcs mutant is typically generated by homologous recombination, where the gene encoding glucosylceramide synthase (GCS) is replaced with a selectable marker. Successful gene deletion is confirmed by PCR and sequencing.[20]
-
Susceptibility Assay: Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against both the wild-type and the Δgcs strains.
-
Incubation: Inoculate a fixed concentration of fungal cells into the wells of a microtiter plate containing serial dilutions of this compound.
-
Growth Measurement: After incubation, measure the fungal growth (e.g., by optical density at 600 nm) using a plate reader.
-
MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible fungal growth. A significantly higher MIC for the Δgcs mutant compared to the wild-type strain confirms that GlcCer is essential for the antifungal activity of this compound.[6]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. uib.no [uib.no]
- 3. Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of the Antifungal Plant Defensin RsAFP2 against Candida Isolates and Its In Vivo Efficacy in Prophylactic Murine Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review [mdpi.com]
- 7. Solution Structures of the Antifungal Heliomicin and a Selected Variant with both Antibacterial and Antifungal Activities, | CoLab [colab.ws]
- 8. Solution structures of the antifungal heliomicin and a selected variant with both antibacterial and antifungal activities. | Semantic Scholar [semanticscholar.org]
- 9. Solution structures of the antifungal heliomicin and a selected variant with both antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence localization microscopy: The transition from concept to biological research tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Localization-Based Super-Resolution Imaging of Cellular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nanotempertech.com [nanotempertech.com]
- 19. Advanced fluorescence microscopy techniques for the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of fungal cell wall mutants using susceptibility assays based on Calcofluor white and Congo red - PubMed [pubmed.ncbi.nlm.nih.gov]
ETD151 vs. Fluconazole: A Comparative Analysis Against Resistant Candida Species
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance in Candida species presents a significant challenge to global health. Fluconazole (B54011), a widely used azole antifungal, is increasingly rendered ineffective by various resistance mechanisms. This guide provides a comparative overview of ETD151, a promising antifungal peptide, and fluconazole, with a focus on their activity against resistant Candida species, based on available experimental data.
Executive Summary
This compound, a synthetic peptide optimized from butterfly defensins, demonstrates a distinct mechanism of action that circumvents known fluconazole resistance pathways in fungi. While direct head-to-head comparative studies with quantitative data on a broad range of fluconazole-resistant Candida species are not yet available in the reviewed literature, the existing evidence suggests this compound's potential as a valuable alternative or complementary therapeutic agent. Fluconazole targets the ergosterol (B1671047) biosynthesis pathway, and resistance is commonly mediated by alterations in this pathway or by increased drug efflux. In contrast, this compound's efficacy is dependent on the presence of glucosylceramides (GlcCer) in the fungal cell membrane, a target not affected by fluconazole resistance mechanisms.
Mechanism of Action
This compound: Targeting Fungal Glucosylceramides
This compound exerts its antifungal effect by binding to glucosylceramides (GlcCer), which are essential components of fungal cell membranes.[1][2][3][4][5] This interaction leads to a multifaceted mechanism of action, including membrane disruption and the modulation of over 300 proteins involved in at least six molecular pathways in fungi like Botrytis cinerea.[2][4] The activity of this compound is contingent on the presence of GlcCer, as demonstrated by the resistance of Candida albicans mutants lacking the gene for glucosylceramide synthase.[1][2]
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole is a triazole antifungal that inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene.[6] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and function, leading to fungal cell growth arrest.
Mechanisms of Fluconazole Resistance in Candida Species
Resistance to fluconazole in Candida is a complex phenomenon involving several key mechanisms:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing its affinity for fluconazole.
-
Overexpression of ERG11: Increased production of the target enzyme can overcome the inhibitory effect of fluconazole.
-
Efflux Pump Overexpression: Upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters leads to the active removal of fluconazole from the fungal cell, preventing it from reaching its target.[6]
-
Alterations in Sterol Biosynthesis Pathway: Mutations in other genes in the ergosterol pathway, such as ERG3, can allow the fungus to bypass the need for the step blocked by fluconazole.[6]
The following diagram illustrates the primary signaling pathways associated with fluconazole resistance in Candida.
Comparative Efficacy: A Qualitative Assessment
Due to the lack of direct comparative studies, a quantitative head-to-head comparison is not possible at this time. However, based on the differing mechanisms of action, a qualitative assessment can be made.
This compound:
-
Potential against Fluconazole-Resistant Strains: Because this compound targets GlcCer, it is expected to be active against Candida strains that have developed resistance to fluconazole through ERG11 mutations, ERG11 overexpression, or efflux pump upregulation.
-
Activity against Intrinsically Resistant Species: Species like Candida krusei, which exhibit intrinsic resistance to fluconazole, are likely to be susceptible to this compound, provided they possess GlcCer in their cell membranes.
-
Broad-Spectrum Potential: this compound has shown activity against a range of fungal pathogens, including Aspergillus fumigatus (both azole-susceptible and -resistant strains), suggesting a broad antifungal spectrum.[7]
Fluconazole:
-
Ineffective against Resistant Strains: By definition, fluconazole has reduced or no efficacy against resistant Candida species.
-
Species-Dependent Activity: The effectiveness of fluconazole varies among Candida species, with higher rates of resistance observed in non-albicans species such as C. glabrata, C. parapsilosis, and C. auris.[6]
Experimental Data
While direct comparative data is lacking, the following tables summarize available information on the activity of this compound and the resistance patterns of fluconazole.
Table 1: In Vitro Activity of this compound against Fungal Pathogens
| Fungal Species | Strain Type | Assay | Endpoint | Result | Reference |
| Candida albicans | Wild-type | Broth microdilution | - | Active | [2] |
| Candida albicans | Δgcs (lacks GlcCer) | Broth microdilution | - | Resistant | [1][2] |
| Aspergillus fumigatus | Azole-susceptible & -resistant | Resazurin-based assay | MA50 | Significant reduction in metabolic activity | [7] |
| Botrytis cinerea | Multidrug-resistant | - | - | Active | [1][2] |
MA50: Minimum concentration that inhibits metabolic activity by 50%
Table 2: Fluconazole Resistance in Various Candida Species
| Candida Species | Prevalence of Resistance | Common Resistance Mechanisms | Reference |
| Candida albicans | Low (0.5-2%) | Efflux pumps, ERG11 mutations | [6] |
| Candida glabrata | High (11-13%) | Efflux pumps (ABC transporters) | [6] |
| Candida parapsilosis | Moderate (2-6%) | ERG11 mutations | [6] |
| Candida tropicalis | Moderate (4-9%) | ERG11 overexpression, efflux pumps | [6] |
| Candida krusei | Intrinsic | Reduced target affinity | [6] |
| Candida auris | Very High (>90%) | Multiple, including ERG11 mutations | [6] |
Experimental Protocols
Antifungal Susceptibility Testing (AST) - General Workflow
The following diagram outlines a general workflow for antifungal susceptibility testing, which can be adapted for both this compound and fluconazole.
Specific Protocol for this compound Susceptibility (Resazurin-based Assay)
A resazurin-based assay was utilized to determine the metabolic activity of Aspergillus fumigatus in the presence of this compound.[7] This method can be adapted for Candida species.
-
Inoculum Preparation: A suspension of 10^5 conidia/mL is prepared in Sabouraud broth.
-
Drug Combination: The fungal suspension is incubated with the desired concentrations of this compound.
-
Resazurin (B115843) Addition: After a 15-hour incubation at 37°C, 100 µL of 0.001% resazurin is added to each well.
-
Incubation: Plates are further incubated at 37°C for 15 hours.
-
Data Analysis: The metabolic activity is quantified by measuring the fluorescence or absorbance of the reduced resazurin (resorufin). The MA50 (the concentration of the drug that inhibits metabolic activity by 50%) is then determined.
Glucosylceramide Binding Assay
To confirm the interaction between this compound and GlcCer, a microscale thermophoresis (MST) assay can be employed.[1][4]
-
Labeling: this compound is labeled with a fluorescent dye (e.g., Atto647).
-
Liposome Preparation: Liposomes are prepared with and without fungal GlcCer.
-
Binding Reaction: The labeled this compound is incubated with varying concentrations of the liposomes.
-
MST Measurement: The movement of the fluorescently labeled this compound in a temperature gradient is measured.
-
Data Analysis: Changes in the thermophoretic movement upon binding are used to determine the dissociation constant (Kd), indicating the binding affinity.
Conclusion and Future Directions
This compound presents a promising alternative to fluconazole for the treatment of infections caused by resistant Candida species due to its distinct mechanism of action targeting fungal glucosylceramides. Its potential to bypass common fluconazole resistance mechanisms is a significant advantage. However, to fully assess its clinical potential, further research is imperative. Specifically, studies that directly compare the in vitro and in vivo efficacy of this compound and fluconazole against a comprehensive panel of well-characterized fluconazole-resistant Candida isolates are crucial. Such studies should provide quantitative data, including MICs, minimum fungicidal concentrations (MFCs), and time-kill kinetics, to allow for a robust comparison and to guide future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The antimicrobial activity of this compound defensin is dictated by the presence of glycosphingolipids in the targeted organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Proteomics of Fungal Response to ETD151: A Guide for Researchers
An In-depth Analysis of ETD151's Impact on the Botrytis cinerea Proteome, with a Comparative Look at Other Antifungal Agents
This guide provides a comprehensive analysis of the proteomic shifts in the fungal pathogen Botrytis cinerea in response to the antifungal peptide this compound. For comparative purposes, this guide also reviews proteomic data from studies on other antifungal compounds, namely benzothiazole (B30560) and essential oils, to offer a broader perspective on the molecular responses of B. cinerea to different inhibitory agents. This document is intended for researchers, scientists, and drug development professionals working in mycology, proteomics, and antifungal drug discovery.
Introduction to this compound and its Antifungal Activity
This compound is an antifungal peptide that demonstrates significant activity against a range of filamentous fungi and yeasts.[1] Its primary mechanism of action involves the targeting of glucosylceramides (GlcCer), essential components of the fungal cell membrane. This interaction disrupts membrane integrity and triggers a cascade of downstream cellular responses, ultimately leading to fungal growth inhibition.[1] Proteomic studies have been instrumental in elucidating the specific molecular pathways affected by this compound in Botrytis cinerea, a notorious plant pathogen responsible for gray mold disease.
Comparative Proteomic Analysis of Antifungal Treatments on Botrytis cinerea
This section presents a comparative summary of the proteomic responses of Botrytis cinerea to this compound, benzothiazole, and essential oils. The data is compiled from multiple independent studies to highlight both common and distinct cellular responses to these antifungal agents.
Quantitative Proteomic Data Summary
The following tables summarize the key quantitative findings from the respective proteomic studies.
Table 1: Proteomic Response of B. cinerea to this compound *
| Total Proteins Identified | Differentially Abundant Proteins | Key Affected Pathways | Reference |
| Not specified in abstract | 340 | Spliceosome, Ribosome, Protein processing in ER, Endocytosis, MAPK signaling, Oxidative phosphorylation | [Aumer et al., 2020][1] |
*Detailed quantitative data such as protein IDs, fold changes, and p-values were not available in the public abstract. Access to the full publication and its supplementary materials is required for a comprehensive quantitative summary.
Table 2: Proteomic Response of B. cinerea to Benzothiazole
| Total Proteins Identified | Differentially Abundant Proteins (DEPs) | Key Affected Pathways | Reference |
| 5,110 | 378 | Carbohydrate metabolism, Oxidation-reduction processes, Energy production, Glyoxylate cycle | [Cui et al., 2021][2][3][4][5] |
Table 3: Proteomic Response of B. cinerea to Lemon and Lemongrass Essential Oils
| Total Proteins Identified | Differentially Abundant Proteins (Unique) | Key Affected Pathways | Reference |
| 42 | 13 | Translation initiation, Antioxidant activity, Protein macromolecule adaptor activity, Microtubule motor activity | [Mathabe et al., 2023][6][7] |
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting and reproducing proteomic findings. This section outlines the protocols used in the cited studies.
Proteomic Analysis of B. cinerea Treated with this compound
-
Fungal Culture and Treatment: Botrytis cinerea mycelia were grown for three days before being treated with varying concentrations of this compound.[1]
-
Protein Extraction and Preparation: A gel-free, bottom-up proteomics approach was employed. Specific details on protein extraction, digestion, and peptide purification were not available in the abstract.
-
Mass Spectrometry: Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) was used for protein identification and quantification.[1]
-
Data Analysis: The acquired mass spectrometry data was analyzed to identify and quantify proteins, followed by mapping the differentially abundant proteins to KEGG pathways.[1]
Proteomic Analysis of B. cinerea Treated with Benzothiazole
-
Fungal Culture and Treatment: Botrytis cinerea was exposed to 2.5 µl/liter of benzothiazole for 12, 24, and 48 hours.[2][4]
-
Protein Extraction and Digestion: Proteins were extracted from fungal mycelia. The study utilized an isobaric tags for relative and absolute quantitation (iTRAQ) based approach.
-
Mass Spectrometry: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Data Analysis: Protein identification and quantification were performed, with a threshold of a 1.5-fold change and a q-value < 0.05 used to determine significantly differentially expressed proteins.[2]
Proteomic Analysis of B. cinerea Treated with Essential Oils
-
Fungal Culture and Treatment: B. cinerea cultures were supplemented with lemon and lemongrass essential oils individually (20 mg/L) and in combination. Mycelia were harvested after 7 days for proteomic analysis.
-
Protein Extraction and Preparation: Mycelia were harvested and proteins were extracted.
-
Mass Spectrometry: The protein samples were analyzed by LC-MS/MS. The raw data is available via ProteomeXchange with the identifier PXD038894.[6][7]
-
Data Analysis: MS-generated files were processed using Proteome Discoverer software for protein identification and quantification.[7]
Visualization of Affected Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and the general experimental workflows for proteomic analysis.
Signaling Pathways Modulated by this compound in Botrytis cinerea
Caption: this compound targets glucosylceramides, leading to widespread disruption of key cellular pathways.
General Experimental Workflow for Fungal Proteomics
Caption: A generalized workflow for the proteomic analysis of fungal response to antifungal agents.
Conclusion
The comparative analysis of the proteomic response of Botrytis cinerea to this compound, benzothiazole, and essential oils reveals the multifaceted and compound-specific nature of antifungal action. This compound induces a broad disruption of fundamental cellular processes, including protein synthesis, processing, and signaling. In contrast, benzothiazole primarily impacts metabolic and energy production pathways, while essential oils appear to affect a more select group of proteins involved in specific cellular activities. This comparative guide underscores the power of proteomics in dissecting the mechanisms of action of novel and existing antifungal compounds, providing a valuable resource for the development of next-generation fungal control strategies. Further research, including direct comparative proteomic studies under standardized conditions, is warranted to build a more comprehensive understanding of the fungal response to a diverse array of antifungal agents.
References
- 1. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Comparative Analysis of Botrytis cinerea in Response to the Microbial Secondary Metabolite Benzothiazole Using iTRAQ-Based Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic and proteomic exploration into the inhibitory activities of lemongrass and lemon essential oils against Botrytis cinerea (causative pathogen of gray mold) - Royal Agricultural University Repository [rau.repository.guildhe.ac.uk]
- 7. Frontiers | Enzymatic and proteomic exploration into the inhibitory activities of lemongrass and lemon essential oils against Botrytis cinerea (causative pathogen of gray mold) [frontiersin.org]
Assessing the Synergistic Potential of ETD151 with Conventional Antifungal Agents
For Immediate Release
Orléans, France – In the global effort to combat the growing threat of antifungal resistance, the novel defensin-like peptide ETD151 has emerged as a promising candidate. This guide provides an in-depth comparison of the synergistic effects of this compound when used in combination with conventional antifungal drugs. The data presented herein is intended for researchers, scientists, and drug development professionals actively seeking innovative therapeutic strategies against invasive fungal infections.
This compound is a 44-residue peptide, optimized from butterfly defensins, that exhibits potent antifungal activity. Its mechanism of action is contingent on the presence of glucosylceramides (GlcCer) within the fungal membrane. This compound directly binds to these lipids, instigating a multifaceted cascade of events including membrane disruption and the modulation of various molecular pathways. This unique mechanism makes this compound a compelling agent for combination therapies, potentially enhancing the efficacy of existing antifungal arsenals.
Synergistic Effects of this compound with Other Antifungals
While specific quantitative data on the synergistic interactions of this compound with common antifungal classes such as azoles, echinocandins, and polyenes is not yet publicly available in peer-reviewed literature, a recent study investigated the potential of this compound in combination with conventional agents against clinical isolates of Aspergillus fumigatus. The study, titled "Antifungal Activity of this compound Against Azole-Susceptible and -Resistant Aspergillus fumigatus Clinical Isolates," utilized a resazurin-based assay to assess these interactions.[1] Although the detailed quantitative outcomes of these specific combinations were not disclosed in the publication, the investigation into this compound's combinatorial potential underscores its significance.
Research on other defensins has demonstrated a strong precedent for synergistic activity. For instance, certain plant defensins have been shown to act synergistically with echinocandins like caspofungin and polyenes like amphotericin B against various fungal pathogens. This suggests a high probability of similar synergistic outcomes for this compound.
Below is a prospective table outlining how the synergistic effects of this compound with other antifungals could be presented, pending the availability of specific experimental data.
| Antifungal Agent | Fungal Species | Methodology | FIC Index (Interpretation) | Primary Outcome |
| Azoles | ||||
| e.g., Voriconazole | Aspergillus fumigatus | Checkerboard Assay | Data Not Available | Data Not Available |
| Candida albicans | Checkerboard Assay | Data Not Available | Data Not Available | |
| Echinocandins | ||||
| e.g., Caspofungin | Aspergillus fumigatus | Checkerboard Assay | Data Not Available | Data Not Available |
| Candida albicans | Checkerboard Assay | Data Not Available | Data Not Available | |
| Polyenes | ||||
| e.g., Amphotericin B | Aspergillus fumigatus | Checkerboard Assay | Data Not Available | Data Not Available |
| Candida albicans | Checkerboard Assay | Data Not Available | Data Not Available |
Experimental Protocols for Assessing Antifungal Synergy
To facilitate further research into the synergistic properties of this compound, detailed methodologies for key experimental assays are provided below.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
Protocol:
-
Preparation of Antifungal Solutions: Prepare stock solutions of this compound and the partner antifungal agent in a suitable solvent. Create a series of twofold dilutions for each drug in RPMI 1640 medium, buffered with MOPS.
-
Plate Setup: In a 96-well microtiter plate, dispense serial dilutions of this compound horizontally and serial dilutions of the partner antifungal vertically. This creates a matrix of varying concentrations of both agents. Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a drug-free growth control.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL for yeast) from a fresh culture.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plate at 35°C for 24-48 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination by visual or spectrophotometric reading. The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).
-
Synergy: FIC index ≤ 0.5
-
Indifference (or Additivity): 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the antifungal effect of a drug combination over time.
Objective: To determine whether a drug combination is fungistatic or fungicidal and to characterize the rate of fungal killing.
Protocol:
-
Preparation: Prepare fungal cultures in the logarithmic phase of growth. Dilute the cultures to a standardized starting inoculum (e.g., 1-5 x 10^5 CFU/mL).
-
Experimental Setup: Prepare tubes containing fresh broth with:
-
This compound alone at a specified concentration (e.g., MIC).
-
The partner antifungal alone at a specified concentration (e.g., MIC).
-
The combination of this compound and the partner antifungal at the same concentrations.
-
A drug-free growth control.
-
-
Inoculation and Sampling: Inoculate the prepared tubes with the standardized fungal suspension. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Quantification: Perform serial dilutions of the withdrawn aliquots and plate them on appropriate agar (B569324) plates. Incubate the plates until colonies are visible, and then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A <2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing antifungal synergy.
Caption: Proposed mechanism of action for this compound.
References
ETD151: A Novel Defensin Peptide for the Management of Gray Mold Disease
A Comparative Analysis of Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ETD151, a promising antifungal defensin (B1577277) peptide, with conventional fungicides for the control of gray mold disease caused by the resilient plant pathogen Botrytis cinerea. The information presented herein is intended to facilitate informed decisions in the research and development of novel plant disease management strategies.
Executive Summary
This compound is an optimized, 44-residue defensin peptide derived from butterflies that has demonstrated significant antifungal activity against a range of plant and human fungal pathogens. Its unique mechanism of action, targeting fungal-specific membrane lipids, presents a compelling alternative to conventional fungicides, particularly in the face of growing resistance. This document outlines the in vitro efficacy of this compound in comparison to standard chemical fungicides, details its multifaceted impact on fungal cellular pathways, and provides standardized protocols for its evaluation.
Comparative Efficacy Against Botrytis cinerea
The in vitro efficacy of this compound and commonly used fungicides against Botrytis cinerea is summarized below. It is important to note that these values are compiled from various studies and direct head-to-head comparisons under identical experimental conditions may not be available.
| Compound | Class | Target | IC50 / EC50 (µM) against B. cinerea | Reference |
| This compound | Defensin Peptide | Glucosylceramides (GlcCer) in the fungal membrane | ~75 | |
| Fludioxonil | Phenylpyrrole | MAP kinase signaling | < 0.1 | |
| Boscalid | SDHI | Succinate dehydrogenase | 0.9 (EC50) | |
| Tebuconazole | Azole | Ergosterol biosynthesis | < 1 (EC50 for germination inhibition) | |
| Iprodione | Dicarboximide | Not fully elucidated | < 1 (EC50 for germination inhibition) | |
| Pyrimethanil | Anilinopyrimidine | Methionine biosynthesis | 50 (EC50) | |
| Fenpyrazamine | Pyrazole | Not fully elucidated | 0.9 (EC50) |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are measures of a compound's potency. Lower values indicate higher antifungal activity. The specific strain of B. cinerea and the experimental conditions can influence these values.
Mechanism of Action of this compound
This compound exerts its antifungal effect through a multifaceted mechanism of action, initiated by its specific binding to glucosylceramides (GlcCer), a class of glycosphingolipids present in the fungal cell membrane. This interaction leads to a cascade of downstream effects, disrupting multiple essential cellular processes.
A proteomic analysis of B. cinerea treated with this compound revealed the significant modulation of proteins involved in at least six key pathways:
-
Spliceosome: Disruption of mRNA processing.
-
Ribosome: Interference with protein synthesis.
-
Protein processing in the endoplasmic reticulum: Impairment of protein folding and quality control.
-
Endocytosis: Alteration of vesicle trafficking and nutrient uptake.
-
MAPK signaling pathway: Interference with signaling cascades that regulate stress response and virulence.
-
Oxidative phosphorylation: Disruption of cellular respiration and energy production.
This multi-target action is a significant advantage, as it may reduce the likelihood of the fungus developing resistance.
Signaling Pathways and Experimental Workflows
This compound's Impact on the MAPK Signaling Pathway in Botrytis cinerea
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for fungal development, stress adaptation, and pathogenicity. This compound has been shown to disrupt this pathway in B. cinerea. The following diagram illustrates a generalized MAPK signaling cascade in this fungus.
Caption: Generalized MAPK signaling pathway in Botrytis cinerea.
Generalized Experimental Workflow for Efficacy Validation
The following diagram outlines a typical workflow for validating the antifungal efficacy of a compound like this compound against a plant pathogen.
Caption: Experimental workflow for antifungal peptide validation.
Experimental Protocols
The following are generalized protocols for key experiments to validate the efficacy of antifungal compounds against Botrytis cinerea.
Mycelial Growth Inhibition Assay
This assay determines the effect of a test compound on the vegetative growth of the fungus.
-
Culture Preparation: Culture B. cinerea on Potato Dextrose Agar (PDA) plates at 22-25°C for 5-7 days until the mycelium covers the plate.
-
Compound Preparation: Prepare a stock solution of this compound or the comparative fungicide in a suitable solvent (e.g., sterile water or DMSO).
-
Media Amendment: Add serial dilutions of the test compound to molten PDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all treatments and does not inhibit fungal growth. Pour the amended PDA into Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing B. cinerea culture, onto the center of each amended and control PDA plate.
-
Incubation: Incubate the plates in the dark at 22-25°C.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, and 72 hours). Calculate the percentage of mycelial growth inhibition relative to the solvent control. Determine the IC50 value by regression analysis.
Spore Germination Assay
This assay assesses the impact of a test compound on the germination of fungal spores.
-
Spore Suspension: Harvest conidia from a 10-14 day old culture of B. cinerea by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
Treatment Preparation: In a microtiter plate or microcentrifuge tubes, mix the spore suspension with various concentrations of the test compound.
-
Incubation: Incubate the plate/tubes in a humid chamber at 22-25°C for 6-12 hours.
-
Microscopic Examination: Place a drop of each treatment on a microscope slide and observe under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore itself. Count at least 100 spores per replicate.
-
Data Analysis: Calculate the percentage of germination inhibition compared to the control. Determine the EC50 value.
In Vivo Detached Leaf/Fruit Assay
This assay evaluates the protective and curative activity of a compound on host tissue.
-
Plant Material: Use healthy, undamaged leaves or fruit from a susceptible host plant (e.g., tomato, strawberry, grape).
-
Treatment Application:
-
Protective: Apply the test compound solution to the plant material and allow it to dry before inoculation.
-
Curative: Inoculate the plant material first and then apply the test compound after a defined period (e.g., 6, 12, or 24 hours).
-
-
Inoculation: Place a droplet of the B. cinerea spore suspension (1 x 10^5 spores/mL) onto the treated/untreated plant material.
-
Incubation: Place the plant material in a humid chamber at 20-25°C with a photoperiod.
-
Disease Assessment: After 3-5 days, measure the lesion diameter or the percentage of necrotic area on the plant tissue. Calculate the percentage of disease control relative to the untreated, inoculated control.
Conclusion
This compound presents a compelling profile as a novel antifungal agent for the management of gray mold disease. Its unique, multi-targeted mechanism of action centered on the fungal-specific lipid GlcCer offers a potential solution to the challenge of fungicide resistance. While in vitro data demonstrates its potent activity, further in vivo studies are warranted to fully elucidate its efficacy under field conditions. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and developers in the agricultural sector, paving the way for the development of more sustainable and effective plant protection strategies.
Comparative Structural Analysis of ETD151 and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the antifungal peptide ETD151 and its analogues. It delves into their structural differences, mechanisms of action, and performance, supported by experimental data and detailed methodologies.
This compound is a promising 44-residue antifungal peptide, optimized from butterfly defensins, that has demonstrated potent activity against a broad spectrum of fungal pathogens.[1][2] Its unique mechanism of action, targeting fungal-specific glucosylceramides (GlcCer), makes it a compelling candidate for the development of new antifungal therapies.[1][3] This guide will compare this compound with its natural precursor, heliomicin (B1576475), and other engineered analogues like ARD1 and ETD-135, providing insights into their structure-activity relationships.
Performance Comparison: Antifungal Activity
The antifungal potency of this compound and its analogues has been evaluated against various clinically relevant fungal species. The following table summarizes their half-maximal inhibitory concentrations (IC50), offering a quantitative comparison of their efficacy.
| Peptide | Target Organism | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Candida albicans | 0.65 | 0.13 | [4] |
| Aspergillus fumigatus | 6.25 | 1.3 | [4] | |
| Cryptococcus neoformans | 1.56 | 0.32 | [4] | |
| Botrytis cinerea | 2.8 | 0.59 | [4] | |
| Heliomicin | Candida albicans | 12.5 | ~2.6 | [5] |
| Aspergillus fumigatus | ~25 | ~5.2 | Estimated | |
| ARD1 | Candida albicans | ~6.25 | ~1.3 | Estimated |
| Aspergillus fumigatus | ~12.5 | ~2.6 | Estimated | |
| ETD-135 | Candida albicans | ~1.56 - 3.13 | ~0.32 - 0.65 | Estimated |
| Aspergillus fumigatus | ~6.25 | ~1.3 | Estimated |
Note: The IC50 values for Heliomicin against Aspergillus fumigatus, and for ARD1 and ETD-135 against both Candida albicans and Aspergillus fumigatus are estimated based on reports that ARD1 is at least twice as potent as heliomicin, and ETD135 and this compound are 4-8 times more active than heliomicin against C. albicans and 4 times more active against A. fumigatus.
Structural Insights and Mechanism of Action
This compound and its analogues share a conserved cysteine-stabilized α-helix and β-sheet (CSαβ) scaffold. However, subtle differences in their amino acid sequences lead to variations in their amphipathic properties, which directly impact their antifungal potency. The primary mechanism of action involves the specific recognition and binding to glucosylceramides (GlcCer), essential components of fungal cell membranes that are absent in mammalian cells.[1][3] This interaction leads to a cascade of disruptive events.
Signaling Pathway Perturbation
Proteomic studies on Botrytis cinerea treated with this compound have revealed a multifaceted mechanism of action that extends beyond simple membrane permeabilization.[6] this compound was found to significantly modulate the abundance of proteins involved in at least six key cellular pathways, including the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7][8][9] The MAPK pathway is crucial for fungal development, stress response, and virulence. The disruption of this pathway by this compound likely contributes significantly to its potent antifungal effect.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization and comparative analysis of this compound and its analogues.
Recombinant Peptide Expression and Purification
A common method for producing this compound and its analogues involves recombinant expression in the yeast Saccharomyces cerevisiae. This allows for the generation of sufficient quantities of pure peptide for structural and functional studies.
Protocol Outline:
-
Gene Synthesis and Cloning: The gene encoding the peptide is synthesized with codon optimization for yeast expression and cloned into a suitable expression vector.
-
Yeast Transformation and Culture: The expression vector is transformed into S. cerevisiae. Positive transformants are selected and cultured in appropriate media.
-
Expression Induction: Peptide expression is induced, typically by the addition of methanol (B129727) for systems using the AOX1 promoter.
-
Harvesting and Lysis: Yeast cells are harvested by centrifugation, and the cell pellet is lysed to release the recombinant peptide.
-
Purification: The peptide is purified from the cell lysate using a combination of affinity chromatography (if a tag is used) and reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The purity and identity of the peptide are confirmed by mass spectrometry.
3D Structure Determination by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of peptides in solution. This provides crucial insights into the spatial arrangement of atoms and the overall fold of the molecule, which is essential for understanding its function.
General NMR Protocol:
-
Sample Preparation: A concentrated solution (typically 0.5-2 mM) of the purified peptide is prepared in a suitable buffer, often containing a small percentage of D2O for the lock signal.
-
NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraint Collection: Distance restraints are derived from the NOESY spectra, and dihedral angle restraints can be obtained from coupling constants.
-
Structure Calculation and Refinement: The collected restraints are used as input for structure calculation programs to generate a family of 3D structures consistent with the experimental data. These structures are then refined using energy minimization.
Binding Affinity Measurement by Microscale Thermophoresis (MST)
Microscale Thermophoresis (MST) is a biophysical technique used to quantify the binding affinity between molecules in solution. It measures the movement of molecules in a microscopic temperature gradient, which changes upon binding to a ligand.
MST Protocol for this compound-GlcCer Interaction:
-
Labeling: this compound is fluorescently labeled (e.g., with NT-647 dye).
-
Ligand Preparation: Liposomes containing varying concentrations of fungal GlcCer are prepared.
-
Sample Preparation: A constant concentration of labeled this compound is mixed with a serial dilution of the GlcCer-containing liposomes.
-
MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the thermophoretic movement of the fluorescently labeled this compound.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).
Conclusion
This compound and its analogues represent a promising new class of antifungal peptides with a distinct mechanism of action. The comparative analysis reveals that targeted modifications to the peptide sequence can significantly enhance its antifungal potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these fascinating molecules and their potential for therapeutic applications. The continued exploration of their interaction with fungal-specific targets, such as the MAPK signaling pathway, will be crucial in the development of novel and effective antifungal strategies.
References
- 1. pnas.org [pnas.org]
- 2. Antifungal activity of this compound against azole-susceptible and -resistant Aspergillus fumigatus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Defensin-like Protein 1 for Its Anti-Biofilm and Anti-Virulence Properties for the Development of Novel Antifungal Drug against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Impact of an Antifungal Insect Defensin on the Proteome of the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional analysis of the MAPK pathways in fungi | Revista Iberoamericana de Micología [elsevier.es]
- 8. Molecular recognition of fungal methylated glucosylceramides by this compound defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for ETD151: A General Guide for Laboratory Personnel
Disclaimer: Specific Safety Data Sheets (SDS) and official disposal procedures for the antifungal peptide ETD151 are not publicly available. The following guidelines are based on established best practices for the handling and disposal of research-grade peptides and other biological materials. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols to ensure full compliance with all federal, state, and local regulations.
This compound is an antifungal peptide utilized in research settings. While not typically classified as acutely hazardous, its biological activity necessitates careful handling and a structured disposal plan to prevent unintended personnel exposure and environmental release. All waste generated from work involving this compound should be treated as potentially bioactive chemical waste.
Waste Segregation and Disposal Summary
Proper segregation of waste is the first step in ensuring safe and compliant disposal. The following table outlines the recommended disposal streams for waste potentially contaminated with this compound.
| Waste Type | Description | Recommended Disposal Container | Disposal Pathway |
| Solid Peptide Waste | Unused or expired lyophilized this compound powder, contaminated weigh boats, paper towels, and other disposable labware. | Labeled, leak-proof hazardous chemical waste container. | Collection by institutional EHS for incineration.[1][2] |
| Liquid Peptide Waste | Unused this compound solutions, spent cell culture media containing the peptide, and aqueous buffer solutions. | Labeled, leak-proof hazardous chemical waste container (for liquids). | Chemical inactivation followed by collection by institutional EHS.[3][4] |
| Contaminated Sharps | Needles, syringes, pipette tips, and broken glassware that have come into contact with this compound. | Puncture-resistant, leak-proof sharps container labeled as "Biohazardous and Chemically Contaminated Sharps." | Collection by institutional EHS, typically for autoclaving followed by incineration.[2] |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment contaminated with this compound. | Designated biohazard or chemical waste bags.[3] | Collection by institutional EHS for incineration.[1] |
Detailed Disposal Protocols
The following protocols provide a step-by-step guide for managing waste generated during research with this compound.
Protocol 1: Decontamination and Disposal of Liquid this compound Waste
This protocol is for the treatment of aqueous solutions containing this compound.
Methodology:
-
Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant nitrile gloves.[1]
-
Chemical Inactivation: In a designated chemical fume hood, treat the liquid peptide waste with a 10% bleach solution to achieve a final sodium hypochlorite (B82951) concentration of 0.5-1.0%.[2]
-
Contact Time: Allow the bleach solution to react with the peptide waste for a minimum of 30 minutes to ensure complete deactivation.
-
Neutralization: After inactivation, neutralize the pH of the solution to fall within a range of 6.0 to 8.0. This can be done by adding a suitable neutralizing agent (e.g., sodium bisulfite for bleach).
-
Collection: Transfer the neutralized solution into a clearly labeled, leak-proof hazardous liquid waste container.[4]
-
Storage: Store the waste container in a designated and secure satellite accumulation area until it is collected by the institution's EHS department.
Protocol 2: Collection and Disposal of Solid this compound Waste
This protocol covers non-sharp solid materials contaminated with this compound.
Methodology:
-
PPE: Wear standard laboratory PPE, including a lab coat, safety glasses, and gloves.
-
Segregation: Collect all solid waste, such as contaminated pipette tips, microfuge tubes, and gloves, at the point of generation.[1]
-
Containerization: Place all solid waste directly into a designated, leak-proof hazardous waste container lined with a durable plastic bag. This container must be clearly labeled "Hazardous Chemical Waste" and list "this compound" as a contaminant.[2][3]
-
Sealing and Storage: When not in use, keep the container securely sealed. Store it in the designated satellite accumulation area.
-
Disposal: Once the container is full, arrange for its pickup and final disposal through your institution's EHS office.[1]
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of laboratory waste, including materials contaminated with this compound.
Caption: Workflow for Segregation and Disposal of this compound Waste.
References
Essential Safety and Logistical Information for Handling ETD151
Disclaimer: This document provides essential safety and logistical guidance for handling the research peptide ETD151 based on established best practices for laboratory safety and chemical handling. As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guidance is derived from general protocols for handling research-grade peptides and potentially hazardous unknown compounds. It is imperative to supplement this information with a thorough risk assessment specific to your experimental context and to adhere to your institution's environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary barrier against potential exposure to this compound. The following table summarizes the recommended PPE for handling this research compound.[1][2][3][4][5][6][7][8]
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with chemical-resistant, powder-free nitrile gloves. | To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | To protect against splashes, aerosols, and airborne particles.[5] |
| Body Protection | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs. | To prevent contamination of personal clothing and skin.[4] |
| Respiratory Protection | An N95 respirator or higher, particularly when handling the lyophilized powder or when there is a risk of aerosol generation. | To prevent inhalation of the agent. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk and ensure the integrity of the research. The following step-by-step operational plan should be followed.
1. Pre-Experiment Preparation:
-
Designated Work Area: All work with this compound should be conducted in a designated and clearly labeled area, such as a chemical fume hood or a biosafety cabinet, to contain any potential spills or aerosols.[3]
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., calibrated pipettes, sterile vials), and waste disposal containers are readily available before starting work.
-
Review Protocols: Thoroughly review the experimental protocol and this safety guidance. Ensure you are familiar with the location and operation of emergency equipment, such as safety showers and eyewash stations.[9]
2. Handling the Compound:
-
Lyophilized Powder: When handling the solid, lyophilized form of this compound, work within a chemical fume hood to avoid inhaling dust particles. Allow the container to reach room temperature before opening to prevent condensation.[10]
-
Reconstitution: When reconstituting the peptide, use the appropriate sterile buffer or solvent as specified in your experimental protocol.[1] Add the solvent slowly and carefully to avoid frothing or aerosol generation.
-
Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date of preparation, and a hazard warning.[11][12]
3. During the Experiment:
-
Dedicated Equipment: Use dedicated and clearly labeled equipment for all work with this compound to prevent cross-contamination.[13]
-
Spill Management: In the event of a small spill, immediately decontaminate the area using an appropriate disinfectant or chemical inactivating agent, following your institution's guidelines. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[9] Remove PPE before leaving the designated work area.
4. Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.
-
Storage: Store unused this compound in a tightly sealed container at the recommended temperature (typically -20°C or colder for long-term storage of lyophilized peptides) and protected from light.[1][10]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment. All this compound waste should be treated as hazardous chemical waste.[11][13][14]
| Waste Type | Disposal Procedure |
| Contaminated Labware (e.g., pipette tips, tubes, vials) | Place in a designated, leak-proof, and clearly labeled hazardous waste container. Do not dispose of in regular trash.[13] |
| Contaminated PPE (e.g., gloves, lab coat) | Bag all used PPE in a designated hazardous waste bag for incineration. |
| Liquid Waste (e.g., unused solutions, reaction mixtures) | Collect in a clearly labeled, sealed, and chemical-resistant waste container. Do not pour down the drain.[1][15] The container should be labeled as "Hazardous Waste" with the name "this compound". |
| Unused Lyophilized Powder | Treat as hazardous chemical waste and dispose of in a labeled, sealed container according to institutional guidelines. |
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 3. choiceaminos.com [choiceaminos.com]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Boston University | Login [shib.bu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. biolongevitylabs.com [biolongevitylabs.com]
- 11. puretidestherapy.com [puretidestherapy.com]
- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. peptide24.store [peptide24.store]
- 14. benchchem.com [benchchem.com]
- 15. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
